5-Bromo-3,3'-bipyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-pyridin-3-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNNYHNUZYYNHCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CC(=CN=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543426 | |
| Record name | 5-Bromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-22-3 | |
| Record name | 5-Bromo-3,3'-bipyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Bromo-3,3'-bipyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Bromo-3,3'-bipyridine is a halogenated heterocyclic organic compound that serves as a versatile building block in various fields of chemical research, including organic synthesis, coordination chemistry, and materials science. Its structure, featuring a bipyridine framework with a bromine substituent, allows for a range of chemical modifications, making it a valuable precursor for the synthesis of more complex molecules with potential applications in pharmaceuticals and functional materials.[1][2] The presence of the bromine atom provides a reactive site for cross-coupling reactions, enabling the construction of novel carbon-carbon and carbon-heteroatom bonds.[1][2] This guide provides a comprehensive overview of the chemical structure, properties, and synthetic methodologies related to this compound.
Chemical Structure and Properties
This compound is characterized by two pyridine rings linked at the 3 and 3' positions, with a bromine atom attached to the 5-position of one of the rings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 15862-22-3 | [2] |
| Molecular Formula | C₁₀H₇BrN₂ | [2] |
| Molecular Weight | 235.08 g/mol | [2] |
| Appearance | Solid at room temperature | [1] |
| Melting Point | Data not available in cited sources | |
| Boiling Point | Data not available in cited sources | |
| Solubility | Data not available in cited sources |
Table 2: Spectroscopic Data for this compound
| Spectrum | Data |
| ¹H NMR | Specific spectral data not available in cited sources. |
| ¹³C NMR | Specific spectral data not available in cited sources. |
| Mass Spectrometry | Specific spectral data not available in cited sources. |
Note: While NMR and Mass Spectrometry are standard characterization techniques for this compound, specific spectra are not available in the cited literature. General principles of NMR and MS would apply for its analysis.
Synthesis of this compound
The synthesis of this compound can be approached through several methods, primarily involving either the direct bromination of a bipyridine precursor or the construction of the bipyridine ring system through cross-coupling reactions.
Experimental Protocols
1. Direct Bromination of 3,3'-Bipyridine (General Protocol)
Direct bromination of bipyridine derivatives can yield this compound. This method often requires careful control of reaction conditions to achieve the desired regioselectivity and to avoid over-bromination.[1] An electrochemical approach has also been described.[1]
-
Materials: 3,3'-Bipyridine, Bromine or N-Bromosuccinimide (NBS), Dichloromethane, n-Butylammonium bromide (nBu₄NBr) (for electrochemical method), Graphite electrodes, Power supply.
-
Procedure (Electrochemical Method):
-
Dissolve 3,3'-bipyridine in dichloromethane containing nBu₄NBr as the supporting electrolyte.[1]
-
Conduct the electrolysis using graphite electrodes at a constant current (e.g., 5 mA) at room temperature for 3-4 hours.[1]
-
Upon completion, perform a simple workup by washing the reaction mixture with water and brine.[1]
-
Purify the crude product by column chromatography to isolate this compound.[1]
-
2. Palladium-Catalyzed Cross-Coupling Reactions (General Protocol)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Stille coupling, are powerful methods for the formation of the C-C bond linking the two pyridine rings.[1]
-
Suzuki Coupling (Illustrative Protocol):
-
Combine a suitable bromopyridine derivative and a pyridylboronic acid in a reaction flask.
-
Add a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃).
-
Add a suitable solvent (e.g., a mixture of 1,4-dioxane and water).
-
Heat the reaction mixture under an inert atmosphere until the reaction is complete, monitoring by TLC or GC-MS.
-
After cooling, perform an aqueous workup and extract the product with an organic solvent.
-
Dry the organic layer, remove the solvent under reduced pressure, and purify the crude product by column chromatography.
-
Applications in Research and Development
This compound is a valuable intermediate in several areas of chemical research.
-
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex organic molecules. The bromine atom can be readily substituted or used in cross-coupling reactions to introduce a wide variety of functional groups.[1]
-
Coordination Chemistry: As a bipyridine derivative, it can act as a ligand to form metal complexes. The electronic properties of these complexes can be tuned by the presence of the bromine atom, which can influence their catalytic activity or photophysical properties.[1]
-
Materials Science: Incorporation of this compound into larger molecular structures, such as metal-organic frameworks (MOFs) or supramolecular assemblies, can lead to materials with unique electronic or optical properties.[1]
While pyridine derivatives are common scaffolds in drug discovery, specific biological activities or involvement in signaling pathways for this compound are not well-documented in the available literature. Its primary role in drug development is as a starting material for the synthesis of more complex, biologically active compounds.
Conclusion
This compound is a valuable chemical intermediate with significant potential in synthetic chemistry. While detailed quantitative data on its physical properties and specific biological activities are not extensively reported, its utility as a building block for more complex molecular architectures is well-established. The synthetic routes, primarily through direct bromination or cross-coupling reactions, provide access to this compound for further research and development in medicinal chemistry and materials science. Further investigation into its specific properties and biological functions could open up new avenues for its application.
References
5-Bromo-3,3'-bipyridine CAS number and molecular weight
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive information on 5-Bromo-3,3'-bipyridine, a key intermediate in synthetic chemistry. This document outlines its chemical properties, a detailed experimental protocol for its synthesis, and its applications, particularly in the realm of drug discovery and materials science.
Core Compound Information
This compound is a heterocyclic compound featuring two pyridine rings linked at the 3-position, with a bromine substituent at the 5-position of one ring. This structure makes it a valuable and versatile building block for the synthesis of more complex molecules. The presence of the bromine atom provides a reactive handle for further functionalization through various cross-coupling reactions, while the bipyridine core is a well-established ligand for a multitude of metal catalysts and functional materials.
Physicochemical and Identification Data
The key quantitative and identifying data for this compound are summarized in the table below for easy reference.
| Identifier | Value | Citation(s) |
| CAS Number | 15862-22-3 | [1] |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.083 g/mol | [1] |
| InChI | InChI=1S/C10H7BrN2/c11-10-4-9(6-13-7-10)8-2-1-3-12-5-8/h1-7H | [1] |
| InChIKey | NNNYHNUZYYNHCS-UHFFFAOYSA-N | [1] |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=CN=C2)Br | [1] |
Synthesis of this compound
The synthesis of this compound is most effectively achieved through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura reaction. This method offers high yields and good functional group tolerance. The general strategy involves the coupling of a pyridine boronic acid (or its ester) with a bromopyridine.
Illustrative Synthesis Workflow
The following diagram illustrates a typical Suzuki-Miyaura cross-coupling approach for the synthesis of this compound and its subsequent use as a versatile intermediate in drug discovery.
Experimental Protocols
The following is an illustrative protocol for the synthesis of this compound via a Suzuki-Miyaura cross-coupling reaction. This protocol is based on established methods for bipyridine synthesis.[2][3][4]
Objective: To synthesize this compound from 3,5-dibromopyridine and pyridine-3-boronic acid.
Materials:
-
3,5-Dibromopyridine
-
Pyridine-3-boronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard laboratory glassware
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add 3,5-dibromopyridine (1.0 equivalent), pyridine-3-boronic acid (1.1 equivalents), and potassium carbonate (2.0 equivalents).
-
Catalyst Addition: Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents), to the flask.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this process three times to ensure an oxygen-free environment.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for 1 mmol of the limiting reagent, use 4 mL of dioxane and 1 mL of water). The solvent should be degassed prior to use by bubbling with an inert gas for 15-20 minutes.
-
Reaction: Heat the reaction mixture to 85-95 °C with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
-
Characterization: Confirm the identity and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
Key Reaction Parameters
The table below summarizes the typical parameters for the Suzuki-Miyaura synthesis of this compound. Optimization may be required depending on the specific scale and laboratory conditions.
| Parameter | Recommended Value/Condition | Purpose |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation. |
| Catalyst Loading | 2-10 mol % | A higher loading may be needed for pyridine substrates.[3] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation. |
| Solvent System | 1,4-Dioxane/Water, DMF, Toluene/Ethanol/Water | Solubilizes reactants and facilitates the reaction. |
| Temperature | 80-110 °C | Provides thermal energy for the catalytic cycle. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the catalyst and reagents. |
Applications in Research and Drug Development
Bipyridine derivatives are fundamental components in various fields of chemical research.[2] this compound serves as a key intermediate, leveraging its dual functionality.
-
Ligand Synthesis: The bipyridine scaffold is an excellent chelating ligand for various transition metals. Metal complexes derived from functionalized 3,3'-bipyridines are investigated for their catalytic, photophysical, and electrochemical properties.
-
Pharmaceutical Scaffolding: As a heterocyclic building block, it is used in the synthesis of complex organic molecules with potential biological activity.[2] The bromo-substituent acts as a versatile handle for introducing molecular diversity through further cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig, Sonogashira). This allows for the systematic modification of a lead compound's structure to optimize its efficacy, selectivity, and pharmacokinetic properties in drug discovery programs.
-
Materials Science: Bipyridine-containing polymers and supramolecular assemblies are utilized in the development of sensors, organic light-emitting diodes (OLEDs), and photovoltaic devices. The ability to functionalize the 5-position allows for the tuning of the electronic and physical properties of these materials.
References
An In-depth Technical Guide to the Synthesis of 5-Bromo-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3,3'-bipyridine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its structure allows for further functionalization, making it a key intermediate in the synthesis of complex molecules, including ligands for catalysis and active pharmaceutical ingredients. This technical guide provides a comprehensive overview of the primary synthetic pathways for this compound, with a focus on modern cross-coupling methodologies. Detailed experimental protocols, quantitative data, and workflow visualizations are presented to assist researchers in the efficient synthesis of this important compound.
Introduction
Bipyridines are a class of aromatic compounds that have garnered significant interest due to their wide range of applications, from ligands in catalysis to components of photosensitizers and biologically active molecules.[1][2] The 3,3'-bipyridine scaffold, in particular, offers a unique angular geometry compared to its 2,2' and 4,4' isomers, which influences its coordination properties and the spatial arrangement of substituents. The introduction of a bromine atom at the 5-position provides a versatile handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as the Suzuki, Stille, and Buchwald-Hartwig couplings, enabling the construction of more elaborate molecular architectures.
This guide will focus on the most prevalent and effective methods for the synthesis of this compound, primarily through palladium- and nickel-catalyzed cross-coupling reactions.
Core Synthesis Pathways
The construction of the 3,3'-bipyridine core of the target molecule is most effectively achieved through cross-coupling reactions. The two most prominent strategies are the Suzuki-Miyaura coupling and the Stille coupling. A nickel-catalyzed coupling is also a viable approach.
Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds, particularly for the synthesis of biaryl and hetero-biaryl compounds.[3] This reaction typically involves the coupling of an organoboron reagent (such as a boronic acid or boronic ester) with an organic halide in the presence of a palladium catalyst and a base.[4]
Two logical retrosynthetic disconnections for this compound via a Suzuki coupling are:
-
Pathway A: Coupling of a 5-bromo-3-pyridylboronic acid with a 3-halopyridine.
-
Pathway B: Coupling of a 3-pyridylboronic acid with a 3,5-dihalopyridine.
The following diagram illustrates these two synthetic routes.
References
An In-depth Technical Guide to the Spectroscopic Data of 5-Bromo-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for 5-Bromo-3,3'-bipyridine, a heterocyclic organic compound of interest in various fields including materials science and pharmaceutical development. Due to the limited availability of specific experimental data in the public domain for this particular isomer, this document presents predicted spectroscopic characteristics based on analogous compounds and general principles of spectroscopic analysis. Detailed experimental protocols for obtaining and interpreting Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also provided.
Spectroscopic Data Summary
The following tables summarize the anticipated quantitative data for this compound. These values are estimations derived from the analysis of similar bipyridine and bromopyridine derivatives and should be considered as a reference for experimental validation.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-2 | 8.8 - 9.0 | d | ~2.0 |
| H-4 | 8.0 - 8.2 | dd | ~8.0, 2.0 |
| H-6 | 8.7 - 8.9 | d | ~8.0 |
| H-2' | 8.9 - 9.1 | d | ~2.0 |
| H-4' | 8.1 - 8.3 | dd | ~8.0, 2.0 |
| H-5' | 7.5 - 7.7 | t | ~8.0 |
| H-6' | 8.8 - 9.0 | d | ~8.0 |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
| C-2 | 148 - 152 |
| C-3 | 135 - 138 |
| C-4 | 138 - 142 |
| C-5 | 120 - 124 |
| C-6 | 147 - 151 |
| C-2' | 149 - 153 |
| C-3' | 133 - 136 |
| C-4' | 137 - 141 |
| C-5' | 123 - 127 |
| C-6' | 148 - 152 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretching |
| 1600 - 1550 | Strong | C=N and C=C stretching vibrations of the pyridine rings |
| 1480 - 1420 | Strong | Aromatic ring vibrations |
| 1100 - 1000 | Medium | C-H in-plane bending |
| 850 - 750 | Strong | C-H out-of-plane bending |
| 700 - 600 | Medium to Strong | C-Br stretching |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Relative Intensity | Assignment |
| 234/236 | High | [M]⁺ (Molecular ion peak, showing isotopic pattern for Bromine) |
| 155 | Moderate | [M - Br]⁺ |
| 128 | Moderate | [M - Br - HCN]⁺ |
| 78 | Moderate to High | [C₅H₄N]⁺ (Pyridyl cation) |
Experimental Protocols
The following are generalized experimental protocols for acquiring high-quality spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure and confirm the identity of the compound.
Methodology:
-
Sample Preparation:
-
Weigh approximately 5-15 mg of this compound.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry 5 mm NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
-
¹H NMR Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard one-pulse experiment.
-
Number of Scans: 16-64 scans.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-12 ppm.
-
-
-
¹³C NMR Acquisition:
-
Instrument: A 100 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Proton-decoupled pulse program (e.g., zgpg30).
-
Number of Scans: 1024 or more scans may be necessary due to the low natural abundance of ¹³C.
-
Relaxation Delay: 2-5 seconds.
-
Spectral Width: 0-200 ppm.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase and baseline correct the resulting spectrum.
-
Reference the spectrum to the solvent peak or the internal standard (TMS at 0.00 ppm).
-
Integrate the peaks in the ¹H NMR spectrum and determine the chemical shifts, multiplicities, and coupling constants.
-
Determine the chemical shifts of the peaks in the ¹³C NMR spectrum.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small, solid sample directly onto the ATR crystal.
-
Ensure good contact between the sample and the crystal by applying pressure with the built-in clamp.
-
-
Sample Preparation (KBr Pellet):
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
-
Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FT-IR) spectrometer.
-
Parameters:
-
Spectral Range: 4000 - 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans.
-
-
Acquire a background spectrum of the empty ATR crystal or a pure KBr pellet.
-
Acquire the spectrum of the sample.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Identify and label the significant absorption bands and assign them to the corresponding functional group vibrations.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.
-
-
Data Acquisition (Electron Ionization - EI):
-
Instrument: A mass spectrometer with an EI source, often coupled with a Gas Chromatograph (GC-MS).
-
Parameters:
-
Ionization Energy: 70 eV.
-
Mass Range: Scan a range of m/z values that includes the expected molecular weight (e.g., 50-300 amu).
-
-
-
Data Acquisition (Electrospray Ionization - ESI):
-
Instrument: A mass spectrometer with an ESI source, often coupled with a Liquid Chromatograph (LC-MS).
-
Parameters:
-
Ionization Mode: Positive ion mode is typically used for pyridine-containing compounds.
-
Capillary Voltage: 3-5 kV.
-
Nebulizer Gas Flow: Optimized for the specific instrument.
-
Drying Gas Temperature and Flow: Optimized for the specific instrument.
-
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺ in EI-MS or [M+H]⁺ in ESI-MS). The presence of bromine will result in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (for ⁷⁹Br and ⁸¹Br).
-
Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.
-
Mandatory Visualization
Caption: Workflow for Spectroscopic Analysis of this compound.
Solubility and stability of 5-Bromo-3,3'-bipyridine in common lab solvents
This technical guide provides a comprehensive overview of the solubility and stability characteristics of 5-Bromo-3,3'-bipyridine, a key building block in organic synthesis, coordination chemistry, and materials science.[1] Given the limited availability of specific quantitative data in public literature, this document outlines the predicted solubility behavior based on its chemical structure, provides detailed experimental protocols for determining solubility and stability, and presents a generalized workflow for these assessments.
Physicochemical Properties and Predicted Solubility
This compound is a heterocyclic organic compound with the molecular formula C₁₀H₇BrN₂ and a molecular weight of approximately 235.08 g/mol .[1] Its structure, featuring a bipyridine core and a bromine substituent, dictates its interactions with various solvents. The two nitrogen atoms in the bipyridine structure can act as hydrogen bond acceptors, suggesting potential solubility in polar solvents. The bromine atom, being electron-withdrawing, influences the electronic properties of the molecule.[1] However, the overall structure is dominated by aromatic rings, which imparts a significant nonpolar character.
Based on these structural features, the following solubility trends in common laboratory solvents can be predicted:
-
High Solubility: Expected in polar aprotic solvents such as Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO), which can effectively solvate the aromatic rings and interact with the nitrogen atoms.
-
Moderate Solubility: Likely in alcohols like ethanol and methanol, and in chlorinated solvents such as dichloromethane (DCM) and chloroform. These solvents offer a balance of polarity and nonpolar characteristics.
-
Low to Negligible Solubility: Anticipated in nonpolar solvents like hexanes and diethyl ether, as well as in water, due to the compound's significant hydrophobic nature.
A summary of the predicted solubility at ambient temperature is presented in Table 1.
Table 1: Predicted Solubility of this compound in Common Laboratory Solvents
| Solvent | Solvent Type | Predicted Solubility |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High |
| Dimethylformamide (DMF) | Polar Aprotic | High |
| Dichloromethane (DCM) | Chlorinated | Moderate |
| Chloroform | Chlorinated | Moderate |
| Methanol | Polar Protic (Alcohol) | Moderate |
| Ethanol | Polar Protic (Alcohol) | Moderate |
| Acetone | Polar Aprotic | Moderate to Low |
| Ethyl Acetate | Moderately Polar | Low |
| Diethyl Ether | Nonpolar | Low to Negligible |
| Hexanes | Nonpolar | Low to Negligible |
| Water | Polar Protic | Low to Negligible |
Experimental Protocols
To obtain precise quantitative data, the following experimental protocols are recommended for determining the solubility and stability of this compound.
Protocol for Determining Quantitative Solubility
This method aims to determine the saturation concentration of the compound in a given solvent at a specific temperature.
Materials:
-
This compound
-
Selected solvents (e.g., DMSO, ethanol, water)
-
Analytical balance
-
Vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Preparation of Saturated Solutions:
-
Equilibration:
-
Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C).
-
Shake the mixture for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.[2]
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.[2]
-
For finer separation, centrifuge the vials at a moderate speed.
-
-
Sample Analysis:
-
Carefully extract a known volume of the supernatant (the clear, saturated solution).
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical instrument.
-
Analyze the concentration of this compound using a calibrated HPLC or UV-Vis spectrophotometer.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is the solubility of the compound in that solvent at the specified temperature, typically expressed in mg/mL or mol/L.
-
Protocol for Assessing Chemical Stability
This protocol is designed to evaluate the degradation of this compound in different solvents over time, under specific conditions (e.g., temperature, light exposure).
Materials:
-
This compound
-
Selected solvents
-
Vials (amber vials if light sensitivity is being tested)
-
Analytical balance
-
HPLC with a suitable column and detector
-
Temperature-controlled chamber/oven
Procedure:
-
Preparation of Stock Solution:
-
Prepare a stock solution of this compound of known concentration in each of the selected solvents. The concentration should be well below the saturation point to ensure it remains dissolved throughout the experiment.
-
-
Incubation:
-
Aliquot the solutions into separate, tightly sealed vials for each time point and condition to be tested.
-
Place the vials in a temperature-controlled environment (e.g., 25°C, 40°C). For photosensitivity testing, expose a set of samples to a controlled light source while keeping a parallel set in the dark.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial for each condition.
-
Analyze the sample by HPLC to determine the concentration of the parent compound. The appearance of new peaks may indicate the formation of degradation products.
-
-
Data Analysis:
-
Plot the concentration of this compound as a function of time for each condition.
-
Calculate the percentage of the compound remaining at each time point relative to the initial concentration (time 0). A significant decrease in concentration indicates instability under those conditions.
-
Visualized Workflows
The following diagrams illustrate the logical flow of the experimental protocols described above.
Caption: Workflow for Quantitative Solubility Determination.
Caption: Workflow for Chemical Stability Assessment.
References
The Versatile Building Block: A Technical Guide to the Applications of 5-Bromo-3,3'-bipyridine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel materials and therapeutics. Among these, 5-Bromo-3,3'-bipyridine has emerged as a highly versatile and valuable building block. Its unique electronic properties and the presence of a reactive bromine handle on the bipyridine core make it an ideal precursor for a wide array of chemical transformations. This technical guide provides an in-depth exploration of the key applications of this compound in organic synthesis, with a focus on palladium-catalyzed cross-coupling reactions and its role in the synthesis of functional molecules.
Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity
The bromine atom at the 5-position of the 3,3'-bipyridine scaffold serves as an excellent leaving group in a variety of palladium-catalyzed cross-coupling reactions. These transformations are fundamental in constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: Forging Biaryl Linkages
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between aryl halides and organoboron compounds. This compound readily participates in this reaction, enabling the synthesis of a diverse range of 5-aryl-3,3'-bipyridine derivatives. These products are of significant interest in medicinal chemistry and materials science.[1]
A general protocol for the Suzuki-Miyaura coupling of a bromo-pyridine derivative involves the use of a palladium catalyst, a base, and a suitable solvent system. The reaction is amenable to a variety of substituted arylboronic acids.[2]
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 85 |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 89 |
| 3 | 3-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | DMF | 80 | 24 | 82 |
Note: Data adapted from protocols for structurally similar compounds and serves as a guide.[3]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
To a dry Schlenk flask containing a magnetic stir bar, add the this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv). The flask is sealed with a septum, and the atmosphere is replaced with an inert gas (e.g., Argon or Nitrogen) by performing three vacuum-backfill cycles. The palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) is then added under the inert atmosphere, followed by the addition of a degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, or DMF) via syringe. The reaction mixture is then heated to the desired temperature (typically 80-100 °C) and stirred vigorously. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.[3]
Caption: Suzuki-Miyaura Coupling of this compound.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted aromatic compounds. This reaction is particularly valuable for the synthesis of functional materials and pharmaceutical intermediates.[4][5]
Table 2: Representative Conditions for Sonogashira Coupling of Bromopyridines
| Entry | Terminal Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | DMF | 80 | 4-6 | 93 |
| 2 | Propargyl alcohol | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | RT | 12-24 | ~85 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF | Reflux | N/A | High |
Note: Data adapted from protocols for the Sonogashira coupling of 5-bromoindole, which is expected to have similar reactivity.[6]
Experimental Protocol: General Procedure for Sonogashira Coupling
In a dry round-bottom flask equipped with a magnetic stir bar and a condenser, this compound (1.0 equiv), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv) are added. The flask is sealed and the atmosphere is replaced with an inert gas (argon or nitrogen) through three vacuum-backfill cycles. Under the inert atmosphere, an anhydrous and degassed solvent (e.g., DMF or THF) is added via syringe, followed by the addition of an amine base (e.g., triethylamine). The terminal alkyne (1.1-1.5 equiv) is then added dropwise. The reaction mixture is stirred at the appropriate temperature (ranging from room temperature to reflux) until completion, as monitored by TLC. After cooling to room temperature, the mixture is poured into a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel.[6]
Caption: Sonogashira Coupling of this compound.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. This reaction is of great importance in the pharmaceutical industry for the preparation of nitrogen-containing bioactive molecules.[7][8] The use of this compound in this reaction allows for the introduction of various amine functionalities at the 5-position.
Table 3: Representative Conditions for Buchwald-Hartwig Amination of Bromo-pyridines
| Entry | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (1.4) | Toluene | 100 | 12-24 | High |
| 2 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | High |
| 3 | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | LiHMDS (2.4) | Toluene | 100 | 12-24 | High |
Note: Data adapted from protocols for the amination of 5-bromoindole.[7]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a dry Schlenk flask under an inert atmosphere of argon, this compound (1.0 equiv), the amine (1.2 equiv), a palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), a phosphine ligand (e.g., BINAP or XPhos, 0.04 equiv), and a base (e.g., NaOtBu, 1.4 equiv) are combined. Anhydrous toluene is added via syringe. The reaction mixture is degassed by three vacuum-backfill cycles with argon. The mixture is then heated to 100-110 °C with vigorous stirring. The reaction progress is monitored by TLC or LC-MS. Upon completion (typically within 12-24 hours), the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.[7]
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Sonogashira Coupling [organic-chemistry.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
An In-depth Technical Guide to the Health and Safety Considerations for Handling 5-Bromo-3,3'-bipyridine
Disclaimer: Specific health and safety data for 5-Bromo-3,3'-bipyridine are not extensively available. The following guide is a consolidation of information from safety data sheets (SDS) of structurally similar compounds, including other brominated pyridine and bipyridine derivatives. Professionals in research, science, and drug development should handle this compound with caution and conduct a thorough risk assessment before use. This guide provides an overview of potential hazards, safe handling procedures, and emergency responses based on available data for related chemical structures.
Hazard Identification and Classification
While a specific Globally Harmonized System (GHS) classification for this compound is not uniformly available, related brominated pyridine and bipyridine compounds are typically associated with the following hazards. It is prudent to handle this compound as if it shares these characteristics until specific data becomes available.[1]
Potential GHS Classifications (based on related compounds):
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed[1][2][3] |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin[1] |
| Skin Corrosion/Irritation | 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation[1][2][3][4][5] |
| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation[1][2][3][4][5] |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation[1][2][3][4] |
Signal Word: Danger or Warning[1][4]
Safe Handling and Storage
Adherence to strict laboratory safety protocols is essential when working with this compound.
2.1. Engineering Controls:
-
Work with this compound should be exclusively conducted in a certified chemical fume hood to minimize inhalation exposure.[1][6]
-
Readily accessible eyewash stations and safety showers are mandatory in the immediate work area.[1][6]
2.2. Personal Protective Equipment (PPE): A comprehensive range of PPE should be worn at all times.[1][6]
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles when there is a risk of splashing or for handling larger quantities.[6][7] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection. For prolonged contact or larger quantities, consider double-gloving or using thicker, more resistant gloves.[6][8] Always inspect gloves before use and dispose of them properly after handling.[6] |
| Body | Flame-Resistant Laboratory Coat | A fully buttoned, flame-resistant lab coat is recommended. Cotton clothing should be worn underneath.[6] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted.[6] |
| Respiratory | Respirator (if necessary) | A NIOSH-approved respirator with an appropriate cartridge is required if engineering controls like a fume hood are insufficient to control exposure to dust or aerosols.[1][6] This necessitates enrollment in a respiratory protection program.[6] |
2.3. Storage: Proper storage is crucial to maintain the compound's stability and prevent accidents.[1]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[1]
-
The storage area should be secure and accessible only to authorized personnel.[1]
Caption: Storage Protocol for this compound.
Experimental Protocols
3.1. General Handling Procedure: A systematic approach is essential for the safe handling of this compound.[6]
-
Preparation: Before handling, ensure all required PPE is worn correctly.[6] Conduct all work within a properly functioning chemical fume hood.[6] Confirm that an emergency eyewash station and safety shower are readily accessible.[6] Assemble all necessary equipment and reagents in the fume hood before commencing.[6]
-
Weighing and Transfer: When weighing the solid, do so in the fume hood on a tared weigh paper or in a container. Avoid generating dust.
-
In Solution: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling, decontaminate all surfaces and equipment. Dispose of all contaminated waste in designated hazardous waste containers.[6] Wash hands thoroughly.
Caption: Workflow for Safe Handling of this compound.[6]
3.2. Accidental Release Measures: In the event of a spill, follow these procedures:
-
Evacuate: Immediately evacuate the spill area.[1]
-
Ventilate: If safe to do so, ensure the area is well-ventilated.[1]
-
Contain: Wearing appropriate PPE, contain the spill using inert absorbent materials such as sand or vermiculite.[1][6]
-
Collect: Carefully collect the absorbed material into a sealed container for disposal, avoiding dust generation.[1]
-
Decontaminate: Thoroughly clean the spill area with a suitable decontaminating agent.[1]
-
Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[1]
For large spills, evacuate the laboratory and contact your institution's environmental health and safety department.[6]
3.3. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, weigh paper, absorbent material) should be collected in a designated, labeled hazardous waste container.[6] Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[6]
-
Container Management: Keep waste containers closed except when adding waste.[6] Store waste containers in a secondary containment bin in a designated and properly ventilated waste accumulation area.[6]
-
Do not discharge the chemical or its containers into drains or the environment.[6]
-
Contaminated Packaging: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.[6]
First Aid Measures
In the event of exposure, immediate action is critical.[1]
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[1][4][9] |
| Skin Contact | Immediately remove all contaminated clothing.[1][4][9] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes.[1] Seek immediate medical attention.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][4] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting.[1][4] Rinse mouth with water.[1][4][9] Never give anything by mouth to an unconscious person.[1][9] Seek immediate medical attention.[1] |
Firefighting Measures
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.[1][9]
-
Unsuitable Extinguishing Media: Do not use a heavy stream of water as it may spread the fire.[1]
-
Specific Hazards: Combustion may produce toxic and irritating gases, including nitrogen oxides, carbon oxides, and hydrogen bromide.[1][10]
-
Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[1][9]
Stability and Reactivity
-
Reactivity: Generally stable under recommended storage conditions.
-
Chemical Stability: Stable under normal conditions.[10]
-
Hazardous Reactions: None under normal processing.[11]
-
Conditions to Avoid: Incompatible products, excess heat, and exposure to moist air or water.[11]
-
Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[1][11]
-
Hazardous Decomposition Products: Combustion may lead to the formation of carbon oxides, nitrogen oxides (NOx), and hydrogen bromide gas.[1][10] The bipyridine nitrogen can also be nucleophilic, potentially leading to self-quenching or polymerization under certain conditions.[12] Protic solvents may facilitate the decomposition of the starting material through solvolysis.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. aksci.com [aksci.com]
- 5. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. pppmag.com [pppmag.com]
- 9. echemi.com [echemi.com]
- 10. downloads.ossila.com [downloads.ossila.com]
- 11. fishersci.com [fishersci.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to 5-Bromo-3,3'-bipyridine for Researchers and Drug Development Professionals
An authoritative guide on the commercial availability, synthesis, and potential applications of the versatile heterocyclic building block, 5-Bromo-3,3'-bipyridine. This document provides a comprehensive overview for researchers, scientists, and professionals in drug development, detailing its physicochemical properties, synthetic methodologies, and role as a scaffold in medicinal chemistry.
Introduction
This compound is a heterocyclic organic compound featuring a bipyridine core with a bromine substituent at the 5-position. This arrangement provides a versatile scaffold for chemical synthesis, particularly in the fields of medicinal chemistry and materials science. The bipyridine moiety acts as a robust ligand for metal coordination, while the bromine atom serves as a reactive handle for various cross-coupling reactions, enabling the construction of complex molecular architectures.[1] This guide offers a detailed summary of its commercial availability, key quantitative data, and experimental protocols relevant to its synthesis and application.
Commercial Availability
This compound, identified by the CAS number 15862-22-3 , is commercially available from a range of chemical suppliers.[2] Researchers can procure this compound in various purities, typically around 97%, to suit different experimental needs. A selection of notable suppliers is listed below.
| Supplier |
| Smolecule |
| ChemicalBook |
| Thoreauchem |
| Pharma Info Source |
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. While experimentally determined data is limited, the provided information is based on available supplier data and computational predictions.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₇BrN₂ | [1] |
| Molecular Weight | 235.08 g/mol | [1] |
| CAS Number | 15862-22-3 | [1] |
| Melting Point | 94-95 °C | [3] |
| Boiling Point | 130 °C (Predicted) | [3] |
| Appearance | Solid | [1] |
| IUPAC Name | 3-bromo-5-(pyridin-3-yl)pyridine | [1] |
Spectroscopic Data
4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region. The protons on the pyridine rings will exhibit complex splitting patterns (doublets, triplets, and multiplets) due to spin-spin coupling. The chemical shifts will be influenced by the positions of the nitrogen atoms and the bromine substituent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the ten carbon atoms in the molecule, unless symmetry results in equivalence. The carbon atom attached to the bromine will have a characteristic chemical shift, and the carbons adjacent to the nitrogen atoms will be shifted downfield.
4.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by absorption bands corresponding to the vibrations of the pyridine rings. Key expected absorptions include C-H stretching in the aromatic region (~3000-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine rings (typically in the 1400-1600 cm⁻¹ region), and C-Br stretching, which would appear at lower wavenumbers.
4.3. Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak (M+) would be observed at an m/z corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern with two peaks of nearly equal intensity (for ⁷⁹Br and ⁸¹Br) would be expected for the molecular ion and any bromine-containing fragments.
Synthesis and Experimental Protocols
The synthesis of this compound is most commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings.[1] These methods allow for the efficient formation of the C-C bond between the two pyridine rings.
5.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation.[4] For the synthesis of this compound, this would typically involve the reaction of a bromopyridine derivative with a pyridylboronic acid in the presence of a palladium catalyst and a base.
References
A Comprehensive Technical Review of 5-Bromo-3,3'-bipyridine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Bromo-3,3'-bipyridine is a versatile heterocyclic organic compound that serves as a crucial building block in the advancement of pharmaceuticals and materials science. Its unique structure, featuring a bromine atom on the 3,3'-bipyridine scaffold, provides a reactive handle for a multitude of chemical modifications, primarily through metal-catalyzed cross-coupling reactions. This reactivity allows for the synthesis of a diverse range of derivatives with tailored electronic and steric properties. These derivatives are extensively explored as ligands in coordination chemistry, forming stable complexes with various transition metals. Such complexes are pivotal in the development of novel catalysts and functional materials, including metal-organic frameworks (MOFs) with unique optical and electronic characteristics. In the realm of medicinal chemistry, derivatives of this compound have emerged as promising candidates for anticancer therapeutics, with mechanisms involving the inhibition of key signaling pathways. This technical guide provides a detailed overview of the synthesis, properties, and applications of this compound and its derivatives, with a focus on experimental protocols and quantitative data to aid researchers in their scientific endeavors.
Introduction
Bipyridines are a class of heterocyclic compounds that have garnered significant attention in various fields of chemistry due to their robust coordination properties.[1] Among the various bipyridine isomers, the 3,3'-bipyridine framework offers a distinct coordination geometry compared to the more common 2,2'-bipyridine chelating ligands. The introduction of a bromine atom at the 5-position of the 3,3'-bipyridine core yields this compound, a molecule with enhanced reactivity and functionality.[2] The presence of the bromine atom not only influences the electronic properties of the bipyridine system but also serves as a versatile site for further functionalization through reactions such as Suzuki-Miyaura, Stille, and Negishi couplings.[1][2] This capability to readily form carbon-carbon bonds opens up avenues for the creation of a vast library of derivatives with diverse applications, ranging from sophisticated ligands for catalysis to bioactive molecules for drug discovery.[1][2]
Physicochemical Properties
The fundamental properties of this compound are summarized in the table below. These characteristics are essential for its use in organic synthesis and material design.
| Property | Value | Reference(s) |
| CAS Number | 15862-22-3 | [2] |
| Molecular Formula | C₁₀H₇BrN₂ | [2] |
| Molecular Weight | 235.08 g/mol | [2] |
| IUPAC Name | 3-bromo-5-(pyridin-3-yl)pyridine | [2] |
| Canonical SMILES | C1=CC(=CN=C1)C2=CC(=CN=C2)Br | [2] |
| Appearance | Solid at room temperature | [2] |
Synthesis and Functionalization
The synthesis of this compound and its derivatives can be achieved through several strategic pathways. The choice of method often depends on the desired scale and the availability of starting materials.
Synthesis of this compound
Direct bromination of 3,3'-bipyridine is a common approach to introduce the bromine atom at the 5-position. This reaction requires careful control of conditions to ensure regioselectivity and avoid over-bromination.[2] Alternatively, palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling between a bromopyridine and a pyridylboronic acid derivative, provide a versatile route to the bipyridine core, which can then be brominated.[2]
Synthesis of 5-(Bromomethyl)-3,3'-bipyridine: A Key Derivative
A particularly useful derivative is 5-(bromomethyl)-3,3'-bipyridine, which introduces a reactive bromomethyl group suitable for nucleophilic substitution reactions. This compound is typically synthesized from 5-methyl-3,3'-bipyridine via a radical bromination reaction.
This protocol outlines the synthesis of 5-(bromomethyl)-3,3'-bipyridine using N-Bromosuccinimide (NBS) as the brominating agent and Azobisisobutyronitrile (AIBN) as the radical initiator.[3]
Materials:
-
5-methyl-3,3'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous acetonitrile (CH₃CN)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for elution
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 5-methyl-3,3'-bipyridine (1.0 eq) in anhydrous acetonitrile.
-
Reagent Addition: To the solution, add N-Bromosuccinimide (1.1 eq) and AIBN (0.1 eq).
-
Reaction Execution: Heat the mixture to reflux (approximately 82°C) and stir vigorously for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the acetonitrile under reduced pressure.
-
Dissolve the residue in dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.[3]
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane to yield 5-(bromomethyl)-3,3'-bipyridine as a solid.[3]
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.[3]
Table of Reaction Parameters:
| Parameter | Recommended Value | Purpose |
| Starting Material | 5-methyl-3,3'-bipyridine (high purity) | Precursor for bromination |
| Brominating Agent | N-Bromosuccinimide (NBS) (1.1 eq) | Provides the bromine radical |
| Radical Initiator | Azobisisobutyronitrile (AIBN) (0.1 eq) | Initiates the radical chain reaction |
| Solvent | Anhydrous Acetonitrile (CH₃CN) | Reaction medium |
| Temperature | Reflux (~82°C) | Promotes thermal decomposition of AIBN |
| Reaction Time | 4-6 hours | Time for reaction completion (monitor by TLC) |
General Workflow for Synthesis
The synthesis of this compound derivatives often follows a logical workflow, starting from the construction of the bipyridine core, followed by functionalization.
Applications in Medicinal Chemistry
Derivatives of this compound are of significant interest in drug discovery, particularly in oncology. The bipyridine scaffold can act as a pharmacophore that interacts with biological targets, and the bromine atom allows for the introduction of various substituents to optimize potency and selectivity.
Anticancer Activity
Recent studies have shown that novel bipyridine derivatives can exhibit potent antitumor effects. For instance, certain derivatives have been identified as inhibitors of NOP2/Sun RNA methyltransferase 3 (NSUN3), a protein implicated in the progression of colorectal cancer.[4]
The inhibition of NSUN3 by bipyridine derivatives has been shown to activate the AMPK-related signaling pathway and inhibit downstream STAT3 signaling.[4] This cascade of events ultimately leads to antiproliferative and pro-apoptotic effects in cancer cells.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1,3]benzothiazole Derivatives via Microwave-Assisted Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling of 5-Bromo-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. The synthesis of bipyridine derivatives, which are prevalent scaffolds in pharmaceuticals, functional materials, and as ligands in catalysis, frequently employs this methodology. However, the Suzuki coupling of brominated bipyridines, such as 5-Bromo-3,3'-bipyridine, can present unique challenges. A primary issue is the potential for the bipyridine product to coordinate with the palladium catalyst, leading to decreased catalytic activity and lower reaction yields.[1][2] Consequently, the selection of an appropriate catalytic system, including the palladium source, ligand, and base, is critical for achieving high efficiency.
These application notes provide a detailed, step-by-step protocol for the Suzuki coupling of this compound with a generic arylboronic acid. The protocol is based on established methodologies for the synthesis of bipyridine derivatives and offers guidance on reaction setup, execution, workup, and purification.[3]
Experimental Protocol
This protocol outlines a general procedure for the Suzuki coupling of this compound with an arylboronic acid. The reaction conditions provided are a robust starting point, and optimization may be necessary for specific substrates.
Materials:
-
This compound
-
Arylboronic acid (or boronic acid pinacol ester)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), or a combination of a palladium precursor like Pd₂(dba)₃ with a ligand)[2][4]
-
Anhydrous solvent (e.g., 1,4-Dioxane/Water mixture, Toluene, DMF)[3][4]
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv).
-
Add the arylboronic acid (1.2-1.5 equiv) and the base (2.0-3.0 equiv).
-
Add the palladium catalyst (1-5 mol%). If using a solid palladium precursor and a separate ligand, add them at this stage.
-
Seal the flask with a rubber septum.
-
-
Inert Atmosphere:
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
-
Solvent Addition:
-
Under a positive pressure of the inert gas, add the anhydrous solvent via syringe. A common solvent system is a 4:1 to 5:1 mixture of 1,4-dioxane and water.[3]
-
-
Reaction Execution:
-
Place the flask in a preheated oil bath or heating mantle set to the desired temperature (typically 80-110 °C).[3][5]
-
Stir the reaction mixture vigorously for the specified time (typically 12-24 hours).
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent such as ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired bipyridine product.
-
-
Characterization:
-
Characterize the purified product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Data Presentation
The following table summarizes typical quantitative data for the components of a Suzuki coupling reaction with this compound. The exact amounts and ratios may require optimization for specific arylboronic acids.
| Component | Role | Stoichiometry (equiv) | Molar Ratio (mol%) | Typical Reagents |
| This compound | Electrophile | 1.0 | - | - |
| Arylboronic Acid/Ester | Nucleophile | 1.2 - 1.5 | - | Phenylboronic acid, 4-Methoxyphenylboronic acid, etc. |
| Palladium Source | Catalyst Precursor | - | 1 - 5 | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃[6] |
| Ligand | Catalyst Stabilizer | - | 1 - 10 | PPh₃, XPhos, SPhos, dppf[6] |
| Base | Activator | 2.0 - 3.0 | - | K₃PO₄, K₂CO₃, Cs₂CO₃[4] |
| Solvent | Reaction Medium | - | - | 1,4-Dioxane/H₂O, Toluene, DMF[4] |
Mandatory Visualization
References
- 1. mdpi.com [mdpi.com]
- 2. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
Synthesis of Metal Complexes with 5-Bromo-3,3'-bipyridine Ligands: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of metal complexes utilizing the 5-Bromo-3,3'-bipyridine ligand. The unique electronic and structural properties imparted by the bromo-substitution on the bipyridine framework make these complexes promising candidates for various applications, including catalysis, materials science, and particularly in the design of novel therapeutic agents. The strategic incorporation of metal ions into organic ligands is a cornerstone of modern medicinal inorganic chemistry, aiming to develop innovative metal-based drugs with unique mechanisms of action.[1][2][3]
Application Notes
The this compound ligand offers a versatile platform for the construction of a wide array of coordination complexes. The nitrogen atoms of the bipyridine core serve as excellent chelating sites for a variety of transition metals, while the bromo-substituent can be used to modulate the electronic properties of the resulting complex or serve as a handle for further functionalization.
Drug Development:
Transition metal complexes are of significant interest in drug design due to their diverse coordination geometries, redox activities, and the ability to interact with biological macromolecules.[1][2][3] Bipyridine-based ligands, in particular, have been extensively used to create metal complexes with potential anticancer properties. The resulting complexes can interact with DNA, inhibit enzymes, or induce cellular apoptosis through various mechanisms. The presence of a halogen, such as bromine, on the bipyridine scaffold can enhance the lipophilicity of the complex, potentially improving cellular uptake. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction that can influence drug-target binding.
Ruthenium(II) and Platinum(II) complexes with bipyridine ligands are among the most studied for therapeutic applications.[4][5][6] Ruthenium complexes are known for their interesting photophysical properties and can be designed as photosensitizers for photodynamic therapy (PDT) or as imaging agents. Platinum complexes, inspired by the success of cisplatin, are continuously being developed to overcome issues of resistance and reduce side effects.[7][8]
Experimental Protocols
The following sections provide detailed protocols for the synthesis of metal complexes with brominated bipyridine ligands. A specific protocol for a Cobalt(II) coordination polymer with a related tetrabrominated bipyridine is provided as a direct example, followed by generalized procedures for the synthesis of Ruthenium(II) and Platinum(II) complexes which can be adapted for this compound.
Synthesis of a Cobalt(II) Coordination Polymer with 3,3′,5,5′-Tetrabromo-4,4′-bipyridine
This protocol is based on the synthesis of a 1D coordination polymer, {[Co(BrBipy)(NO₃)₂(CH₃OH)₂]}, and can be adapted for this compound to form similar polymeric or discrete complexes.[9][10]
Materials:
-
3,3′,5,5′-Tetrabromo-4,4′-bipyridine (BrBipy)
-
Cobalt(II) nitrate hexahydrate (Co(NO₃)₂·6H₂O)
-
Methanol (CH₃OH)
Procedure:
-
In a suitable reaction vessel, combine 3,3′,5,5′-Tetrabromo-4,4′-bipyridine (0.63 mmol) and Co(NO₃)₂·6H₂O (0.65 mmol).
-
Add 22 mL of methanol to the mixture.
-
Stir the mixture until all solids are completely dissolved.
-
Transfer the solution to a flask, seal it, and place it in an oven at 100 °C for 48 hours.
-
After 48 hours, allow the solution to cool slowly to room temperature.
-
Purple crystals of the coordination polymer will form.
-
Isolate the crystals by filtration and wash with a small amount of cold methanol.
-
Dry the crystals in a desiccator.
Characterization:
The resulting complex can be characterized by single-crystal X-ray diffraction to determine its structure. Elemental analysis should be performed to confirm the empirical formula.
General Protocol for the Synthesis of a Ruthenium(II) Tris(bipyridine) Complex
This generalized protocol is based on established methods for synthesizing homoleptic and heteroleptic Ruthenium(II) bipyridine complexes and can be adapted for this compound.[4][11][12]
Materials:
-
Ruthenium(III) chloride hydrate (RuCl₃·xH₂O)
-
This compound
-
N,N-Dimethylformamide (DMF), anhydrous
-
Acetonitrile
-
Dichloromethane
-
Argon or Nitrogen gas
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine RuCl₃·xH₂O (1 equivalent) and this compound (3.5 equivalents).
-
Add anhydrous DMF to the flask.
-
Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes to ensure an oxygen-free atmosphere. Maintain a positive pressure of the inert gas throughout the reaction.
-
Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change in the solution. Typically, the reaction is refluxed for 24 hours.[11]
-
After the reflux period, allow the reaction flask to cool to room temperature. The product will precipitate as a solid.
-
Isolate the crude product by vacuum filtration.
-
Wash the collected solid sequentially with acetonitrile and dichloromethane to remove any unreacted starting materials and impurities.[11]
-
The final product can be further purified by column chromatography if necessary.
General Protocol for the Synthesis of a Platinum(II) Bipyridine Complex
This protocol is a general method for the synthesis of Platinum(II) complexes with bipyridine ligands, which can be adapted for this compound.[5][13]
Materials:
-
Potassium tetrachloroplatinate(II) (K₂PtCl₄)
-
This compound
-
Water or a suitable organic solvent (e.g., DMF, DMSO)
Procedure:
-
Dissolve K₂PtCl₄ (1 equivalent) in water or a suitable solvent.
-
In a separate flask, dissolve this compound (1-2 equivalents) in the same solvent.
-
Slowly add the ligand solution to the K₂PtCl₄ solution with stirring.
-
The reaction mixture is typically stirred at room temperature or gently heated to facilitate the coordination of the ligand to the platinum center. The reaction time can vary from a few hours to overnight.
-
Formation of the complex is often indicated by a color change and/or the formation of a precipitate.
-
Isolate the solid product by filtration, wash with the solvent used for the reaction, and then with a low-boiling point organic solvent like diethyl ether.
-
Dry the product under vacuum.
Data Presentation
The following tables summarize representative quantitative data for metal complexes with brominated bipyridine and related ligands.
Table 1: Synthesis Yield and Elemental Analysis of a Co(II) Coordination Polymer with 3,3′,5,5′-Tetrabromo-4,4′-bipyridine. [9]
| Parameter | Value |
| Yield | 60% |
| Formula | C₁₂H₁₂Br₄CoN₄O₈ |
| Calculated C% | 20.15 |
| Found C% | 20.21 |
| Calculated H% | 1.69 |
| Found H% | 1.74 |
| Calculated N% | 7.84 |
| Found N% | 7.78 |
Table 2: Spectroscopic Data for Platinum(II) Complexes with Substituted Bipyridine Ligands. [5]
| Complex | Maximum Emission Wavelength (nm) | Quantum Yield |
| Complex 1 | 519 | 0.35 |
| Complex 2 | 375 | 0.67 |
| Complex 3 | 517 | - |
Mandatory Visualization
The following diagrams illustrate the general workflow for the synthesis of a metal complex with a this compound ligand and a conceptual signaling pathway for a potential anticancer metal complex.
Caption: General Workflow for Metal Complex Synthesis.
Caption: Conceptual Signaling Pathway for an Anticancer Metal Complex.
References
- 1. Metal Complexes in Medicine An Overview and Update from Drug Design Perspective [ideas.repec.org]
- 2. jocpr.com [jocpr.com]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. scholarworks.uark.edu [scholarworks.uark.edu]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. m.youtube.com [m.youtube.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. Crystal Structures of 3,3′,5,5′-Tetrabromo-4,4′-bipyridine and Co(II) Coordination Polymer Based Thereon [ouci.dntb.gov.ua]
- 11. benchchem.com [benchchem.com]
- 12. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 13. pubs.acs.org [pubs.acs.org]
Application of 5-Bromo-3,3'-bipyridine in Palladium-Catalyzed Cross-Coupling Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 5-Bromo-3,3'-bipyridine as a substrate in four major classes of palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-nitrogen bonds, enabling the construction of complex molecular architectures relevant to pharmaceutical and materials science.
The bipyridine moiety is a privileged scaffold in medicinal chemistry and a versatile ligand in coordination chemistry. The presence of a bromine atom on the 3,3'-bipyridine core at the 5-position offers a reactive handle for the introduction of diverse functionalities through cross-coupling chemistry, allowing for the synthesis of novel derivatives with tailored electronic and steric properties.
The protocols and data presented herein are based on established methodologies for structurally similar bromo-heterocyclic compounds, providing a robust starting point for the successful application of this compound in your research.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C(sp²)–C(sp²) bonds by coupling an organoboron reagent with an organic halide. This reaction is widely used to synthesize biaryl and vinyl-substituted aromatic compounds.
Quantitative Data Summary (Representative Conditions)
Due to the limited availability of specific data for this compound, the following table summarizes typical conditions for the Suzuki-Miyaura coupling of related bromo-pyridines and other bromo-heterocycles.
| Parameter | Value |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ |
| Catalyst Loading | 2-5 mol% |
| Boronic Acid/Ester | 1.1-1.5 equivalents |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ |
| Base Amount | 2.0-3.0 equivalents |
| Solvent | 1,4-Dioxane/H₂O, DMF, Toluene |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Detailed Experimental Protocol: Synthesis of 5-Phenyl-3,3'-bipyridine
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with phenylboronic acid.
Materials:
-
This compound
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane
-
Deionized Water
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 eq.), phenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq.).
-
Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of this compound).
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 16 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-Phenyl-3,3'-bipyridine.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[2] It is a powerful tool for the synthesis of vinyl-substituted aromatic and heterocyclic compounds.
Quantitative Data Summary (Representative Conditions)
The following table outlines typical conditions for the Heck reaction based on protocols for similar bromo-heterocycles like 5-bromoindole.[3]
| Parameter | Value |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ |
| Catalyst Loading | 1-5 mol% |
| Ligand | PPh₃, P(o-tol)₃, SPhos |
| Ligand Loading | 2-15 mol% |
| Alkene | 1.2-1.5 equivalents |
| Base | Et₃N, Na₂CO₃, K₂CO₃ |
| Base Amount | 1.5-2.5 equivalents |
| Solvent | DMF, Acetonitrile (MeCN), Toluene |
| Temperature | 100-140 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 60-90% |
Detailed Experimental Protocol: Synthesis of 5-(E)-Styryl-3,3'-bipyridine
This protocol provides a general method for the Heck reaction of this compound with styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) Acetate [Pd(OAc)₂]
-
Tri(o-tolyl)phosphine [P(o-tol)₃]
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a dry Schlenk flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq.).
-
Add Pd(OAc)₂ (0.02 eq.) and P(o-tol)₃ (0.04 eq.).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF via syringe.
-
Add triethylamine (1.5 eq.) and styrene (1.2 eq.) to the reaction mixture.
-
Heat the mixture to 110 °C and stir vigorously.
-
Monitor the reaction by TLC or LC-MS. The reaction is generally complete within 20 hours.
-
After completion, cool the reaction to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 5-(E)-Styryl-3,3'-bipyridine.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.[4]
Quantitative Data Summary (Representative Conditions)
The conditions in the table below are based on successful Sonogashira couplings of structurally related aminobromopyridines.[5]
| Parameter | Value |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |
| Catalyst Loading | 2-5 mol% |
| Copper(I) Co-catalyst | Copper(I) Iodide (CuI) |
| Co-catalyst Loading | 4-10 mol% |
| Terminal Alkyne | 1.2-1.5 equivalents |
| Base | Et₃N, Diisopropylamine (DIPA) |
| Solvent | THF, DMF, Toluene |
| Temperature | Room Temperature to 80 °C |
| Reaction Time | 4-18 hours |
| Typical Yield | 75-98% |
Detailed Experimental Protocol: Synthesis of 5-(Phenylethynyl)-3,3'-bipyridine
This protocol outlines a general procedure for the Sonogashira coupling of this compound with phenylacetylene.
Materials:
-
This compound
-
Phenylacetylene
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]
-
Copper(I) Iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and CuI (0.06 eq.).
-
Add anhydrous THF, followed by triethylamine (2.0 eq.).
-
Add phenylacetylene (1.2 eq.) dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature or heat to 50 °C if the reaction is sluggish.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford 5-(Phenylethynyl)-3,3'-bipyridine.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[6][7]
Quantitative Data Summary (Representative Conditions)
The following data is based on the amination of similar bromo-pyridine substrates.[6]
| Parameter | Value |
| Palladium Pre-catalyst | Pd₂(dba)₃, Pd(OAc)₂ |
| Catalyst Loading | 1-4 mol% |
| Ligand | BINAP, Xantphos, XPhos |
| Ligand Loading | 1.5-8 mol% |
| Amine | 1.1-1.4 equivalents |
| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |
| Base Amount | 1.4-2.0 equivalents |
| Solvent | Toluene, Dioxane |
| Temperature | 80-110 °C |
| Reaction Time | 12-24 hours |
| Typical Yield | 70-95% |
Detailed Experimental Protocol: Synthesis of 5-(Phenylamino)-3,3'-bipyridine
This protocol describes a general procedure for the Buchwald-Hartwig amination of this compound with aniline.[6]
Materials:
-
This compound
-
Aniline
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)
-
Sodium tert-butoxide (NaOtBu)
-
Toluene, anhydrous
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere of argon, add this compound (1.0 eq.), aniline (1.2 eq.), sodium tert-butoxide (1.4 eq.), BINAP (0.03 eq.), and Pd₂(dba)₃ (0.02 eq.).[6]
-
Add anhydrous toluene to the flask via syringe. The typical concentration is between 0.1 and 0.5 M with respect to the limiting reagent.[6]
-
Subject the reaction mixture to three cycles of vacuum-backfill with argon to ensure the removal of any dissolved oxygen.[6]
-
Heat the mixture to 100-110 °C with vigorous stirring.[6]
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to give 5-(Phenylamino)-3,3'-bipyridine.
Visualizing Palladium-Catalyzed Cross-Coupling Reactions
To aid in the understanding of the experimental process and the underlying chemical transformations, the following diagrams illustrate a general workflow and the catalytic cycles for each of the discussed reactions.
References
Application Notes and Protocols for the Synthesis of Functional Polymers from 5-Bromo-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the synthesis of functional polymers incorporating the 5-Bromo-3,3'-bipyridine monomer. The inherent chelating ability of the bipyridine unit makes these polymers highly attractive for a range of applications, including catalysis, sensing, and the development of novel materials for drug delivery and biomedical devices.[1][2] This document outlines proposed synthetic protocols for the preparation of poly(3,3'-bipyridine) and its derivatives through established cross-coupling polymerization methods. Detailed experimental procedures and expected characterization data are provided to guide researchers in this field.
Introduction
Functional polymers containing bipyridine units are of significant scientific interest due to their exceptional ability to coordinate with a wide variety of metal ions. This property allows for the creation of materials with tailored electronic, optical, and catalytic properties. This compound is a versatile building block for the synthesis of such polymers. The bromine atom provides a reactive site for various cross-coupling reactions, enabling the formation of a polymer backbone. The resulting poly(3,3'-bipyridine) structures are expected to exhibit unique material properties and functionalities, making them suitable for advanced applications.
Data Presentation
The following tables summarize the expected quantitative data for the synthesis of poly(3,3'-bipyridine) via Yamamoto coupling and a copolymer via Suzuki polycondensation. These values are illustrative and based on typical results obtained for similar aromatic polymers.
Table 1: Expected Molecular Weight and Polydispersity Index (PDI) for Poly(3,3'-bipyridine) via Yamamoto Coupling
| Polymerization Method | Monomer | Catalyst | Expected Mn ( g/mol ) | Expected Mw ( g/mol ) | Expected PDI (Mw/Mn) |
| Yamamoto Coupling | This compound | Ni(cod)₂ | 8,000 - 15,000 | 16,000 - 35,000 | 2.0 - 2.5 |
Table 2: Expected Yield and Composition for Copolymer Synthesis via Suzuki Polycondensation
| Copolymer System | Monomers | Catalyst | Base | Expected Yield (%) | Expected Bipyridine Content (mol%) |
| Poly(3,3'-bipyridine-co-fluorene) | This compound, 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester | Pd(PPh₃)₄ | K₂CO₃ | 85 - 95 | 50 |
Experimental Protocols
This section provides detailed, proposed methodologies for the synthesis of functional polymers using this compound. These protocols are based on established methods for Yamamoto and Suzuki cross-coupling polymerizations.
Protocol 1: Synthesis of Poly(3,3'-bipyridine) via Yamamoto Coupling
This protocol describes the homopolymerization of this compound to yield a linear poly(3,3'-bipyridine).
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridine
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene, anhydrous
-
Methanol
-
Hydrochloric acid (HCl), concentrated
-
Ammonium hydroxide (NH₄OH) solution
-
Soxhlet extraction apparatus
Procedure:
-
Catalyst Preparation: In a glovebox, to a dry Schlenk flask, add Ni(cod)₂ (1.5 mmol) and 2,2'-bipyridine (1.5 mmol).
-
Solvent Addition: Add anhydrous DMF (20 mL) and anhydrous toluene (10 mL) to the flask. Stir the mixture at 60°C for 30 minutes to form the active Ni(0) complex.
-
Monomer Addition: Dissolve this compound (1.0 g, 4.25 mmol) in anhydrous DMF (10 mL) and add it to the catalyst mixture.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 48 hours under an inert atmosphere.
-
Polymer Precipitation: After cooling to room temperature, pour the viscous solution into a beaker containing methanol (200 mL) to precipitate the polymer.
-
Purification:
-
Filter the crude polymer and wash with methanol.
-
Stir the polymer in a hot solution of concentrated HCl for 2 hours to remove the nickel catalyst.
-
Filter the polymer and wash with water until the filtrate is neutral.
-
Stir the polymer in an ammonium hydroxide solution for 2 hours to deprotonate the bipyridine units.
-
Filter the polymer, wash with water, and then with methanol.
-
Further purify the polymer by Soxhlet extraction with methanol for 24 hours.
-
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the polymer structure.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and polydispersity index (PDI).
-
FT-IR Spectroscopy: To identify characteristic functional groups.
-
Thermal Analysis (TGA/DSC): To evaluate the thermal stability of the polymer.
Protocol 2: Synthesis of a Copolymer via Suzuki Polycondensation
This protocol describes the synthesis of a copolymer of 3,3'-bipyridine and fluorene, which can exhibit interesting photophysical properties.
Materials:
-
This compound
-
9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Toluene, anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Methanol
-
Water
Procedure:
-
Reaction Setup: To a Schlenk flask, add this compound (235 mg, 1.0 mmol), 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester (645 mg, 1.0 mmol), and anhydrous potassium carbonate (552 mg, 4.0 mmol).
-
Catalyst Addition: Add Pd(PPh₃)₄ (23 mg, 0.02 mmol) to the flask.
-
Solvent Addition: Add a mixture of anhydrous toluene (15 mL) and anhydrous DMF (5 mL) to the flask.
-
Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Heat the reaction mixture to 90°C and stir for 72 hours under an inert atmosphere.
-
End-capping: Add a small amount of bromobenzene and phenylboronic acid to the mixture and stir for another 4 hours to cap the polymer chain ends.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into vigorously stirring methanol (300 mL).
-
Purification:
-
Filter the precipitated polymer and wash with methanol and water.
-
Dissolve the polymer in a minimal amount of chloroform and reprecipitate into methanol.
-
Repeat the dissolution-reprecipitation step twice.
-
-
Drying: Dry the purified copolymer in a vacuum oven at 50°C overnight.
Characterization:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the copolymer structure and composition.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight (Mn, Mw) and PDI.
-
UV-Vis and Fluorescence Spectroscopy: To investigate the optical properties of the copolymer.
-
Cyclic Voltammetry: To determine the electrochemical properties (HOMO/LUMO levels).
Visualizations
Caption: Workflow for the synthesis of poly(3,3'-bipyridine) via Yamamoto Coupling.
Caption: Catalytic cycle for Suzuki polycondensation of this compound.
References
Application Notes and Protocols: Experimental Setup for the Bromination of 3,3'-Bipyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the bromination of 3,3'-bipyridine derivatives. The introduction of bromine atoms into the 3,3'-bipyridine scaffold serves as a critical synthetic handle for further functionalization, enabling the development of novel ligands, functional materials, and pharmaceutical candidates. Two primary methods for bromination are detailed: the radical bromination of alkyl substituents and the direct electrophilic bromination of the bipyridine core.
Radical Bromination of Alkyl-Substituted 3,3'-Bipyridines
This method focuses on the selective bromination of an alkyl group, typically a methyl group, attached to the 3,3'-bipyridine ring system. This is achieved through a radical-initiated reaction, which favors substitution on the alkyl side chain over the electron-deficient pyridine rings. The resulting benzylic bromide is a versatile intermediate for introducing a wide range of functionalities.
Application
This protocol is particularly useful for the synthesis of 5-(bromomethyl)-3,3'-bipyridine from 5-methyl-3,3'-bipyridine. The bromomethyl group can be subsequently displaced by various nucleophiles to introduce new functional groups, making it a key building block in medicinal chemistry and materials science.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role | Stoichiometry (eq.) |
| 5-Methyl-3,3'-bipyridine | C₁₁H₁₀N₂ | 170.21 | Starting Material | 1.0 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | Brominating Agent | 1.1 |
| Azobisisobutyronitrile (AIBN) | C₈H₁₂N₄ | 164.21 | Radical Initiator | 0.1 |
| 5-(Bromomethyl)-3,3'-bipyridine | C₁₁H₉BrN₂ | 249.11 | Product | - |
| Reaction Parameter | Value |
| Solvent | Anhydrous Acetonitrile (CH₃CN) |
| Concentration | ~0.1 M |
| Temperature | Reflux (~82 °C) |
| Reaction Time | 2 - 4 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
| Typical Yield | 60-75% |
Experimental Protocol: Synthesis of 5-(Bromomethyl)-3,3'-bipyridine
Materials:
-
5-Methyl-3,3'-bipyridine
-
N-Bromosuccinimide (NBS), freshly recrystallized
-
Azobisisobutyronitrile (AIBN)
-
Anhydrous Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Inert gas line (Argon or Nitrogen)
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup:
-
To a dry three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet, add 5-methyl-3,3'-bipyridine (1.0 eq).
-
Add anhydrous acetonitrile to dissolve the starting material (to a concentration of ~0.1 M).
-
Add N-Bromosuccinimide (NBS, 1.1 eq).
-
Add the radical initiator, Azobisisobutyronitrile (AIBN, 0.1 eq).
-
-
Reaction Execution:
-
Purge the flask with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
With vigorous stirring, heat the reaction mixture to reflux (approximately 82°C for acetonitrile).
-
Maintain the reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Extraction:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the mixture to remove the succinimide byproduct and wash the solid with a small amount of dichloromethane.
-
Combine the filtrates and concentrate the solution under reduced pressure.
-
Redissolve the crude residue in dichloromethane.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
Saturated aqueous sodium thiosulfate solution (to quench any remaining bromine).
-
Saturated aqueous sodium bicarbonate solution.
-
Brine.
-
-
Dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution in vacuo.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
-
Characterization:
-
Combine the pure fractions and remove the solvent using a rotary evaporator to yield 5-(bromomethyl)-3,3'-bipyridine.
-
Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the radical bromination of 5-methyl-3,3'-bipyridine.
Direct Electrophilic Bromination of the 3,3'-Bipyridine Core
Direct bromination of the electron-deficient 3,3'-bipyridine ring is a more challenging transformation that typically requires harsh reaction conditions. This method allows for the introduction of bromine atoms directly onto the pyridine rings, providing access to key intermediates for cross-coupling reactions.
Application
This protocol is applicable to the synthesis of 6,6'-dibromo-3,3'-bipyridine, a valuable building block for the construction of complex ligands and functional materials. The two bromine atoms can be selectively functionalized in a stepwise manner.
Quantitative Data Summary
| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Role |
| 3,3'-Bipyridine | C₁₀H₈N₂ | 156.18 | Starting Material |
| Bromine (Br₂) | Br₂ | 159.81 | Brominating Agent |
| 6,6'-Dibromo-3,3'-bipyridine | C₁₀H₆Br₂N₂ | 313.98 | Product |
| Reaction Parameter | Value |
| Solvent | Fuming Sulfuric Acid (Oleum) |
| Temperature | 130-140 °C |
| Reaction Time | 7 - 8 hours |
| Atmosphere | Sealed vessel or under positive pressure of inert gas |
| Typical Yield | ~70-80% |
Experimental Protocol: Synthesis of 6,6'-Dibromo-3,3'-bipyridine
Materials:
-
3,3'-Bipyridine
-
Bromine (Br₂)
-
Fuming Sulfuric Acid (Oleum, e.g., 20% SO₃)
-
Ice
-
Sodium hydroxide (NaOH) solution (e.g., 6N)
-
Organic solvent for extraction (e.g., Dichloromethane or Chloroform)
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Heavy-walled sealed reaction tube or a flask equipped for reactions under pressure
-
Heating mantle with temperature controller
-
Magnetic stirrer and stir bar
-
Large beaker with ice
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup (Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment due to the corrosive and toxic nature of the reagents):
-
Carefully add 3,3'-bipyridine to fuming sulfuric acid in a heavy-walled reaction tube equipped with a magnetic stir bar.
-
Cool the mixture in an ice bath.
-
Slowly add bromine to the cooled and stirred mixture.
-
Seal the reaction tube.
-
-
Reaction Execution:
-
Heat the sealed reaction mixture to 130-140 °C for 7-8 hours with continuous stirring.
-
-
Work-up and Extraction:
-
After the reaction is complete, cool the reaction tube to room temperature and then carefully cool it further in an ice bath.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice in a beaker.
-
Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is basic (e.g., pH 8-9). This should be done in an ice bath to control the exothermic reaction.
-
Extract the aqueous mixture with an organic solvent (e.g., dichloromethane) multiple times.
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
-
Characterization:
-
Confirm the structure and purity of the 6,6'-dibromo-3,3'-bipyridine product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Experimental Workflow Diagram
Caption: Experimental workflow for the direct electrophilic bromination of 3,3'-bipyridine.
5-Bromo-3,3'-bipyridine as a Building Block for Metal-Organic Frameworks (MOFs): Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their structure and function makes them promising candidates for a wide range of applications, including gas storage and separation, catalysis, and drug delivery. The choice of the organic linker is crucial in dictating the properties of the resulting MOF. Bipyridine-based ligands are of particular interest due to their strong coordination to metal centers and the potential for post-synthetic modification.
This document provides detailed application notes and protocols for the use of bromo-substituted bipyridine ligands, with a focus on the potential of 5-Bromo-3,3'-bipyridine, as building blocks for the synthesis of functional MOFs. While specific data on MOFs constructed from this compound is limited in published literature, we will draw upon closely related structures and general principles of MOF chemistry with functionalized linkers to provide a comprehensive guide. The presence of a bromine substituent on the bipyridine backbone offers a reactive handle for post-synthetic modification, allowing for the introduction of further functionalities and the tuning of the MOF's properties for specific applications.
Synthesis of Functionalized Bipyridine Ligands
The synthesis of functionalized bipyridine ligands, such as those with bromine substituents, is a critical first step in the construction of tailored MOFs. One common strategy for creating bipyridine structures is through metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling. For instance, the synthesis of 5,5'-dibromo-2,2'-bipyridine can be achieved on a multigram scale from readily available starting materials, and this methodology can be adapted for other isomers.[1]
MOF Synthesis with Bromo-Substituted Bipyridine Ligands
The synthesis of MOFs typically involves the solvothermal reaction of a metal salt with the organic linker in a suitable solvent. While a specific MOF based on this compound is not extensively documented, we can look at the synthesis of a related one-dimensional coordination polymer using a heavily brominated bipyridine ligand, 3,3′,5,5′-tetrabromo-4,4′-bipyridine (BrBipy), to illustrate the general principles.[2]
Illustrative Example: Synthesis of a Co(II) Coordination Polymer with a Brominated Bipyridine Ligand
This protocol is adapted from the synthesis of {[Co(BrBipy)(NO3)2(CH3OH)2]}.[2]
Materials:
-
3,3′,5,5′-tetrabromo-4,4′-bipyridine (BrBipy)
-
Cobalt(II) nitrate hexahydrate (Co(NO3)2·6H2O)
-
Methanol (CH3OH)
Protocol:
-
Dissolve 3,3′,5,5′-tetrabromo-4,4′-bipyridine in methanol.
-
Add an equimolar amount of Co(NO3)2·6H2O to the solution.
-
Stir the mixture at room temperature.
-
Slowly evaporate the solvent over several days to promote the formation of single crystals.
-
Collect the resulting crystals by filtration.
This method yields a 1D coordination polymer, which is a fundamental type of metal-organic framework. The principles of this synthesis, particularly the use of a brominated bipyridine linker and a transition metal salt, can be adapted for the synthesis of other MOFs, potentially with this compound, by varying the metal source, solvent system, and reaction temperature to encourage the formation of 2D or 3D frameworks.
Characterization of Bromo-Functionalized MOFs
A thorough characterization is essential to understand the structure and properties of the synthesized MOFs.
Key Characterization Techniques:
-
Single-Crystal X-ray Diffraction (SCXRD): Provides detailed information about the crystal structure, including bond lengths, bond angles, and the overall framework topology. For example, SCXRD was used to determine the structure of the 1D coordination polymer {[Co(BrBipy)(NO3)2(CH3OH)2]}.[2]
-
Powder X-ray Diffraction (PXRD): Used to confirm the phase purity of the bulk material and to compare the experimental pattern with the simulated pattern from SCXRD data.
-
Thermogravimetric Analysis (TGA): Determines the thermal stability of the MOF and can provide information about the loss of solvent molecules from the pores.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the coordination of the linker to the metal center and the presence of characteristic functional groups.
-
Gas Sorption Analysis: For porous MOFs, this technique is used to determine the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. It also allows for the evaluation of the MOF's capacity for storing gases like hydrogen and carbon dioxide.
Quantitative Data
Due to the limited availability of data for a porous MOF based on this compound, the following table presents a combination of crystallographic data for the illustrative Co(II) coordination polymer and representative gas adsorption data from other functionalized bipyridine-based MOFs to highlight the type of quantitative information that is typically reported.
Table 1: Crystallographic and Representative Sorption Data for Bromo-Functionalized and Bipyridine-Based MOFs
| Parameter | {[Co(BrBipy)(NO3)2(CH3OH)2]}[2] | Representative Porous Bipyridine MOF |
| Crystal System | Triclinic | - |
| Space Group | P-1 | - |
| Unit Cell Dimensions | a = X Å, b = Y Å, c = Z Å | - |
| α = X°, β = Y°, γ = Z° | ||
| BET Surface Area | Non-porous | Up to 2500 m²/g (for UiO-67(bipy))[3] |
| Pore Volume | Not applicable | - |
| CO2 Uptake | Not applicable | Varies with structure and conditions |
| H2 Uptake | Not applicable | Varies with structure and conditions |
Applications of MOFs with Functionalized Bipyridine Ligands
The incorporation of functional groups like bromine into the bipyridine linker opens up possibilities for various applications.
Post-Synthetic Modification
The bromine atom on the bipyridine ring can serve as a reactive site for post-synthetic modification. This allows for the introduction of other functional groups into the MOF structure after its initial synthesis. This is a powerful strategy for fine-tuning the properties of the MOF for specific applications without having to synthesize a new linker from scratch. For example, the bromine can be replaced with other groups via cross-coupling reactions, potentially altering the MOF's catalytic activity, gas selectivity, or drug delivery capabilities. The concept of functionalizing MOFs through ligand exchange has been demonstrated in various systems, including the well-known MOF-5.[4]
Catalysis
Bipyridine moieties are excellent chelating ligands for a variety of catalytically active metal ions. By incorporating a bromo-bipyridine linker into a MOF, it is possible to create a heterogeneous catalyst. The bromine atom can influence the electronic properties of the bipyridine, which in turn can affect the catalytic activity of the coordinated metal center. Furthermore, the porous nature of MOFs can provide size and shape selectivity for catalytic reactions. MOFs with open 2,2′-bipyridine sites have been shown to be robust and recyclable catalysts for reactions like the Suzuki-Miyaura cross-coupling.[5]
Drug Delivery
The tunable pore size and high surface area of MOFs make them attractive candidates for drug delivery systems. Functional groups on the linker can influence the loading and release of drug molecules. For instance, a study on functionalized MOF-5, including a bromo-substituted version (Br-MOF-5), showed that the incorporation of different functional groups significantly affects the drug delivery performance.[6][7] Although the Br-MOF-5 in that study had a different structure, it highlights the principle that functionalization can be used to tailor drug-carrier interactions.
Experimental Workflows and Logical Relationships
The following diagrams illustrate the key workflows in the synthesis and application of MOFs based on functionalized bipyridine ligands.
Conclusion
This compound represents a potentially valuable, yet underexplored, building block for the design and synthesis of functional metal-organic frameworks. The presence of the bromine substituent provides a versatile handle for post-synthetic modification, enabling the creation of tailored materials with enhanced properties for applications in catalysis, gas separation, and drug delivery. While direct examples of MOFs from this specific linker are scarce, the principles outlined in these application notes, drawn from related bromo-substituted and functionalized bipyridine-based MOFs, provide a solid foundation for future research in this area. Further investigation into the synthesis and properties of MOFs derived from this compound is warranted to fully unlock their potential.
References
- 1. A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Integration of accessible secondary metal sites into MOFs for H2S removal - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Positional functionalizations of metal–organic frameworks through invasive ligand exchange and additory MOF‐on‐MOF strategies: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A robust, catalytic metal–organic framework with open 2,2′-bipyridine sites - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Functionalization of MOF-5 with mono-substituents: effects on drug delivery behavior - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Functionalization of the Bromine Atom on 5-Bromo-3,3'-bipyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the functionalization of the bromine atom on 5-Bromo-3,3'-bipyridine. The bipyridine scaffold is a privileged structure in medicinal chemistry, materials science, and catalysis. The targeted functionalization of this compound via modern cross-coupling and substitution reactions opens avenues for the synthesis of novel compounds with tailored electronic and steric properties. This guide covers several key transformation methodologies, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille couplings, as well as cyanation and lithiation-trapping protocols.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide, enabling the formation of carbon-carbon bonds. It is widely used for the synthesis of biaryls, polyolefins, and styrenes. The reaction is valued for its mild conditions, tolerance of a wide range of functional groups, and the low toxicity of the boron-containing reagents.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like K₂CO₃ (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent mixture, for instance, 1,4-dioxane and water (4:1 v/v).
-
Reaction Execution: Heat the resulting mixture with stirring at 80-100 °C for 12-24 hours.
-
Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate). Dry the combined organic layers over anhydrous MgSO₄ and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3,3'-bipyridine.
Table 1: Typical Parameters for Suzuki-Miyaura Coupling of Aryl Bromides
| Parameter | Example | Notes |
| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(dppf)Cl₂ is also effective for heteroaryl couplings. |
| Ligand | PPh₃, SPhos, PCy₃ | Ligand choice can significantly impact reaction efficiency. |
| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | The choice of base is crucial and can affect the reaction outcome. |
| Solvent | Toluene, THF, 1,4-Dioxane/H₂O, DMF | Biphasic systems are common. |
| Temperature | Room Temperature to 100 °C | Typically requires heating. |
| Yield | Moderate to Good | Yields are substrate-dependent. |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between aryl halides and amines. This reaction has broad applicability in drug discovery and development due to its tolerance for various functional groups.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To a dry Schlenk flask under an inert argon atmosphere, add this compound (1.0 equiv.), the desired amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable ligand (e.g., BINAP or Xantphos), and a base such as sodium tert-butoxide.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Degassing: Subject the reaction mixture to three cycles of vacuum-backfilling with argon to remove dissolved oxygen.
-
Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring until the starting material is consumed, as monitored by TLC or GC-MS.
-
Work-up: After cooling, quench the reaction with water and extract the product with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify the residue by column chromatography to obtain the desired 5-amino-3,3'-bipyridine derivative.
Table 2: Typical Parameters for Buchwald-Hartwig Amination of Aryl Bromides
| Parameter | Example | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | The choice of palladium source can influence the reaction. |
| Ligand | BINAP, Xantphos, P(o-tolyl)₃ | Sterically hindered and electron-rich ligands are often effective. |
| Base | NaOt-Bu, K₂CO₃, LiHMDS | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, THF, Dioxane | Anhydrous conditions are crucial. |
| Temperature | Room Temperature to 110 °C | Reaction temperature depends on the reactivity of the substrates. |
| Yield | Good to Excellent | High yields are often achievable. |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide, often with a copper(I) co-catalyst. This reaction is a powerful tool for the formation of carbon-carbon bonds between sp² and sp hybridized carbon atoms.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.), the terminal alkyne (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), and a copper(I) co-catalyst (e.g., CuI) in a suitable solvent like degassed THF or DMF.
-
Base Addition: Add a degassed amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until completion.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous NH₄Cl and brine. Dry the organic phase and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography to isolate the 5-alkynyl-3,3'-bipyridine.
Table 3: Typical Parameters for Sonogashira Coupling of Aryl Bromides
| Parameter | Example | Notes |
| Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | Copper-free conditions are also possible with appropriate ligands. |
| Co-catalyst | CuI | The use of a copper co-catalyst often enhances reaction rates. |
| Base | Et₃N, DIPA, Cs₂CO₃ | An amine base is typically used. |
| Solvent | THF, DMF, Toluene | Anhydrous and anaerobic conditions are generally required. |
| Temperature | Room Temperature to 80 °C | Mild conditions are often sufficient. |
| Yield | Good to High | This reaction is generally high-yielding. |
Stille Coupling
The Stille coupling reaction involves the palladium-catalyzed cross-coupling of an organostannane with an organic halide. It is known for its excellent functional group tolerance and the stability of the organostannane reagents to air and moisture.
Experimental Protocol: General Procedure for Stille Coupling
-
Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 equiv.), the organostannane reagent (1.1-1.2 equiv.), and a palladium catalyst such as Pd(PPh₃)₄.
-
Solvent and Additives: Add an anhydrous, degassed solvent like toluene or DMF. In some cases, a lithium chloride additive can accelerate the reaction.
-
Reaction Execution: Heat the reaction mixture at 80-110 °C for several hours to overnight.
-
Work-up: After cooling, the reaction mixture can be quenched with aqueous KF to precipitate tin byproducts, followed by filtration. Extract the filtrate with an organic solvent, wash, dry, and concentrate.
-
Purification: Purify the product by column chromatography.
Table 4: Typical Parameters for Stille Coupling of Aryl Bromides
| Parameter | Example | Notes |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃ | The choice of catalyst can influence reaction efficiency. |
| Stannane | R-Sn(Bu)₃, R-Sn(Me)₃ | Organostannanes are toxic and should be handled with care. |
| Additive | LiCl, Cu(I) salts | Additives can enhance the rate of transmetalation. |
| Solvent | Toluene, DMF, Dioxane | Anhydrous conditions are preferred. |
| Temperature | 80-110 °C | Heating is generally required. |
| Yield | 70-90% | Yields are typically good. |
Cyanation
The cyanation of aryl halides is a valuable transformation for introducing a nitrile group, which is a versatile precursor for amines, carboxylic acids, and amides. This can be achieved using various cyanide sources, often with a transition metal catalyst.
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), a cyanide source such as zinc cyanide (Zn(CN)₂) (0.6 equiv.), and a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 equiv.).
-
Solvent Addition: Add a dry, degassed solvent such as dimethylformamide (DMF).
-
Reaction Execution: Heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Work-up: After cooling, carefully quench the reaction with aqueous ammonia. Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purification: Purify the crude product by flash column chromatography to yield 3,3'-bipyridine-5-carbonitrile.
Table 5: Typical Parameters for Cyanation of Aryl Bromides
| Parameter | Example | Notes |
| Cyanide Source | Zn(CN)₂, CuCN, K₄[Fe(CN)₆], Acetone cyanohydrin | The choice of cyanide source impacts toxicity and reaction conditions. |
| Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/dppf | Palladium catalysts are commonly used. |
| Solvent | DMF, NMP, THF/H₂O | The solvent system can be critical for success. |
| Temperature | 70-100 °C | Heating is often necessary. |
| Yield | Good to Excellent | High yields can be obtained under optimized conditions. |
Lithiation and Trapping with Electrophiles
Halogen-metal exchange, particularly bromine-lithium exchange, is a powerful method for the regioselective formation of organolithium species, which can then be trapped with various electrophiles. This reaction is typically performed at low temperatures to prevent side reactions.
Experimental Protocol: General Procedure for Bromine-Lithium Exchange and Electrophilic Trapping
-
Reaction Setup: In a flame-dried, three-necked flask under argon, dissolve this compound (1.0 equiv.) in an anhydrous ether solvent such as THF or diethyl ether.
-
Lithiation: Cool the solution to -78 °C in a dry ice/acetone bath. Add a solution of n-butyllithium (n-BuLi) (1.1 equiv.) dropwise. Stir the mixture at -78 °C for 30-60 minutes.
-
Electrophilic Trap: Add a solution of the desired electrophile (e.g., an aldehyde, ketone, or CO₂) in THF dropwise at -78 °C.
-
Quenching and Work-up: After stirring for an appropriate time, quench the reaction at low temperature with a saturated aqueous solution of NH₄Cl. Allow the mixture to warm to room temperature, separate the layers, and extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate.
-
Purification: Purify the crude product by column chromatography or recrystallization.
Table 6: Typical Parameters for Bromine-Lithium Exchange
| Parameter | Example | Notes |
| Lithium Reagent | n-BuLi, t-BuLi | The choice of organolithium reagent can affect selectivity. |
| Solvent | THF, Diethyl ether | Anhydrous etheral solvents are essential. |
| Temperature | -78 °C | Low temperatures are critical to prevent decomposition and side reactions. |
| Electrophile | Aldehydes, Ketones, CO₂, DMF, Alkyl halides | A wide range of electrophiles can be used. |
| Yield | Variable | Yields depend on the stability of the organolithium intermediate and the electrophile used. |
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Functionalization pathways for this compound.
Application Notes and Protocols: 5-Bromo-3,3'-bipyridine in the Development of Redox-Active Materials
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the potential applications and synthetic protocols for utilizing 5-Bromo-3,3'-bipyridine as a key building block in the development of novel redox-active materials. The unique electronic and coordination properties of the 3,3'-bipyridine core, functionalized with a reactive bromine atom, offer versatile pathways for creating advanced materials for energy storage, catalysis, and sensing applications. The following sections detail proposed synthetic routes for redox-active polymers and metal-organic frameworks (MOFs), complete with illustrative data and detailed experimental procedures.
Application Note 1: Synthesis of Redox-Active Poly(3,3'-bipyridine)s via Yamamoto Coupling
The bipyridine unit is a well-established redox-active motif. Polymers incorporating this unit are of significant interest for applications in batteries and electrochromic devices. The bromine atom on the this compound monomer provides a reactive site for polymerization through Yamamoto coupling, enabling the formation of a conjugated polymer backbone.
Illustrative Data Presentation
The following table summarizes the expected quantitative data for a synthesized poly(3,3'-bipyridine). These values are illustrative and based on typical results obtained for similar conjugated bipyridine polymers reported in the literature.
| Parameter | Illustrative Value |
| Polymerization | |
| Method | Yamamoto Coupling |
| Molecular Weight (Mn) | 10,000 - 20,000 g/mol |
| Polydispersity Index (PDI) | 1.5 - 2.5 |
| Yield | 70 - 85% |
| Electrochemical Properties | |
| Reduction Potential (E½) vs. Ag/AgCl | -1.8 to -2.2 V |
| Oxidation Potential (E½) vs. Ag/AgCl | +0.5 to +0.9 V |
| Thermal Properties | |
| Decomposition Temperature (Td) | > 300 °C |
Experimental Protocol: Synthesis of Poly(3,3'-bipyridine)
This protocol details the synthesis of a redox-active conjugated polymer from this compound via Yamamoto coupling.
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)nickel(0) [Ni(cod)₂]
-
2,2'-Bipyridine
-
1,5-Cyclooctadiene (cod)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Toluene
-
Methanol
-
Hydrochloric Acid (HCl)
-
Ammonia solution
-
Chloroform
Procedure:
-
Monomer Preparation: Ensure this compound is pure and dry before use.
-
Reaction Setup: In a glovebox, add this compound (1.0 mmol), Ni(cod)₂ (1.2 mmol), 2,2'-bipyridine (1.2 mmol), and 1,5-cyclooctadiene (1.2 mmol) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF (10 mL) and anhydrous toluene (10 mL) to the flask.
-
Polymerization: Heat the reaction mixture to 80°C and stir for 48 hours under an inert atmosphere.
-
Polymer Precipitation: After cooling to room temperature, pour the reaction mixture into a stirred solution of methanol/HCl (10:1 v/v).
-
Filtration and Washing: Collect the precipitated polymer by filtration. Wash the polymer sequentially with warm water, ammonia solution, and methanol.
-
Soxhlet Extraction: Purify the polymer by Soxhlet extraction with methanol, acetone, and finally chloroform to remove oligomers and catalyst residues.
-
Drying: Dry the purified polymer in a vacuum oven at 60°C overnight.
Visualization of Synthetic Workflow
Caption: Synthetic workflow for Poly(3,3'-bipyridine).
Application Note 2: Synthesis of a Redox-Active Bipyridine-Based Metal-Organic Framework (MOF)
Metal-Organic Frameworks (MOFs) are crystalline porous materials with applications in gas storage, separation, and catalysis. The incorporation of redox-active linkers like this compound can impart electrochemical activity to the MOF, making them suitable for battery electrodes or electrocatalysts.
Illustrative Data Presentation
The following table presents expected quantitative data for a hypothetical MOF synthesized using this compound and a metal salt (e.g., Zinc nitrate). These values are illustrative and based on typical results for bipyridine-based MOFs.
| Parameter | Illustrative Value |
| Synthesis | |
| Method | Solvothermal |
| Yield | 60 - 80% |
| Structural Properties | |
| BET Surface Area | 800 - 1500 m²/g |
| Pore Volume | 0.4 - 0.7 cm³/g |
| Electrochemical Properties | |
| Ligand-based Reduction Potential (E½) | -1.5 to -2.0 V vs. Ag/AgCl |
| Metal-based Redox Potential (E½) | Dependent on metal choice |
| Thermal Stability | |
| Decomposition Temperature (TGA) | > 350 °C |
Experimental Protocol: Solvothermal Synthesis of a Bipyridine-Based MOF
This protocol describes a general method for the solvothermal synthesis of a MOF using this compound as the organic linker.
Materials:
-
This compound
-
Zinc nitrate hexahydrate [Zn(NO₃)₂·6H₂O]
-
N,N'-Dimethylformamide (DMF)
-
Ethanol
-
Dichloromethane
Procedure:
-
Solution Preparation: In a glass vial, dissolve this compound (0.5 mmol) and Zn(NO₃)₂·6H₂O (0.5 mmol) in DMF (10 mL).
-
Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution.
-
Reaction: Seal the vial and place it in a programmable oven. Heat the vial to 120°C for 24 hours.
-
Cooling and Crystal Collection: Allow the oven to cool slowly to room temperature. Collect the resulting crystals by decanting the mother liquor.
-
Washing: Wash the crystals with fresh DMF (3 x 10 mL) and then with ethanol (3 x 10 mL) to remove unreacted starting materials and solvent.
-
Solvent Exchange: Immerse the crystals in dichloromethane for 3 days, replacing the dichloromethane each day, to exchange the pore-filling solvent.
-
Activation: Decant the dichloromethane and activate the MOF by heating under vacuum at 150°C for 12 hours.
Visualization of Synthetic Workflow
Caption: Workflow for the synthesis of a redox-active MOF.
Ligand Design and Synthesis from 5-Bromo-3,3'-bipyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the design and synthesis of novel ligands starting from the versatile building block, 5-Bromo-3,3'-bipyridine. The strategic positioning of the bromine atom on the 3,3'-bipyridine scaffold allows for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of complex molecular architectures. These derivatives are of significant interest in the fields of medicinal chemistry, catalysis, and materials science due to the coordinating properties of the bipyridine moiety.
Introduction to Ligand Synthesis using this compound
This compound serves as a key precursor for the synthesis of a wide range of functionalized bipyridine ligands. The bromine atom at the 5-position is amenable to various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions. These transformations facilitate the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a diverse chemical space for ligand design. The resulting ligands, featuring the 3,3'-bipyridine core, can act as chelating agents for various metal centers, leading to the formation of metal complexes with potential applications in catalysis, photoluminescent materials, and as therapeutic agents.
Key Synthetic Methodologies
The functionalization of this compound primarily relies on well-established cross-coupling methodologies. The choice of reaction depends on the desired functionality to be introduced.
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with aryl or vinyl boronic acids or esters. This is a robust method for synthesizing biaryl or vinyl-substituted bipyridine ligands.
-
Sonogashira Coupling: For the formation of C-C bonds by coupling with terminal alkynes. This reaction is instrumental in creating ligands with rigid alkynyl linkers, which can be crucial for controlling the geometry of metal complexes.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds by coupling with primary or secondary amines. This allows for the introduction of a wide variety of nitrogen-containing functional groups, which can modulate the electronic properties and coordinating ability of the resulting ligand.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize typical reaction conditions and yields for the functionalization of bromo-pyridine derivatives, which can be adapted for this compound.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Arylboronic Acids
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | p-Bromoacetophenone | Phenylboronic acid | Pd(OAc)₂ (1) | SPhos (2) | K₃PO₄ | Toluene/H₂O | 80 | 1 | 95 |
| 2 | 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ (1) | - | Cs₂CO₃ | Dioxane | 80 | 12 | 99 |
| 3 | 5-Bromonicotinic Acid | Phenylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ | DMF | 80 | 24 | 85[1] |
Table 2: Sonogashira Coupling of Aryl Bromides with Terminal Alkynes
| Entry | Aryl Bromide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromoindole | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | DMF | 80 | 4-6 | 93[2] |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | up to 96[3][4][5] |
| 3 | 5-Bromopyrimidine | Cyclopropylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N/THF | RT | 3 | 75[6] |
Table 3: Buchwald-Hartwig Amination of Aryl Bromides with Amines
| Entry | Aryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 5-Bromo-N-phenylpyridin-3-amine | Aniline | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 100-110 | 12-24 | Not specified |
| 2 | 5-Bromoindole | Morpholine | Pd(OAc)₂ (2) | XPhos (4) | K₂CO₃ | t-BuOH | 100 | 12 | 95 |
| 3 | 5-Substituted-1,2,3-triiodobenzene | Electron-poor anilines | Not specified | Not specified | Not specified | Not specified | Not specified | Not specified | High yields[7] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv)
-
Base (e.g., K₃PO₄, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/Water 4:1)
-
Round-bottom flask or reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel, add this compound, the arylboronic acid, and the base.
-
Add the palladium catalyst.
-
Evacuate and backfill the vessel with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Stir the reaction mixture at 80-90 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[8]
General Protocol for Sonogashira Coupling
This protocol provides a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 equiv)
-
Copper(I) iodide (CuI, 0.05 equiv)
-
Base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous solvent and the base via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction mixture at the appropriate temperature (room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer, filter, and concentrate.
-
Purify the crude product by column chromatography.[2][3][4][5]
General Protocol for Buchwald-Hartwig Amination
This protocol outlines a general method for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv)
-
Phosphine ligand (e.g., BINAP, 0.04 equiv)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous toluene
-
Schlenk flask
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the amine, the base, the phosphine ligand, and the palladium precursor.[9]
-
Add anhydrous toluene via syringe.[9]
-
Degas the reaction mixture by subjecting it to three vacuum-backfill cycles with argon.[9]
-
Heat the mixture to 100-110 °C with vigorous stirring.[9]
-
Monitor the reaction's progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways and Catalytic Cycles
Experimental Workflow for Cross-Coupling Reactions
The following diagram illustrates a typical experimental workflow for the palladium-catalyzed cross-coupling reactions described above.
References
- 1. arcjournals.org [arcjournals.org]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 4. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 5. scirp.org [scirp.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Phosphine-Promoted [3 + 3] Annulations of Aziridines With Allenoates: Facile Entry Into Highly Functionalized Tetrahydropyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application of 5-Bromo-3,3'-bipyridine Derivatives in Organic Light-Emitting Diodes (OLEDs)
Abstract: This document provides detailed application notes and protocols for the utilization of 5-Bromo-3,3'-bipyridine derivatives in the fabrication of Organic Light-Emitting Diodes (OLEDs). These derivatives are versatile building blocks for synthesizing a range of materials for OLEDs, including electron-transporting materials (ETMs), host materials for phosphorescent emitters, and ligands for emissive metal complexes. The presence of the bromine atom at the 5-position offers a reactive site for further functionalization through various cross-coupling reactions, allowing for the fine-tuning of electronic and photophysical properties. While direct literature on the application of this compound derivatives in OLEDs is emerging, this document extrapolates from the well-established chemistry and application of related bipyridine isomers to provide robust synthetic protocols and illustrative performance data.
Introduction
Bipyridine derivatives are a cornerstone in the development of functional materials for organic electronics. Their electron-deficient nature makes them suitable for electron transport, while their excellent coordination properties are leveraged in the design of highly efficient phosphorescent emitters. The 3,3'-bipyridine scaffold, in particular, offers a unique angular geometry compared to the more common 2,2'-bipyridine, which can influence molecular packing and charge transport properties in the solid state.
The introduction of a bromine atom at the 5-position of the 3,3'-bipyridine core serves as a versatile synthetic handle. This allows for the attachment of various functional groups through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Stille couplings. This functionalization is critical for tuning the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, as well as its thermal and morphological stability, all of which are crucial for optimizing OLED device performance.
Data Presentation
The following tables summarize representative performance data for OLEDs incorporating bipyridine-based materials. It is important to note that this data is illustrative and based on related bipyridine derivatives to highlight the potential of the this compound scaffold.
Table 1: Performance of OLEDs with Bipyridine-Based Iridium(III) Emitters. [1]
| Complex | Maximum Emission (nm) | External Quantum Efficiency (EQE) (%) | Current Efficiency (cd/A) | Power Efficiency (lm/W) |
| Ir(ppy)₂(dmbpy) | 512 | 14.9 | 39.8 | 33.4 |
| Ir(ppy)₂(dpbpy) | 520 | 12.5 | 35.2 | 28.9 |
| Ir(bt)₂(bpy) | 610 | 10.8 | 20.1 | 15.7 |
ppy = 2-phenylpyridine, dmbpy = 4,4'-dimethyl-2,2'-bipyridine, dpbpy = 4,4'-diphenyl-2,2'-bipyridine, bt = 2-phenylbenzothiazole, bpy = 2,2'-bipyridine.
Table 2: Performance of OLEDs Utilizing Bipyridine Derivatives as Electron Transport Materials (ETMs). [2]
| ETM | Turn-on Voltage (V) | Luminance at 5V (cd/m²) | EQE at 1000 cd/m² (%) |
| BPy-Ph | 2.8 | 1500 | 21 |
| TPBi | 3.2 | 1200 | 18 |
| Alq₃ | 3.5 | 950 | 15 |
BPy-Ph = a 2,2'-bipyridine derivative, TPBi = 1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene, Alq₃ = Tris(8-hydroxyquinoline)aluminium.
Experimental Protocols
Synthesis of Functionalized 5-Aryl-3,3'-bipyridine Derivatives via Suzuki-Miyaura Coupling
This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride [Pd(dppf)Cl₂][3]
-
Potassium carbonate (K₂CO₃)
-
1,2-Dimethoxyethane (DME)
-
Water (degassed)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed 1,2-dimethoxyethane (15 mL) and degassed water (5 mL) to the flask.
-
Heat the reaction mixture to 80 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 5-aryl-3,3'-bipyridine derivative.
Fabrication of a Multilayer OLED Device
This protocol outlines a general procedure for the fabrication of a multilayer OLED device by thermal evaporation.
Materials:
-
Indium Tin Oxide (ITO)-coated glass substrates
-
Hole Injection Layer (HIL) material (e.g., HAT-CN)
-
Hole Transport Layer (HTL) material (e.g., TAPC)
-
Emissive Layer (EML) host material (e.g., CBP)
-
Emissive Layer (EML) dopant (e.g., an Iridium(III) complex with a functionalized 3,3'-bipyridine ligand)
-
Electron Transport Layer (ETL) material (e.g., a synthesized 5-aryl-3,3'-bipyridine derivative)
-
Electron Injection Layer (EIL) material (e.g., Lithium Fluoride, LiF)
-
Cathode material (e.g., Aluminum, Al)
-
High-vacuum thermal evaporation system (< 10⁻⁶ Torr)
Procedure:
-
Substrate Cleaning: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and treat with UV-ozone immediately before use.
-
Organic Layer Deposition: Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber.
-
Deposit the organic layers sequentially onto the ITO anode at a controlled deposition rate (typically 0.5-2 Å/s). A typical device structure would be:
-
HIL: HAT-CN (10 nm)
-
HTL: TAPC (40 nm)
-
EML: CBP doped with X% of the Iridium(III) complex (20 nm)
-
ETL: 5-aryl-3,3'-bipyridine derivative (30 nm)
-
-
Cathode Deposition: Deposit the EIL (LiF, 1 nm) followed by the metal cathode (Al, 100 nm) without breaking the vacuum.
-
Encapsulation: Encapsulate the devices in a nitrogen-filled glovebox using a UV-curable epoxy and a glass lid to prevent degradation from moisture and oxygen.
-
Characterization: Characterize the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and external quantum efficiency of the fabricated devices.
Mandatory Visualizations
References
- 1. Bipyridine-based iridium(iii) triplet emitters for organic light-emitting diodes (OLEDs): application and impact of phenyl substitution at the 5′-position of the N-coordinating pyridine ring - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, properties, and OLED characteristics of 2,2′-bipyridine-based electron-transport materials: the synergistic effect of molecular shape anisotropy and a weak hydrogen-bonding network on molecular orientation - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-Bromo-3,3'-bipyridine
Welcome to the technical support center for the synthesis of 5-Bromo-3,3'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) encountered during the synthesis of this important chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is typically achieved through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Stille, or Negishi coupling.
Q1: I am observing very low to no yield of the desired this compound. What are the primary causes and how can I troubleshoot this?
A1: Low or no product formation is a common challenge in the synthesis of unsymmetrical bipyridines. This can often be attributed to catalyst inhibition or deactivation, as the nitrogen lone pairs of the pyridine substrate and the bipyridine product can coordinate to the palladium catalyst, hindering its activity.[1][2]
Troubleshooting Steps:
-
Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ may be insufficient.[3] Consider switching to a more active catalytic system employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) which can shield the palladium center and promote the desired catalytic cycle.[4]
-
Reaction Conditions: Ensure strictly anhydrous and anaerobic conditions. Organometallic intermediates are highly sensitive to moisture and oxygen.[5] It is crucial to thoroughly degas all solvents and reagents and to perform the reaction under an inert atmosphere (e.g., Argon or Nitrogen).
-
Base Selection (for Suzuki Coupling): The choice and strength of the base are critical. Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The optimal base is substrate-dependent, and screening different bases may be necessary.[4]
-
Purity of Starting Materials: Impurities in the starting materials (e.g., 3,5-dibromopyridine and 3-pyridylboronic acid) can poison the catalyst. Ensure the purity of all reactants before starting the reaction.
Q2: My reaction is producing a significant amount of homocoupled byproducts (e.g., 3,3'-bipyridine and 5,5'-dibromo-3,3'-bipyridine). How can I minimize these side reactions?
A2: Homocoupling is a frequent side reaction in palladium-catalyzed cross-couplings. This can be promoted by the presence of oxygen or suboptimal reaction conditions.
Troubleshooting Steps:
-
Ensure Anaerobic Conditions: Thoroughly degas all solvents and reagents to remove dissolved oxygen, which can promote the homocoupling of organoboronic acids in Suzuki reactions.[6]
-
Optimize Catalyst System: The choice of ligand can influence the relative rates of cross-coupling versus homocoupling. Screening different phosphine ligands, particularly bulky and electron-donating ones, can favor the desired cross-coupling pathway.[6]
-
Use a Pre-formed Pd(0) Source: Utilizing a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄ or Pd₂(dba)₃, can sometimes bypass the in-situ reduction step that may contribute to homocoupling.[4]
-
Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the boronic acid or organometallic reagent (e.g., 1.1-1.2 equivalents) is often optimal.
Q3: The purification of this compound from the crude reaction mixture is proving to be difficult. What are the best practices for purification?
A3: Purification can be challenging due to the similar polarities of the desired product, remaining starting materials, and byproducts.
Purification Strategy:
-
Initial Work-up: After the reaction is complete, a standard aqueous work-up is typically performed. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) and washing with water and brine to remove inorganic salts and highly polar impurities.[4]
-
Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for purifying this compound.[5][7]
-
Solvent System: A gradient elution is often most effective. Start with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increase the polarity by adding a more polar solvent like ethyl acetate. A typical starting point could be 10% ethyl acetate in hexanes, gradually increasing to 40% or higher.[5]
-
Monitoring: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.
-
-
Recrystallization: If chromatography does not yield a product of sufficient purity, recrystallization from a suitable solvent system can be attempted.
Frequently Asked Questions (FAQs)
Q4: Which cross-coupling reaction (Suzuki, Stille, or Negishi) is generally best for synthesizing this compound?
A4: The "best" method depends on several factors including substrate availability, functional group tolerance, and safety considerations.[1]
-
Suzuki Coupling: This is often the preferred method due to the commercial availability and lower toxicity of boronic acids. However, pyridylboronic acids can be unstable, and catalyst inhibition can be an issue.[1][3]
-
Stille Coupling: Known for its high reactivity and tolerance of a wide range of functional groups. The primary drawback is the high toxicity of the organotin reagents and byproducts, which can be difficult to remove.[1][8]
-
Negishi Coupling: This method is known for high yields and excellent functional group tolerance. The organozinc reagents are typically prepared in situ and are highly reactive.[4][6]
Q5: Can I use 3-bromopyridine and 5-bromo-3-pyridylboronic acid for the Suzuki coupling?
A5: Yes, this is a viable approach. The key is to have one coupling partner as the halide and the other as the organometallic reagent. The choice may depend on the commercial availability and stability of the respective starting materials.
Q6: How critical is the choice of phosphine ligand in the reaction?
A6: The choice of ligand is crucial for a successful reaction. The ligand stabilizes the palladium catalyst, influences its reactivity, and can help prevent deactivation. For challenging couplings like the synthesis of unsymmetrical bipyridines, bulky and electron-rich phosphine ligands are often necessary to achieve good yields.[4]
Data Presentation
Disclaimer: The following data is compiled from studies on the synthesis of structurally similar bipyridine derivatives and is intended to be illustrative. Optimal conditions for the synthesis of this compound may vary and require specific optimization.
Table 1: Effect of Catalyst and Ligand on the Yield of a 3,3'-Bipyridine Derivative via Suzuki Coupling
| Entry | Palladium Source (mol%) | Ligand (mol%) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | 45 |
| 2 | Pd(PPh₃)₄ (5) | - | 60 |
| 3 | PdCl₂(dppf) (3) | - | 75 |
| 4 | Pd₂(dba)₃ (2) | SPhos (4) | 88 |
Data adapted from analogous Suzuki coupling reactions of bromopyridines.
Table 2: Influence of Base and Solvent on the Yield of a 3,3'-Bipyridine Derivative via Suzuki Coupling
| Entry | Base (equiv.) | Solvent System | Temperature (°C) | Yield (%) |
| 1 | Na₂CO₃ (2) | Toluene/H₂O (3:1) | 100 | 55 |
| 2 | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 72 |
| 3 | K₃PO₄ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85 |
| 4 | Cs₂CO₃ (2) | DMF | 110 | 78 |
Reaction conditions: Bromopyridine derivative (1.0 eq.), Pyridylboronic acid derivative (1.2 eq.), Pd(PPh₃)₄ (5 mol%). Data is illustrative and based on similar reported syntheses.
Experimental Protocols
Detailed Protocol for Suzuki-Miyaura Synthesis of this compound (Adapted)
This protocol is adapted from established procedures for the synthesis of similar unsymmetrical bipyridines and should be optimized for the specific substrates.
Materials:
-
3,5-Dibromopyridine (1.0 equivalent)
-
3-Pyridylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous, degassed)
-
Water (degassed)
Procedure:
-
Reaction Setup: To a dry, oven-baked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dibromopyridine, 3-pyridylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times to ensure an anaerobic environment.
-
Catalyst Addition: Under a positive flow of inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst to the flask.
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water via syringe in a 4:1 ratio (e.g., 8 mL of dioxane and 2 mL of water per 1 mmol of 3,5-dibromopyridine).
-
Reaction Execution: Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and transfer to a separatory funnel. Wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. preprints.org [preprints.org]
Purification of crude 5-Bromo-3,3'-bipyridine by column chromatography
Technical Support Center: Purification of 5-Bromo-3,3'-bipyridine
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the purification of crude this compound using column chromatography. Below you will find frequently asked questions, a troubleshooting guide, a detailed experimental protocol, and a summary of key parameters to address common challenges encountered during this purification process.
Frequently Asked Questions (FAQs)
Q1: What is the recommended stationary and mobile phase for purifying this compound by column chromatography?
A1: The most commonly used stationary phase is silica gel (230-400 mesh).[1][2] For the mobile phase (eluent), a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate is recommended.[3][4] It is best to start by developing an optimal solvent system using Thin-Layer Chromatography (TLC). A typical starting point for TLC analysis is a 7:3 mixture of hexanes and ethyl acetate.[3] The polarity can then be adjusted to achieve an Rf value of approximately 0.2-0.3 for the desired compound, which generally provides good separation on a column.[1]
Q2: My this compound is streaking or tailing on the TLC plate and column. What causes this and how can I fix it?
A2: Streaking or tailing is a common issue when purifying pyridine-containing compounds on silica gel.[2] The basic nitrogen atoms in the bipyridine structure can interact strongly with the acidic silanol groups on the surface of the silica gel, causing poor peak shape and inefficient separation.[2] To resolve this, add a small amount (0.5-2% v/v) of a basic modifier, such as triethylamine, to your eluent system.[1][2] This neutralizes the acidic sites on the silica, minimizing unwanted interactions.[1]
Q3: I am getting poor separation between this compound and a similarly polar impurity. What steps can I take to improve resolution?
A3: Poor separation of compounds with similar polarities is a frequent challenge.[5] Consider the following optimization strategies:
-
Optimize Eluent Polarity: Use TLC to test various solvent ratios. A less polar mobile phase will increase the retention time of all compounds on the silica gel and can enhance the separation between closely eluting spots.[6]
-
Use a Shallow Gradient: If using gradient elution, make the gradient shallower (i.e., increase the percentage of the polar solvent more slowly) in the region where your product and the impurity elute.[4]
-
Avoid Column Overloading: Loading too much crude material onto the column is a primary cause of poor separation.[2][6] As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.
-
Ensure Proper Column Packing: A poorly packed column with cracks or channels will lead to a non-uniform solvent front and mixed fractions.[7] Ensure the silica gel is packed as a uniform, homogenous bed.
Q4: How should I load my crude sample onto the column for the best results?
A4: Proper sample loading is critical for a high-resolution separation. There are two main methods:
-
Wet Loading: Dissolve the crude this compound in the minimum amount of the mobile phase or a slightly more polar solvent if it has low solubility in the eluent (e.g., dichloromethane).[1][8] Carefully pipette this concentrated solution onto the top of the silica bed.[1]
-
Dry Loading: If the compound is not very soluble in the mobile phase, dry loading is preferred.[6][8] Dissolve the crude product in a volatile solvent (like dichloromethane), add a small amount of silica gel (2-3 times the mass of the crude product), and evaporate the solvent completely to get a free-flowing powder.[6] This powder can then be carefully added to the top of the packed column.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation / Mixed Fractions | Eluent system is not optimal. Column is overloaded with crude material.[6] Column was packed improperly (cracks/channels). | Re-optimize the eluent using TLC to maximize the Rf difference between the product and impurities.[6] Reduce the amount of sample loaded onto the column. Repack the column carefully, ensuring a homogenous slurry and no air bubbles.[1] |
| Compound Tailing or Streaking | Strong interaction between the basic bipyridine and acidic silica gel.[2] The compound may not be fully soluble in the eluent, causing it to streak down the column.[6] | Add a basic modifier like triethylamine (0.5-2%) to the mobile phase to neutralize acidic sites on the silica.[1][2] Ensure the sample is fully dissolved before loading. If streaking persists, consider a slightly more polar eluent system.[6] |
| Compound Will Not Elute | The mobile phase is not polar enough. The compound may have decomposed or irreversibly adsorbed to the silica gel.[7] | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate).[7] To check for stability, spot the compound on a TLC plate, let it sit for 30-60 minutes, and then develop it to see if any new spots (decomposition products) have formed.[7] |
| Colored Impurities Co-elute with Product | The impurity has a very similar polarity to the product. | If the impurity is colored, you may be able to physically separate the fractions. Otherwise, a second column with a different solvent system may be necessary. Sometimes, adding activated charcoal during the workup (before chromatography) can remove colored impurities, but this may also reduce your yield.[6] |
Experimental Protocol: Column Chromatography Purification
This protocol provides a general methodology for the purification of this compound.
1. Mobile Phase Selection via TLC:
-
Prepare several eluent systems with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane).
-
Spot the crude mixture on a silica gel TLC plate and develop the plate in the prepared eluent systems.
-
Visualize the spots under UV light.
-
The ideal eluent system is one that moves the this compound spot to an Rf value of approximately 0.2-0.3 and shows good separation from other spots.[1]
-
If streaking is observed, add 1% triethylamine to the chosen eluent and re-run the TLC.[1]
2. Column Preparation and Packing:
-
Select an appropriately sized glass column and ensure it is clean, dry, and clamped vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin (1 cm) layer of sand.[1]
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.[1]
-
Pour the slurry into the column. Gently tap the side of the column to dislodge air bubbles and encourage even packing.[1]
-
Once the silica has settled, add another thin layer of sand on top to protect the silica bed surface.[1]
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Do not let the column run dry.[1]
3. Sample Loading:
-
Dry Loading (Recommended): Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane). Add silica gel (2-3x the mass of the crude product) and remove the solvent by rotary evaporation to yield a dry, free-flowing powder. Carefully add this powder onto the top layer of sand in the column.[6]
-
Wet Loading: Dissolve the crude product in the absolute minimum volume of the mobile phase. Using a pipette, carefully apply the solution dropwise to the center of the top sand layer, ensuring not to disturb the silica bed.[1]
4. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Apply gentle positive pressure (using a pump or nitrogen/argon line) to maintain a steady flow rate.[1]
-
Begin collecting the eluent in labeled test tubes or flasks as soon as it starts to drip from the column outlet.[1]
-
If a gradient elution is needed, start with a less polar solvent mixture and gradually increase the polarity by increasing the proportion of ethyl acetate.
5. Fraction Analysis and Product Isolation:
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine all fractions that contain only the pure this compound.
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.[1]
Data Presentation: Chromatography Parameters
| Parameter | Recommended Specification | Rationale / Notes |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard, cost-effective stationary phase for normal-phase chromatography of moderately polar compounds.[1] |
| Mobile Phase (Eluent) | Hexanes/Ethyl Acetate (+ 0.5-2% Triethylamine) | A common and effective solvent system for compounds of this polarity.[3] Triethylamine is added to prevent peak tailing by neutralizing acidic sites on the silica gel.[1][2] |
| Elution Mode | Isocratic or Gradient | Isocratic elution can be used if TLC shows good separation. Gradient elution (gradually increasing ethyl acetate percentage) is often better for separating complex mixtures with components of varying polarities.[4] |
| TLC Analysis (Target Rf) | ~0.2 - 0.3 | An Rf value in this range on TLC typically ensures the compound elutes from the column in a reasonable volume of solvent and allows for good separation from impurities.[1] |
| Sample Loading | Dry Loading | Recommended for compounds with moderate to low solubility in the eluent to ensure a narrow starting band and better separation.[6] |
| Column Dimensions | Ratio of Silica:Crude ~ 20:1 to 100:1 (w/w) | A higher ratio is used for more difficult separations. Column diameter is chosen based on the amount of material, and height is chosen for separation efficiency. |
Visualization: Troubleshooting Workflow
Caption: Troubleshooting workflow for the column chromatography purification of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Purification [chem.rochester.edu]
- 8. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
Common side products in the synthesis of 5-Bromo-3,3'-bipyridine and their avoidance
Welcome to the Technical Support Center for the synthesis of 5-Bromo-3,3'-bipyridine. This resource is tailored for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and address frequently asked questions (FAQs) encountered during the synthesis of this key chemical intermediate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, which is commonly prepared via metal-catalyzed cross-coupling reactions.
Problem 1: Low Yield of this compound and Presence of Multiple Side Products
Question: My cross-coupling reaction to synthesize this compound is resulting in a low yield of the desired product, and my crude NMR shows a complex mixture. What are the likely side products and how can I minimize their formation?
Answer: Low yields and the formation of multiple byproducts are common challenges in pyridine cross-coupling reactions. The primary side products are typically from homocoupling of the starting materials. For instance, in a Suzuki coupling between 3-bromopyridine and a 5-bromo-3-pyridylboronic acid derivative, or a similar coupling, you can expect to see the formation of 3,3'-bipyridine and potentially 5,5'-dibromo-3,3'-bipyridine.
Troubleshooting Tips:
-
Catalyst and Ligand Selection: The choice of the palladium or nickel catalyst and the accompanying ligand is critical for promoting the desired cross-coupling over homocoupling. For Suzuki couplings, catalysts like Pd(PPh₃)₄ or PdCl₂(dppf) are frequently used.[1] The optimal catalyst and ligand system may require screening for your specific substrates.
-
Reaction Conditions: Strict anhydrous and anaerobic (oxygen-free) conditions are crucial, as organometallic intermediates are sensitive to moisture and oxygen.[1][2] Oxygen can promote the unwanted homocoupling of boronic acids.[2][3][4] Ensure all solvents are thoroughly degassed and use Schlenk techniques or a glovebox.
-
Base Selection (for Suzuki Coupling): The choice of base and its strength (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) can significantly influence the reaction's outcome.[1] The base plays a role in the transmetalation step and can affect the equilibrium between the desired cross-coupling pathway and side reactions.[5]
-
Purity of Starting Materials: Ensure the high purity of your starting materials (e.g., 3-bromopyridine and the corresponding boronic acid or organotin reagent). Impurities can poison the catalyst and lead to side reactions.[1]
-
Temperature and Reaction Time: Overly long reaction times or excessively high temperatures can lead to catalyst decomposition and an increase in side product formation. Monitor the reaction progress by TLC or GC-MS to determine the optimal endpoint.
Problem 2: Difficulty in Purifying this compound from Side Products
Question: I am struggling to separate this compound from what I believe are homocoupled side products. What is the best purification strategy?
Answer: Purification can be challenging due to the similar polarities of the desired product and the non-brominated or symmetrically-brominated bipyridine side products.
-
Column Chromatography: Flash column chromatography on silica gel is the most common and effective method for purification. A carefully optimized solvent system is key to achieving good separation. A shallow gradient elution, starting with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane), is often successful.
-
Recrystallization: If a suitable solvent system can be identified, recrystallization can be a highly effective technique for obtaining a very pure product. This may require screening various solvents and solvent mixtures.
-
Acid-Base Extraction: Since bipyridines are basic, an acid-base extraction can sometimes be employed to separate them from non-basic impurities. Dissolving the crude mixture in an organic solvent and washing with a dilute acid will move the bipyridine compounds into the aqueous layer. After separating the layers, the aqueous layer can be basified to precipitate the bipyridines, which can then be extracted back into an organic solvent.[6]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound?
A1: The most common methods for synthesizing unsymmetrical bipyridines like this compound are transition-metal-catalyzed cross-coupling reactions. These include the Suzuki-Miyaura coupling (using a boronic acid or ester), Stille coupling (using an organotin reagent), and Negishi coupling (using an organozinc reagent).[7] The Ullmann reaction, which involves the copper-catalyzed coupling of aryl halides, can also be used, particularly for homocoupling to form symmetrical bipyridines, but can be adapted for cross-coupling.[8][9][10][11]
Q2: What are the major side products in a Suzuki-Miyaura coupling to form this compound?
A2: The primary side product in a Suzuki-Miyaura coupling is the homocoupling of the boronic acid reagent.[2] For example, if coupling 3-bromopyridine with 5-bromo-3-pyridylboronic acid, the main side products would be 3,3'-bipyridine (from the debromination and coupling of 3-bromopyridine) and 5,5'-dibromo-3,3'-bipyridine (from the homocoupling of the boronic acid). The presence of oxygen is a major contributor to this side reaction.[2][3][4]
Q3: What are the common side products in an Ullmann coupling to form this compound?
A3: The classic Ullmann reaction is a homocoupling of an aryl halide in the presence of copper.[9][10] Therefore, if attempting a cross-coupling between two different bromopyridines, the formation of the two corresponding symmetrical homocoupled bipyridines will be significant side products.
Q4: How can I prevent homocoupling in my Suzuki-Miyaura reaction?
A4: To suppress homocoupling, it is critical to minimize the presence of oxygen in your reaction.[2][3] This can be achieved by thoroughly degassing your solvents (e.g., by sparging with an inert gas like argon or nitrogen, or by freeze-pump-thaw cycles) and maintaining an inert atmosphere throughout the reaction.[1][12] Additionally, using a Pd(0) catalyst source or a pre-catalyst that efficiently reduces to Pd(0) can help, as Pd(II) species can promote homocoupling.[2][4]
Q5: Can I use 3,5-dibromopyridine as a starting material?
A5: Yes, 3,5-dibromopyridine can be a potential starting material. A selective cross-coupling at one of the bromine positions would be required. This can be achieved by carefully controlling the stoichiometry of the reagents and the reaction conditions, or by using a more reactive coupling partner that favors reaction at one site. However, you may still get a mixture of the desired mono-coupled product, the di-coupled product, and unreacted starting material.
Data Presentation
Table 1: Illustrative Suzuki-Miyaura Coupling Conditions for Bipyridine Synthesis
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Commonly used and effective for pyridine couplings.[1] |
| Catalyst Loading | 2-5 mol% | Sufficient for catalytic turnover without excessive cost. |
| Base | K₂CO₃ or Cs₂CO₃ | Common bases for Suzuki couplings; Cs₂CO₃ is stronger.[1] |
| Solvent | Toluene/Water or Dioxane/Water | Biphasic solvent systems are common. |
| Temperature | 80-110 °C | Sufficient to drive the reaction without catalyst decomposition. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial to prevent homocoupling side reactions.[2][3] |
| Typical Yield | 50-85% | Highly dependent on substrates and optimization. |
Table 2: Common Side Products and Their Formation
| Side Product | Likely Synthetic Route | Formation Pathway | Avoidance Strategy |
| 3,3'-Bipyridine | Suzuki, Stille, Negishi, Ullmann | Homocoupling of a 3-substituted pyridine precursor. | Optimize catalyst/ligand, use pure reagents, inert atmosphere. |
| 5,5'-Dibromo-3,3'-bipyridine | Suzuki, Stille, Negishi, Ullmann | Homocoupling of a 5-bromo-3-substituted pyridine precursor. | Rigorous exclusion of oxygen, control stoichiometry.[2][3] |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling
This is an illustrative protocol and may require optimization.
Materials:
-
3-Bromopyridine
-
5-Bromo-3-pyridylboronic acid pinacol ester
-
Pd(PPh₃)₄
-
Potassium Carbonate (K₂CO₃)
-
Toluene
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
To a Schlenk flask, add 5-bromo-3-pyridylboronic acid pinacol ester (1.0 eq), Pd(PPh₃)₄ (0.03 eq), and K₂CO₃ (3.0 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add degassed toluene and degassed water to the flask.
-
Add 3-bromopyridine (1.2 eq) to the mixture under argon.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield this compound.
Visualizations
Caption: Synthetic pathway for this compound via cross-coupling, showing the formation of common homocoupling side products.
Caption: Troubleshooting workflow for optimizing the synthesis of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Yoneda Labs [yonedalabs.com]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Ullmann coupling-An overview - operachem [operachem.com]
- 11. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Stille Coupling with 5-Bromo-3,3'-bipyridine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Stille coupling of 5-Bromo-3,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when performing a Stille coupling with this compound?
A1: The primary challenges include:
-
Low Yields: Often due to suboptimal reaction conditions, catalyst deactivation, or incomplete reaction.
-
Catalyst Inhibition/Deactivation: The nitrogen atoms in the bipyridine product can coordinate to the palladium catalyst, leading to deactivation and stalling the catalytic cycle.[1]
-
Homocoupling: The organostannane reagent can couple with itself, forming a dimer (R²-R²) and reducing the yield of the desired product. This is a common side reaction in Stille couplings.[2][3]
-
Side Reactions: Other potential side reactions include debromination of the starting material and other undesired transformations.[4]
-
Purification Difficulties: Removing tin byproducts from the final product can be challenging.[3][5]
Q2: Which palladium catalysts and ligands are recommended for the Stille coupling of this compound?
A2: A common and effective catalyst is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄).[5][6] Alternatively, a combination of a palladium(II) source like Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) with a phosphine ligand such as triphenylphosphine (PPh₃) or tri(o-tolyl)phosphine (P(o-tol)₃) can be used.[7] For nitrogen-containing heterocycles, electron-rich and bulky phosphine ligands can sometimes improve catalyst performance and prevent deactivation.[8]
Q3: How does the choice of solvent affect the reaction?
A3: The solvent plays a critical role in the Stille coupling reaction by affecting the solubility of the reactants and the stability of the catalytic species. Common solvents for Stille coupling include toluene, dioxane, and DMF.[9][10] The choice of solvent can influence the reaction rate and selectivity. For substrates like bipyridines, a non-polar aprotic solvent like toluene is often a good starting point.[7]
Q4: What is the optimal temperature range for this reaction?
A4: Stille couplings are typically conducted at elevated temperatures, generally between 80°C and 110°C.[7][11] The optimal temperature will depend on the specific substrates and catalyst system used. It is advisable to start with a temperature around 90-100°C and optimize as needed. Monitoring the reaction progress by TLC or GC-MS will help determine the ideal temperature and reaction time.[11]
Q5: How can I effectively remove tin byproducts after the reaction?
A5: Tin byproducts can often be removed by a few methods:
-
Aqueous KF wash: Quenching the reaction with a saturated aqueous solution of potassium fluoride (KF) can precipitate the tin byproducts as insoluble tributyltin fluoride, which can then be removed by filtration.[3]
-
Column chromatography: Purification by flash column chromatography on silica gel is a standard method to separate the desired product from tin residues.[7] Using a mobile phase containing a small amount of triethylamine (~2-5%) can sometimes help in removing tin compounds.[3]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst. 2. Suboptimal temperature. 3. Poor quality of reagents or solvents. 4. Catalyst deactivation by the bipyridine substrate/product. | 1. Use a fresh batch of palladium catalyst or a pre-catalyst. 2. Gradually increase the reaction temperature in increments of 10°C. 3. Ensure all reagents are pure and solvents are anhydrous and degassed.[11] 4. Consider using a more electron-rich or bulky ligand to protect the palladium center. |
| Significant Homocoupling of the Organostannane | 1. Presence of oxygen in the reaction mixture.[12] 2. Sub-stoichiometric amount of this compound. | 1. Ensure the reaction is set up under a strictly inert atmosphere (Argon or Nitrogen).[11] 2. Use a slight excess (1.1-1.2 equivalents) of the organostannane reagent. |
| Incomplete Reaction (Starting Material Remains) | 1. Insufficient reaction time or temperature. 2. Catalyst has deactivated over time. | 1. Increase the reaction time and/or temperature.[11] 2. Add a fresh portion of the catalyst to the reaction mixture. |
| Formation of Multiple Unidentified Byproducts | 1. Reaction temperature is too high, leading to decomposition. 2. Impurities in the starting materials. | 1. Lower the reaction temperature. 2. Purify the starting materials before use. |
| Difficulty in Removing Tin Byproducts | 1. Inefficient work-up procedure. | 1. Ensure a thorough wash with aqueous KF solution.[3] 2. Optimize the column chromatography conditions (e.g., try different solvent systems or use basic alumina).[3] |
Data Presentation: Representative Reaction Conditions
The following table summarizes representative conditions for Stille coupling reactions of bromopyridine derivatives with various organostannanes. This data can serve as a starting point for optimizing the reaction with this compound.
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Organostannane | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(PPh₃)₄ (2) | - | (Tributylstannyl)thiophene | Toluene | 110 | 16 | ~95 | [7] |
| 2 | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | (Tributylstannyl)benzene | Toluene | 110 | 12-16 | High | [7] |
| 3 | PdCl₂(PPh₃)₂ (5) | - | 2-(Tributylstannyl)pyridine | Toluene | 100 | 24 | 85 | [1] |
| 4 | Pd(PPh₃)₄ (5) | - | (Tributylstannyl)furan | DMF | 90 | 12 | 78 | General Stille Conditions |
| 5 | Pd₂(dba)₃ (1.5) | AsPh₃ (6) | Vinyltributylstannane | NMP | 60 | 22 | 60 | General Stille Conditions |
Experimental Protocols
General Procedure for Stille Coupling of this compound
This protocol is a representative starting point and may require optimization for specific organostannane coupling partners.
Reaction Setup:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.[7]
Reagent Addition:
-
Add anhydrous, degassed solvent (e.g., toluene, 0.1 M concentration) to the flask via syringe.[7]
-
Stir the mixture for 5 minutes at room temperature.
-
Add the organostannane reagent (1.1-1.2 eq.) via syringe.
Reaction and Monitoring:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110°C) using an oil bath.[7]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for 1-2 hours.[3]
-
Filter the mixture through a pad of celite to remove the precipitated tin salts, washing with an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, and extract the aqueous layer with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure coupled product.[7]
Visualizations
Stille Catalytic Cycle
Caption: The catalytic cycle of the Stille cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A decision tree for troubleshooting low yields in the Stille coupling.
References
- 1. mdpi.com [mdpi.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. Stille Coupling | NROChemistry [nrochemistry.com]
- 4. Unprecedented side reactions in Stille coupling: desired ones for Stille polycondensation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. jk-sci.com [jk-sci.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. rsc.org [rsc.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. uwindsor.ca [uwindsor.ca]
- 10. ikm.org.my [ikm.org.my]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting low reactivity of 5-Bromo-3,3'-bipyridine in coupling reactions
Welcome to the technical support center for 5-Bromo-3,3'-bipyridine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for challenges encountered during coupling reactions with this substrate.
Troubleshooting Guide
Low yields and the formation of side products are common hurdles when working with bipyridine substrates in cross-coupling reactions. This is often due to the inherent electronic properties of the pyridine rings and the sensitivity of the catalytic systems. This guide provides a systematic approach to identifying and resolving these issues.
Problem 1: Low or No Yield of the Desired Coupled Product
This is one of the most frequent issues encountered. The potential causes are multifaceted and require a systematic approach to diagnose.
Possible Causes and Solutions:
-
Catalyst Inactivation or Inhibition : The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation and inhibiting catalytic activity.[1][2][3]
-
Solution : Employ bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos to shield the palladium center and prevent pyridine coordination.[3] Consider using a higher catalyst loading or switching to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a highly active Buchwald precatalyst.[2]
-
-
Suboptimal Reaction Conditions : The choice of base, solvent, and temperature can significantly impact the reaction outcome.
-
Solution : A thorough screening of reaction parameters is often necessary.[2]
-
Base : The base activates the boronic acid in Suzuki couplings.[2] Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often effective for challenging couplings.[2][4]
-
Solvent : A mixture of an organic solvent (e.g., Dioxane, Toluene, DMF) and water is typically used to dissolve both organic and inorganic reagents.[2] Ensure all reagents are soluble in the chosen system.
-
Temperature : Increasing the temperature can improve yields but may also promote side reactions.[2] Reactions are typically run at elevated temperatures (80-110 °C).
-
-
-
Poor Quality of Reagents or Solvents : Cross-coupling reactions are highly sensitive to air and moisture.
-
Inefficient Oxidative Addition : The C-Br bond of the bipyridine may be less reactive in some systems, leading to a slow rate-determining oxidative addition step.
-
Solution : Increase the reaction temperature or screen different palladium catalysts and more electron-rich, bulky ligands to facilitate oxidative addition.[3]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed when using this compound in Suzuki coupling?
A1: The most prevalent side reactions are the homocoupling of the boronic acid and protodeboronation.[3] Homocoupling is often promoted by the presence of oxygen, so rigorous degassing of the reaction mixture is crucial.[3] Protodeboronation can occur in the presence of excess water or at high temperatures; using milder bases like K₂CO₃ or KF and minimizing reaction time and temperature can help.[2] Using more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can also minimize this side reaction.[3]
Q2: I am observing a significant amount of debromination of my starting material. How can I prevent this?
A2: Dehalogenation, where the bromine atom is replaced by a hydrogen atom, can occur in the presence of certain phosphine ligands and bases, particularly at elevated temperatures.[2] To mitigate this, you can try using a different ligand, a milder base, or lowering the reaction temperature.[2]
Q3: Can I perform a Sonogashira coupling with this compound? What are the key considerations?
A3: Yes, Sonogashira coupling is a viable method for forming C-C bonds with terminal alkynes.[5][6] Key considerations include:
-
Catalyst System : A palladium catalyst (e.g., Pd(PPh₃)₄) is typically used, often with a copper(I) co-catalyst (e.g., CuI).[5][6]
-
Copper-Free Systems : To avoid the formation of alkyne homocoupling byproducts (Glaser coupling), copper-free Sonogashira reactions can be employed, though they may require specific ligands or different reaction conditions.[5]
-
Base : An amine base, such as triethylamine or diisopropylamine, is required to deprotonate the alkyne.[5]
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Inert Atmosphere : As with other coupling reactions, maintaining an inert atmosphere is critical to prevent side reactions.[5]
Q4: For a Buchwald-Hartwig amination, what are the recommended starting conditions for this compound?
A4: The choice of ligand and base is critical and often requires optimization based on the specific amine coupling partner.[7] Recommended starting points include:
-
Catalyst : Pd(OAc)₂ or Pd₂(dba)₃.
-
Ligand : Bulky, electron-rich biarylphosphine ligands like XPhos or SPhos.
-
Base : A strong, non-nucleophilic base such as NaOtBu, K₃PO₄, or Cs₂CO₃.[8]
-
Solvent : Anhydrous toluene or dioxane.
Data Presentation
Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 | Rationale & Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Pd(dppf)Cl₂ (2-5 mol%) | A Buchwald Pre-catalyst (e.g., XPhos-Pd-G3) (1-3 mol%) | Pd(PPh₃)₄ is a good starting point.[4] Pd(dppf)Cl₂ is effective for heteroaromatic substrates.[4] Advanced catalyst systems are for challenging substrates.[4] |
| Ligand | PPh₃ | dppf | XPhos or SPhos | For the reactive C-Br bond, standard phosphine ligands are often sufficient. More advanced ligands may be needed for less reactive coupling partners.[4] |
| Base | K₂CO₃ (2-3 equiv.) | K₃PO₄ (2-3 equiv.) | Cs₂CO₃ (2-3 equiv.) | K₂CO₃ is widely used.[4] K₃PO₄ and Cs₂CO₃ are stronger bases that can be beneficial in preventing side reactions.[4] |
| Solvent System | 1,4-Dioxane/H₂O (4:1) | Toluene/H₂O (4:1) | DMF/H₂O (4:1) | The solvent system must solubilize all components. Dioxane and toluene are common choices.[4] |
| Temperature | 80-100 °C | 90-110 °C | 100-120 °C | Higher temperatures can increase reaction rates but may also lead to decomposition or side reactions.[2] |
Table 2: Troubleshooting Guide for Low Yield in Coupling Reactions
| Observation | Potential Cause | Suggested Solution |
| No reaction | Inactive catalyst | Use a fresh batch of catalyst; consider a pre-catalyst. |
| Poor reagent/solvent quality | Use anhydrous, degassed solvents and pure starting materials. | |
| Low conversion | Catalyst inhibition | Switch to a bulkier, more electron-rich ligand (e.g., SPhos, XPhos). |
| Suboptimal temperature | Screen a range of temperatures (e.g., 80 °C, 100 °C, 120 °C). | |
| Inappropriate base | Try a stronger base like K₃PO₄ or Cs₂CO₃. | |
| Multiple side products | Oxygen in the system | Ensure rigorous degassing of the reaction mixture. |
| High temperature | Lower the reaction temperature. | |
| Incorrect base | Screen different bases to minimize side reactions. |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for your specific boronic acid or ester.
Reaction Setup:
-
To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]
-
Seal the flask with a septum and purge with an inert gas (e.g., Argon) for 10-15 minutes.
-
Under a positive flow of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[4]
-
Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.[4]
-
Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously.[4]
-
Monitor the reaction by TLC or LC-MS.
Work-up and Purification:
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[4]
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Simplified Suzuki-Miyaura catalytic cycle.
References
Preventing degradation of 5-Bromo-3,3'-bipyridine during storage and reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 5-Bromo-3,3'-bipyridine during storage and in chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A: To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). The storage area should be cool, dry, and well-ventilated.[1] It is also advisable to protect the compound from light and heat sources to minimize the risk of degradation.[2]
Q2: Is this compound sensitive to light?
Q3: What are the likely degradation pathways for this compound?
A: The main degradation pathways for this compound are anticipated to be:
-
Photodegradation: Cleavage of the C-Br bond when exposed to light, which can lead to the formation of radical species and subsequent side reactions.[3]
-
Hydrolysis: In the presence of moisture, particularly under acidic or basic conditions, the compound may undergo hydrolysis, although this is generally slow for aryl bromides.
-
Thermal Decomposition: At elevated temperatures, decomposition may occur, though the bipyridine core itself is quite thermally stable.[6]
-
Reaction with Incompatible Reagents: Strong oxidizing agents, strong acids, and strong bases can promote degradation.[3]
Q4: What are the common impurities found in this compound?
A: Impurities can arise from the synthetic route or degradation. Common impurities may include unreacted starting materials, isomers, or over-brominated/de-brominated bipyridine species. It is crucial to check the purity of the material by techniques such as NMR or LC-MS before use.
Troubleshooting Guides
Storage-Related Issues
| Issue | Possible Cause | Suggested Solution |
| Discoloration of the solid compound (e.g., turning yellow or brown) | Exposure to light, air (oxidation), or moisture. | Store the compound in a tightly sealed, amber-colored vial under an inert atmosphere (argon or nitrogen) in a cool, dark, and dry place. |
| Inconsistent reaction results with a previously used batch | The compound has degraded during storage. | Re-analyze the purity of the compound using ¹H NMR, ¹³C NMR, and LC-MS. If impurities are detected, purify the material by recrystallization or column chromatography before use. |
Reaction-Related Issues
| Issue | Possible Cause | Suggested Solution |
| Low yield in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) | 1. Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[7]2. Degradation of Starting Material: The this compound may be degrading under the reaction conditions.3. Oxygen Contamination: The Pd(0) catalyst is sensitive to oxygen and can decompose.[8] | 1. Use sterically bulky phosphine ligands (e.g., XPhos, RuPhos) to minimize pyridine coordination.[7]2. Ensure anhydrous and deoxygenated solvents and reagents are used. Run the reaction under an inert atmosphere (argon or nitrogen).3. Degas the reaction mixture thoroughly before adding the palladium catalyst.[8] |
| Formation of multiple products | 1. Side reactions: Such as homocoupling of boronic acids in Suzuki reactions.[1]2. Reaction with solvent: Protic solvents may act as nucleophiles, leading to solvolysis.[4] | 1. Optimize reaction conditions (e.g., base, solvent, temperature).2. Use aprotic solvents. If the issue persists, consider careful control of stoichiometry and slow addition of reagents.[4] |
| Reaction fails to go to completion | 1. Catalyst Deactivation: The catalyst may have decomposed over time, indicated by the formation of palladium black.[7][8]2. Poor Reagent Solubility: Starting materials or reagents may not be fully dissolved.[7] | 1. Lower the reaction temperature and increase the reaction time.[7]2. Choose a solvent system in which all components are soluble at the reaction temperature. |
Data Presentation
Table 1: Representative Stability of Brominated Aromatic Compounds under Forced Degradation Conditions.
| Condition | Time | Temperature | Representative Degradation (%) | Potential Degradation Products |
| Acidic Hydrolysis (0.1 N HCl) | 24 h | 60 °C | < 5% | 3,3'-Bipyridin-5-ol |
| Basic Hydrolysis (0.1 N NaOH) | 24 h | 60 °C | < 5% | 3,3'-Bipyridin-5-ol |
| **Oxidative (3% H₂O₂) ** | 24 h | Room Temp | 5-15% | Bipyridine N-oxides, hydroxylated derivatives |
| Photolytic (UV light, 254 nm) | 8 h | Room Temp | > 20% | De-brominated bipyridine, radical coupling products |
| Thermal | 48 h | 100 °C | < 2% | Minimal decomposition expected |
Experimental Protocols
Protocol 1: Accelerated Stability Study of this compound
Objective: To evaluate the stability of this compound under accelerated temperature and humidity conditions.
Methodology:
-
Sample Preparation: Prepare multiple, accurately weighed samples of this compound in sealed, amber glass vials.
-
Initial Analysis (T=0): Perform a baseline analysis on a control sample for purity and identity using HPLC, ¹H NMR, and LC-MS. Record its physical appearance.
-
Storage Conditions: Place the vials in a stability chamber set to accelerated conditions, typically 40°C ± 2°C and 75% relative humidity (RH) ± 5% RH.
-
Time Points: Withdraw samples at predetermined time points (e.g., 1, 3, and 6 months).
-
Analysis: At each time point, analyze the samples using the same analytical methods as the T=0 analysis. Quantify the amount of this compound remaining and identify any major degradation products.
-
Data Evaluation: Compare the results at each time point to the initial data to determine the rate of degradation.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and degradation products of this compound under various stress conditions.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 N HCl to the stock solution.
-
Base Hydrolysis: Add 0.1 N NaOH to the stock solution.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the stock solution.
-
Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber.
-
Thermal Degradation: Heat the stock solution at a specified temperature (e.g., 80°C).
-
-
Incubation: Keep the stressed samples for a defined period (e.g., 24-48 hours), with periodic sampling.
-
Analysis: Analyze the samples by HPLC or LC-MS to determine the percentage of the parent compound remaining and to identify the major degradation products by comparing with an unstressed control sample.
Visualizations
Caption: Workflow for ensuring the stability of this compound during storage.
Caption: Potential degradation pathways for this compound under various conditions.
Caption: A logical troubleshooting guide for low yields in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Enzymatic synthesis of pyridine heterocyclic compounds and their thermal stability - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Photocatalytic Degradation of 4,4′-Isopropylidenebis(2,6-dibromophenol) on Magnetite Catalysts vs. Ozonolysis Method: Process Efficiency and Toxicity Assessment of Disinfection By-Products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. 5,5'-Dibromo-2,2'-bipyridine | C10H6Br2N2 | CID 10903103 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Catalyst Selection and Optimization for Reactions Involving 5-Bromo-3,3'-bipyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for catalytic reactions involving 5-Bromo-3,3'-bipyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound?
The most common palladium-catalyzed cross-coupling reactions for the functionalization of this compound are the Suzuki-Miyaura, Heck, Buchwald-Hartwig amination, and Sonogashira reactions. These reactions are invaluable for creating C-C, C-N, and C-C (alkyne) bonds, respectively, at the 5-position of the bipyridine core.
Q2: Why is catalyst and ligand selection so critical for reactions with this compound?
The bipyridine moiety in this compound can act as a chelating ligand for the palladium catalyst. This can lead to catalyst inhibition or the formation of inactive complexes, resulting in low yields or failed reactions.[1][2] Therefore, the choice of an appropriate ancillary ligand is crucial to modulate the catalyst's reactivity and stability, preventing unwanted coordination with the bipyridine substrate or product. Bulky, electron-rich phosphine ligands are often employed to promote the desired catalytic cycle.[1]
Q3: What are the typical side products observed in these cross-coupling reactions?
Common side products include:
-
Homocoupling: Dimerization of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions).
-
Dehalogenation: Replacement of the bromine atom with a hydrogen atom, leading to the formation of 3,3'-bipyridine.[3]
-
Formation of Palladium Black: Precipitation of metallic palladium, indicating catalyst decomposition and loss of activity.[4]
Q4: How can I minimize the formation of palladium black?
The formation of palladium black is often a sign of an unstable catalytic species.[4] To minimize this:
-
Ensure strictly anaerobic (oxygen-free) conditions by thoroughly degassing solvents and using an inert atmosphere (Argon or Nitrogen).
-
Use an appropriate stabilizing ligand.
-
Avoid excessively high reaction temperatures.
-
Ensure the purity of all reagents and solvents.
Troubleshooting Guides
Suzuki-Miyaura Coupling
Issue: Low to no yield of the desired 5-aryl-3,3'-bipyridine.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition/Deactivation | The bipyridine nitrogen atoms can coordinate to the palladium center, inhibiting its catalytic activity.[1] Use bulky, electron-rich phosphine ligands such as SPhos, RuPhos, or XPhos to mitigate this effect.[1] Consider using a pre-formed palladium catalyst to ensure the active Pd(0) species is efficiently generated. |
| Incorrect Base Selection | The choice of base is critical for the transmetalation step. Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often more effective than strong bases like NaOtBu for Suzuki couplings involving heteroaryl halides.[1] |
| Sub-optimal Solvent System | A mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) with water can be beneficial for dissolving the inorganic base and facilitating the reaction.[1] |
| Impure Reagents | Ensure the purity of this compound and the boronic acid. Impurities can poison the catalyst.[1] |
Heck Reaction
Issue: Low conversion of this compound and/or formation of multiple products.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | Similar to other cross-couplings, the bipyridine nitrogen can poison the palladium catalyst.[2] The use of sterically hindered and electron-rich ligands is crucial. High temperatures can also lead to catalyst decomposition. |
| Alkene Isomerization | The palladium hydride intermediate formed during the catalytic cycle can promote the isomerization of the alkene coupling partner or the product. This can be minimized by careful selection of the base and avoiding prolonged reaction times at high temperatures. |
| Reductive Heck Byproduct | Instead of β-hydride elimination, the alkyl-palladium intermediate may be protonated, leading to a saturated product. This is more common with certain hydride sources in the reaction mixture. |
| Ligand:Pd Ratio | An incorrect ligand-to-palladium ratio can lead to inactive catalytic species. This ratio often needs to be optimized for a specific substrate and alkene partner.[5] |
Buchwald-Hartwig Amination
Issue: Sluggish reaction or incomplete conversion when coupling an amine with this compound.
| Possible Cause | Suggested Solution |
| Catalyst Inhibition by Pyridine Nitrogen | The lone pair of electrons on the pyridine nitrogen can strongly coordinate to the palladium catalyst, hindering its activity.[1] The use of bulky biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) is highly recommended to overcome this inhibition.[1] |
| Inappropriate Base | Strong, non-nucleophilic bases like NaOtBu or LHMDS are commonly used. However, for substrates with base-sensitive functional groups, weaker bases like Cs₂CO₃ or K₃PO₄ may be necessary, potentially requiring higher reaction temperatures.[6] |
| Amine Substrate Reactivity | Primary amines are generally more reactive than secondary amines. Sterically hindered amines may require more forcing conditions (higher temperature, longer reaction time, or a more active catalyst system). |
| Solvent Choice | Anhydrous, non-protic solvents like toluene, 1,4-dioxane, or THF are typically used. The choice of solvent can influence the solubility of the base and the catalytic intermediates. |
Sonogashira Coupling
Issue: Low yield of 5-alkynyl-3,3'-bipyridine and/or significant homocoupling of the alkyne.
| Possible Cause | Suggested Solution |
| Copper Co-catalyst Issues | While the classic Sonogashira reaction uses a copper co-catalyst, copper-free conditions are often preferred to avoid alkyne homocoupling (Glaser coupling). If using a copper co-catalyst, ensure it is fresh and used in the correct stoichiometry. |
| Oxygen-Induced Homocoupling | The presence of oxygen can promote the homocoupling of the terminal alkyne. It is critical to perform the reaction under strictly anaerobic conditions. |
| Inhibition of Palladium Catalyst | As with other cross-coupling reactions, the bipyridine moiety can inhibit the palladium catalyst. The use of appropriate ligands is important. For Sonogashira reactions, ligands like PPh₃ or N-heterocyclic carbenes (NHCs) are often effective.[7] |
| Base Selection | An amine base, such as triethylamine or diisopropylamine, is typically used and often serves as the solvent as well. The base neutralizes the HBr formed during the reaction. |
Quantitative Data Summary
The following tables provide a summary of typical reaction conditions for cross-coupling reactions with substrates analogous to this compound. These should serve as a starting point for optimization.
Table 1: Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | DMF | 80 | 24 | 85 |
| Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | 95 |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | 18 | 92 |
Table 2: Buchwald-Hartwig Amination of Bromopyridine Derivatives
| Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12-24 | >95 |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | 1,4-Dioxane | 110 | 18 | 91 |
| [Pd(allyl)Cl]₂ (1) | RuPhos (2.2) | K₃PO₄ (2) | t-BuOH | 100 | 16 | 88 |
Table 3: Sonogashira Coupling of Bromopyridine Derivatives
| Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N | THF | 65 | 12 | 90 |
| Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | 72-96 |
| PdCl₂(PPh₃)₂ (2) | CuI (1) | DIPA | Toluene | 80 | 16 | 85 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.[1]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and the degassed solvent (e.g., DMF or a toluene/water mixture).[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk tube under an inert atmosphere, add the palladium catalyst (or precatalyst), the phosphine ligand, and the base (e.g., NaOtBu).[9]
-
Reagent Addition: Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Amine Addition: Add the amine (1.1-1.2 equiv.) via syringe.
-
Reaction: Heat the mixture to the appropriate temperature (typically 80-110 °C) with stirring. Monitor the reaction's progress.
-
Work-up: After cooling, dilute the reaction mixture with a suitable organic solvent and filter through a pad of celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Heck Reaction of N-Heteroaryl Halides for the Concise Synthesis of Chiral α-Heteroaryl-substituted Heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Purification of 5-Bromo-3,3'-bipyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of commercial 5-Bromo-3,3'-bipyridine. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities found in commercial this compound?
A1: Commercial this compound may contain several impurities originating from its synthesis. Common synthetic routes, such as cross-coupling reactions, can lead to the following byproducts:
-
Unreacted Starting Materials: Residual precursors from the synthesis, such as bromopyridines or pyridylboronic acids.[1]
-
Homocoupling Products: Symmetrical bipyridines (e.g., 3,3'-bipyridine) formed from the coupling of identical pyridine starting materials.
-
Di-brominated Bipyridines: Over-bromination during synthesis can lead to the formation of di-bromo-3,3'-bipyridine isomers.[2]
-
Oxidized Species: Exposure to air and light can result in colored, oxidized byproducts, leading to discoloration of the material.[3]
Q2: What is the most effective method for purifying this compound?
A2: The most commonly recommended and effective method for purifying this compound and related compounds is flash column chromatography on silica gel.[2][4] Recrystallization can also be a highly effective technique for achieving high purity if a suitable solvent system is identified.[2]
Q3: My this compound sample is discolored (yellow or brown). What is the cause and how can I fix it?
A3: Discoloration is typically due to the presence of oxidized impurities.[3] For solid compounds, recrystallization can be effective. The use of activated charcoal during the recrystallization process can help adsorb colored impurities. For purification by column chromatography, these colored impurities may either be retained at the baseline or elute separately from the desired product.
Q4: How can I confirm the purity and identity of my purified this compound?
A4: The identity and purity of the final product should be confirmed using standard analytical techniques such as:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify the presence of any impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the compound.
-
Melting Point: A sharp and well-defined melting point is a good indicator of high purity.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Product streaks or shows peak tailing during column chromatography. | The basic nitrogen atoms on the bipyridine ring are interacting with acidic silanol groups on the silica gel surface. | Add a small amount (0.5-1% v/v) of a competing base, such as triethylamine (TEA), to the mobile phase. This will neutralize the acidic sites on the silica gel and improve the peak shape.[5] |
| Poor separation of the product from an impurity. | The polarity of the mobile phase is not optimal for separating the compounds. | Perform a thorough screening of different solvent systems using Thin Layer Chromatography (TLC). Aim for a solvent system that provides a significant difference in the Retention Factor (Rf) values between your product and the impurity. A gradient elution, where the polarity of the mobile phase is gradually increased, can also improve separation.[6][7] |
| The product does not crystallize from the chosen recrystallization solvent. | The compound is either too soluble or not soluble enough in the chosen solvent. The solvent may not be appropriate for the compound's polarity. | A systematic approach to finding a suitable recrystallization solvent is necessary. Start with single solvents of varying polarities. If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a "good" solvent (in which it is highly soluble) and then add a "poor" solvent (in which it is sparingly soluble) dropwise until turbidity is observed, then heat to redissolve and allow to cool slowly. Common mixtures include heptane/ethyl acetate and methanol/water.[8] |
| The purified product is still colored. | Colored impurities were not fully removed during the initial purification step. | If using column chromatography, ensure the colored impurities are well-separated from the product fractions. If recrystallizing, add a small amount of activated charcoal to the hot solution, stir for a few minutes, and then perform a hot filtration to remove the charcoal and adsorbed impurities before allowing the solution to cool. |
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol outlines the general steps for purifying this compound using silica gel chromatography.
1. Preparation of the Mobile Phase and TLC Analysis:
-
Prepare a series of mobile phases with varying ratios of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate).
-
Perform TLC analysis of the crude this compound in these solvent systems to find a mobile phase that gives the desired product an Rf value of approximately 0.3.[5] This provides a good starting point for the column elution.
-
If peak tailing is observed on the TLC plate, add 0.5-1% triethylamine to the mobile phase.
2. Packing the Column:
-
Securely clamp a glass column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approximately 1 cm) on top of the plug.
-
Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.
-
Carefully pour the slurry into the column, avoiding the formation of air bubbles. Gently tap the column to ensure even packing.
-
Add another thin layer of sand on top of the silica gel to prevent disturbance during sample loading.[7]
-
Equilibrate the packed column by running 2-3 column volumes of the initial mobile phase through it.
3. Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).
-
Carefully apply the sample solution to the top of the silica gel column.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.
4. Elution and Fraction Collection:
-
Begin eluting the column with the initial mobile phase.
-
If using a gradient elution, gradually increase the proportion of the more polar solvent.
-
Collect the eluent in a series of labeled fractions.
-
Monitor the fractions by TLC to identify which ones contain the pure product.
5. Product Isolation:
-
Combine the fractions containing the pure this compound.
-
Remove the solvent using a rotary evaporator to yield the purified product.
-
Confirm the purity and identity using appropriate analytical methods.
Protocol 2: Purification by Recrystallization
This protocol provides a general workflow for purifying this compound by recrystallization.
1. Solvent Selection:
-
Place a small amount of the crude material into several test tubes.
-
Add a small amount of a different solvent to each tube and observe the solubility at room temperature and upon heating.
-
An ideal single solvent will dissolve the compound when hot but not when cold.
-
If a single solvent is not suitable, try a binary solvent system. Dissolve the compound in a minimal amount of a hot "good" solvent and add a "poor" solvent dropwise until the solution becomes cloudy. Add a few more drops of the "good" solvent to clarify the solution.
2. Recrystallization Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot recrystallization solvent or solvent mixture in an Erlenmeyer flask.
-
If the solution is colored, you may add a small amount of activated charcoal and heat with stirring for a few minutes.
-
Perform a hot filtration through a fluted filter paper to remove any insoluble impurities (and charcoal, if used).
-
Allow the filtrate to cool slowly to room temperature to promote the formation of large crystals.
-
Further cooling in an ice bath can maximize the yield of the crystals.
3. Crystal Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent.
-
Dry the crystals thoroughly, for example, in a vacuum oven, to remove any residual solvent.
Quantitative Data Summary
The following table can be used to record and compare the purity of this compound before and after purification using different methods.
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) | Observations |
| Column Chromatography | ||||
| * Mobile Phase: [Specify] | ||||
| Recrystallization | ||||
| * Solvent: [Specify] |
Experimental Workflow Visualization
Caption: A workflow diagram illustrating the decision-making and experimental processes for the purification of this compound.
References
Addressing challenges in the scale-up synthesis of 5-Bromo-3,3'-bipyridine
This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the scale-up synthesis of 5-Bromo-3,3'-bipyridine. The following troubleshooting guides and frequently asked questions (FAQs) provide solutions to common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for the scale-up production of this compound?
A1: The two primary routes for the synthesis of this compound are:
-
Metal-Catalyzed Cross-Coupling Reactions: This is the most common and generally more selective method. It typically involves the coupling of a brominated pyridine derivative with a pyridine-boronic acid or -stannane derivative (e.g., Suzuki or Stille coupling).
-
Direct Bromination of 3,3'-bipyridine: This method is simpler in concept but often challenging on a larger scale due to a lack of regioselectivity, leading to a mixture of brominated isomers and over-brominated products.
Q2: What are the major challenges in scaling up the synthesis of this compound?
A2: Key challenges during scale-up include:
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Low Yields: Often caused by incomplete reactions or the formation of side products.
-
Side Product Formation: Homo-coupling of starting materials and the formation of isomeric or di-brominated byproducts are common.
-
Purification Difficulties: The separation of the desired product from starting materials and byproducts with similar polarities can be complex.
-
Catalyst Selection and Optimization: The choice of catalyst and ligands is crucial for efficient cross-coupling reactions.
-
Ensuring Anhydrous and Anaerobic Conditions: Organometallic intermediates in cross-coupling reactions are sensitive to moisture and oxygen.
Q3: How can I confirm the identity and purity of the final this compound product?
A3: Standard analytical techniques should be used for confirmation:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure and identify any impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: A sharp melting point is indicative of high purity.
Troubleshooting Guides
Cross-Coupling Reactions (e.g., Suzuki Coupling)
Problem 1: Low or no yield of this compound.
| Potential Cause | Suggested Solution |
| Inactive Catalyst | Ensure the palladium catalyst is fresh and handled under an inert atmosphere. Optimize the catalyst loading (typically 1-5 mol%). |
| Poor Quality Reagents | Use high-purity starting materials. Impurities in the boronic acid or halide can poison the catalyst. |
| Inappropriate Base | The choice of base is critical. Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. Ensure the base is finely powdered and dry. |
| Presence of Oxygen or Moisture | Degas all solvents and reagents thoroughly. Perform the reaction under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or a glovebox. |
| Suboptimal Reaction Temperature | Optimize the reaction temperature. Too low a temperature may lead to a sluggish reaction, while too high a temperature can cause catalyst decomposition or side reactions. |
Problem 2: Significant formation of homo-coupling byproducts.
| Potential Cause | Suggested Solution |
| Incorrect Stoichiometry | Use a slight excess (1.1-1.5 equivalents) of the boronic acid reagent relative to the aryl halide. |
| Slow Addition of Reagents | In some cases, slow addition of one of the coupling partners can minimize homo-coupling. |
| Catalyst and Ligand Choice | Certain ligands can suppress homo-coupling. Consider ligands like SPhos or XPhos. |
Direct Bromination
Problem 3: Formation of multiple brominated isomers and over-bromination.
| Potential Cause | Suggested Solution |
| Lack of Regioselectivity | Direct bromination of 3,3'-bipyridine is notoriously difficult to control. This is an inherent challenge of this method. |
| Harsh Reaction Conditions | Use milder brominating agents such as N-Bromosuccinimide (NBS) instead of liquid bromine.[1] |
| Incorrect Stoichiometry of Brominating Agent | Carefully control the stoichiometry of the brominating agent. Use of a large excess will favor di- and poly-bromination. Start with 1.0-1.1 equivalents for mono-bromination. |
| Suboptimal Temperature | Perform the reaction at lower temperatures to improve selectivity. |
Purification
Problem 4: Difficulty in separating this compound from impurities.
| Potential Cause | Suggested Solution |
| Similar Polarity of Components | Optimize the solvent system for column chromatography. A shallow gradient of a more polar solvent in a non-polar solvent (e.g., ethyl acetate in hexanes) can improve separation. |
| Product Streaking on Silica Gel | Add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent to reduce streaking of the pyridine compounds on the silica gel. |
| Recrystallization Challenges | Screen a variety of solvent systems for recrystallization. A mixture of a good solvent and a poor solvent is often effective. |
Data Presentation
Table 1: Illustrative Reaction Parameters for Suzuki Coupling Synthesis of this compound
| Parameter | Recommended Value | Troubleshooting Considerations |
| 3-Bromopyridine | 1.0 equivalent | Ensure high purity. |
| 5-Bromo-3-pyridylboronic Acid | 1.1 - 1.5 equivalents | A slight excess can drive the reaction to completion. |
| Palladium Catalyst (e.g., Pd(PPh₃)₄) | 1 - 5 mol% | Use a fresh, active catalyst. |
| Base (e.g., K₂CO₃) | 2.0 - 3.0 equivalents | Must be anhydrous and finely powdered. |
| Solvent | Degassed Toluene/Water or Dioxane/Water | Ensure solvents are anhydrous (for organic part). |
| Temperature | 80 - 110 °C | Optimize for the specific catalyst and substrates. |
| Reaction Time | 12 - 24 hours | Monitor by TLC or GC-MS. |
Experimental Protocols
Protocol 1: Synthesis of this compound via Suzuki Coupling (Illustrative)
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add 3-bromopyridine (1.0 eq), 5-bromo-3-pyridylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.03 eq), and anhydrous K₂CO₃ (2.5 eq).
-
Solvent Addition: Add a degassed 4:1 mixture of toluene and water.
-
Reaction Execution: Heat the mixture to 90-100 °C with vigorous stirring for 18 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature and add water. Extract the aqueous layer three times with ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield this compound.
Mandatory Visualizations
References
Managing moisture and air sensitivity in 5-Bromo-3,3'-bipyridine reactions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on managing moisture and air sensitivity in reactions involving 5-Bromo-3,3'-bipyridine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual workflows to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: How sensitive is this compound to moisture and air?
Q2: What are the visible signs of degradation of this compound?
A2: Degradation of this compound may not always be visually apparent. However, you might observe a change in color of the solid material over time, from off-white to a yellowish or brownish hue. In solution, the appearance of new, unidentified spots on a Thin Layer Chromatography (TLC) plate compared to a fresh sample is a strong indicator of degradation. For conclusive evidence, it is recommended to check the purity by NMR or LC-MS before use.
Q3: How should I properly store this compound?
A3: To maintain the integrity of this compound, it should be stored in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen). The storage area should be cool, dry, and dark. For long-term storage, keeping it in a desiccator or a glovebox is recommended.
Q4: My cross-coupling reaction with this compound is giving a low yield. What are the likely causes related to moisture or air sensitivity?
A4: Low yields in cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig are often linked to the presence of moisture or oxygen. These can lead to several issues:
-
Catalyst Deactivation: Palladium catalysts are sensitive to air and moisture, which can lead to the formation of palladium black (inactive palladium) and reduce catalytic activity.
-
Side Reactions: Moisture can lead to the hydrolysis of organoboron reagents in Suzuki-Miyaura coupling (protodeboronation), reducing the amount of active coupling partner available.
-
Degradation of Ligands: Phosphine-based ligands are prone to oxidation in the presence of air, rendering them ineffective.
-
Substrate Degradation: As mentioned, the bipyridine moiety can be sensitive to oxidation.
To mitigate these issues, it is crucial to use anhydrous solvents, degas the reaction mixture thoroughly, and maintain a strict inert atmosphere throughout the experiment.
Troubleshooting Guides
Low Yield in Suzuki-Miyaura Coupling
| Symptom | Possible Cause | Troubleshooting Steps |
| Low to no product formation, starting material consumed | Protodeboronation of boronic acid/ester | 1. Ensure the use of thoroughly dried, anhydrous solvents. 2. Use a stronger base like Cs₂CO₃ or K₃PO₄, which can sometimes be less hydrolytic than Na₂CO₃. 3. Consider using more stable boronic esters (e.g., pinacol esters). |
| Low yield, starting material remains | Catalyst inhibition or deactivation | 1. The lone pair on the pyridine nitrogen can coordinate to the palladium center, inhibiting catalysis. Use bulky phosphine ligands (e.g., SPhos, XPhos) to shield the palladium. 2. Ensure rigorous degassing of solvents and the reaction mixture to prevent catalyst oxidation. 3. Use a fresh bottle of palladium catalyst and ligand. |
| Formation of homocoupling byproducts | Presence of oxygen | 1. Thoroughly degas the reaction mixture and solvents using techniques like freeze-pump-thaw or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[1][2] |
Low Yield in Buchwald-Hartwig Amination
| Symptom | Possible Cause | Troubleshooting Steps |
| Low conversion of this compound | Poorly active catalyst | 1. Screen different palladium precatalysts and ligands. For heteroaryl halides, bulky, electron-rich phosphine ligands are often effective. 2. Ensure the base is strong enough and completely soluble. Sodium tert-butoxide is commonly used, but other bases like LHMDS can be tried. |
| Dehalogenation of starting material | Side reaction promoted by certain conditions | 1. Ensure solvents are not a source of hydrides. 2. Optimize the reaction temperature; sometimes lower temperatures can suppress this side reaction. |
| Reaction stalls | Catalyst deactivation | 1. Ensure a strict inert atmosphere is maintained throughout the reaction. 2. Use freshly opened, high-purity reagents. Impurities in the amine or base can poison the catalyst. |
Data Presentation
The following table presents illustrative data on the impact of moisture on the yield of a Suzuki-Miyaura coupling reaction with this compound. This data is hypothetical and intended to emphasize the importance of anhydrous conditions.
| Water Content in Solvent (ppm) | Reaction Time (hours) | Observed Yield (%) | Purity of Product (%) |
| < 10 (Anhydrous) | 12 | 92 | >98 |
| 50 | 12 | 75 | 95 |
| 100 | 12 | 61 | 90 |
| 500 | 12 | 35 | 82 |
| 1000 | 12 | 15 | < 70 |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid
Materials:
-
This compound (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Pd(PPh₃)₄ (0.05 eq)
-
Potassium Carbonate (K₂CO₃), dried (2.0 eq)
-
1,4-Dioxane, anhydrous
-
Water, degassed
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Under a positive flow of argon, add Pd(PPh₃)₄ to the flask.
-
Add anhydrous, degassed 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine
Materials:
-
This compound (1.0 eq)
-
Morpholine (1.2 eq)
-
Pd₂(dba)₃ (0.02 eq)
-
XPhos (0.04 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene, anhydrous and degassed
-
Schlenk flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add Pd₂(dba)₃ and XPhos.
-
Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Under a positive pressure of argon, add sodium tert-butoxide and this compound.
-
Add anhydrous, degassed toluene via syringe, followed by the addition of morpholine.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the mixture to room temperature.
-
Carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
Validation & Comparative
A Comparative Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Bromo-3,3'-bipyridine
This guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-3,3'-bipyridine. For comparative purposes, spectral data for the parent compound, 3,3'-bipyridine, is included. The data presented herein is essential for researchers in synthetic chemistry and drug development for structural verification and purity assessment.
Experimental Protocol
A general protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is outlined below. Specific parameters may require optimization based on the available spectrometer and sample concentration.[1][2][3][4]
1.1. Sample Preparation [5][6]
-
Weigh approximately 5-10 mg of the analyte (e.g., this compound).
-
Dissolve the sample in 0.6-0.8 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean vial. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
-
Transfer the clear solution into a standard 5 mm NMR tube. Ensure the solution is free of particulate matter.
1.2. Spectrometer Setup and Data Acquisition [2][3]
-
Instrument: Spectra are typically recorded on a 400 MHz or 500 MHz NMR spectrometer.[2]
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: 1-5 seconds. A longer delay is necessary for quantitative analysis.[4]
-
Number of Scans: 8 to 16 scans are usually sufficient for samples of this concentration.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon.
-
Acquisition Time: Approximately 1-2 seconds.
-
Relaxation Delay: 2-5 seconds. Non-protonated carbons have longer relaxation times and may require longer delays for accurate integration.[4]
-
Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio.[7]
-
1.3. Data Processing
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum manually or automatically.
-
Calibrate the chemical shift axis by setting the internal standard (TMS) to 0 ppm or referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H spectrum to determine the relative ratios of protons.
-
Analyze the chemical shifts (δ), multiplicities (s = singlet, d = doublet, t = triplet, m = multiplet), and coupling constants (J) to elucidate the structure.
Data Presentation and Comparison
The following tables summarize the ¹H and ¹³C NMR spectral data for this compound and the reference compound 3,3'-bipyridine. The data for this compound is predicted based on established substituent effects of bromine on a pyridine ring, while the data for 3,3'-bipyridine is based on literature values.
Table 1: ¹H NMR Spectral Data (CDCl₃)
| Compound | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 3,3'-Bipyridine | H-2, H-2' | 8.9 - 9.2 | d | ~2.0 - 2.5 |
| H-4, H-4' | 8.2 - 8.4 | dt | ~8.0, ~2.0 | |
| H-6, H-6' | 8.6 - 8.7 | dd | ~4.8, ~1.5 | |
| H-5, H-5' | 7.3 - 7.4 | ddd | ~8.0, ~4.8, ~0.8 | |
| This compound | H-2' | ~8.9 - 9.2 | d | ~2.0 - 2.5 |
| (Predicted) | H-4' | ~8.2 - 8.4 | dt | ~8.0, ~2.0 |
| H-6' | ~8.6 - 8.7 | dd | ~4.8, ~1.5 | |
| H-5' | ~7.3 - 7.4 | ddd | ~8.0, ~4.8, ~0.8 | |
| H-2 | ~8.9 - 9.1 | d | ~2.0 | |
| H-4 | ~8.4 - 8.6 | t | ~2.0 | |
| H-6 | ~8.7 - 8.9 | d | ~2.0 |
Note: The bromine atom in the 5-position simplifies the coupling patterns for H-4 and H-6, which are expected to appear as narrow triplets or doublets due to meta-coupling.
Table 2: ¹³C NMR Spectral Data (CDCl₃)
| Compound | Carbon Assignment | Chemical Shift (δ, ppm) |
| 3,3'-Bipyridine [8] | C-2, C-2' | ~148.5 |
| C-3, C-3' | ~134.5 | |
| C-4, C-4' | ~134.0 | |
| C-5, C-5' | ~123.7 | |
| C-6, C-6' | ~150.2 | |
| This compound | C-2' | ~148.5 |
| (Predicted) | C-3' | ~134.5 |
| C-4' | ~134.0 | |
| C-5' | ~123.7 | |
| C-6' | ~150.2 | |
| C-2 | ~150.0 | |
| C-3 | ~137.0 | |
| C-4 | ~139.5 | |
| C-5 | ~121.0 | |
| C-6 | ~152.0 |
Note: The carbon directly attached to the bromine (C-5) is expected to have its chemical shift significantly shielded (moved upfield) compared to the unsubstituted analogue, which is a typical heavy-atom effect.
Visualization
The following diagrams illustrate the structure of this compound with atom numbering for NMR assignment and the general workflow for spectral analysis.
Caption: Chemical structure and atom numbering for this compound.
Caption: General experimental workflow for NMR spectral analysis.
References
Confirming the Synthesis of 5-Bromo-3,3'-bipyridine: A Comparative Guide to Mass Spectrometry and Alternative Analytical Techniques
For researchers, scientists, and drug development professionals engaged in the synthesis of novel pyridine-based compounds, rigorous analytical confirmation is paramount. This guide provides a comparative analysis of mass spectrometry and other key analytical techniques for verifying the successful synthesis of 5-Bromo-3,3'-bipyridine, a valuable building block in medicinal chemistry and materials science.
The successful synthesis of this compound (C₁₀H₇BrN₂) requires unambiguous confirmation of its chemical structure and purity. While several analytical methods can provide structural information, mass spectrometry (MS) is a cornerstone technique for determining the molecular weight and elemental composition. This guide will delve into the expected mass spectrometric analysis of this compound, compare its performance with Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, and provide detailed experimental protocols for each technique.
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. For this compound, with a molecular weight of approximately 235.08 g/mol , the mass spectrum is expected to exhibit a distinct molecular ion peak cluster. Due to the presence of a bromine atom, which has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance, the molecular ion will appear as two peaks of almost equal intensity, [M]⁺ and [M+2]⁺, at m/z values corresponding to the molecule containing each isotope.
Expected Fragmentation Pattern:
Under electron ionization (EI), the this compound molecule is expected to fragment in a predictable manner. The most common fragmentation pathways for bipyridine and brominated aromatic compounds involve the loss of the bromine atom, cleavage of the bond between the pyridine rings, and fragmentation of the pyridine rings themselves.
Table 1: Predicted Mass Spectrometry Data for this compound
| Ion | m/z (relative to ⁷⁹Br) | Description |
| [M]⁺ | 234 | Molecular ion containing ⁷⁹Br |
| [M+2]⁺ | 236 | Molecular ion containing ⁸¹Br |
| [M-Br]⁺ | 155 | Loss of the bromine atom |
| [C₅H₄N]⁺ | 78 | Pyridyl cation |
| [C₅H₃NBr]⁺ | 157 | Bromopyridyl cation |
It is important to note that the relative intensities of these fragment ions can vary depending on the ionization energy and the specific mass spectrometer used.
Alternative Analytical Techniques for Structural Confirmation
While mass spectrometry is essential for determining the molecular weight, a comprehensive confirmation of synthesis relies on complementary techniques that provide detailed structural information.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectroscopy are indispensable for elucidating the precise arrangement of atoms within a molecule. The ¹H NMR spectrum of this compound is expected to show a complex pattern of signals in the aromatic region (typically 7.0-9.0 ppm), corresponding to the seven protons on the bipyridine core. The chemical shifts and coupling constants of these protons provide definitive information about their connectivity. Similarly, the ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms in the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy:
FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound is expected to show characteristic absorption bands for C-H stretching and bending vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyridine rings, and a C-Br stretching vibration at a lower frequency.
Table 2: Comparison of Analytical Techniques
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Molecular weight and elemental composition (from isotopic patterns). | High sensitivity, small sample requirement. | Provides limited information on isomer differentiation and stereochemistry. |
| NMR Spectroscopy | Detailed connectivity of atoms, stereochemistry. | Unambiguous structure elucidation. | Lower sensitivity than MS, requires larger sample amounts, more expensive instrumentation. |
| FTIR Spectroscopy | Presence of functional groups. | Fast, non-destructive, relatively inexpensive. | Provides limited information on the overall molecular structure. |
Experimental Protocols
Detailed and optimized experimental protocols are crucial for obtaining high-quality analytical data.
Mass Spectrometry Protocol
Sample Preparation: A dilute solution of the synthesized this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.
Instrumentation: An electron ionization mass spectrometer (EI-MS) is typically used.
Parameters:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Mass Range: m/z 50-300
-
Scan Speed: 1 scan/second
NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
Experiments:
-
¹H NMR
-
¹³C NMR
-
2D NMR experiments (e.g., COSY, HSQC) may be performed for more complex structures.
FTIR Spectroscopy Protocol
Sample Preparation: The solid sample can be analyzed directly using an Attenuated Total Reflectance (ATR) accessory, or mixed with KBr and pressed into a pellet.
Instrumentation: A Fourier-Transform Infrared spectrometer.
Parameters:
-
Spectral Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
Visualizing the Analytical Workflow
The logical flow of confirming the synthesis of this compound can be represented as a workflow diagram.
Caption: Workflow for the synthesis and analytical confirmation of this compound.
Logical Relationship of Analytical Techniques
The three primary analytical techniques discussed provide complementary information to build a complete picture of the synthesized molecule.
Caption: Interrelationship of analytical techniques for structural confirmation.
A comparative study of different catalytic systems for 5-Bromo-3,3'-bipyridine synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 5-Bromo-3,3'-bipyridine, a key building block in the development of novel pharmaceuticals, functional materials, and ligands for catalysis, is a critical process demanding efficient and selective methodologies. This guide provides a comparative analysis of various catalytic systems for the synthesis of this important intermediate, with a focus on palladium-catalyzed cross-coupling reactions. The information presented herein, supported by experimental data from peer-reviewed literature, aims to assist researchers in selecting the most suitable catalytic system for their specific needs.
Performance Comparison of Catalytic Systems
The synthesis of this compound is typically achieved through the cross-coupling of a 3-bromopyridine derivative with a 3-pyridyl organometallic reagent, or vice versa. The choice of the catalytic system, including the palladium precursor, ligand, and base, significantly influences the reaction's yield, selectivity, and overall efficiency. Below is a summary of quantitative data for different catalytic systems used in the synthesis of 3,3'-bipyridine derivatives, which serves as a valuable reference for the synthesis of its 5-bromo analogue.
| Catalytic System | Reaction Type | Reactants | Catalyst/Ligand | Solvent | Base | Temp. (°C) | Time (h) | Yield (%) | Reference |
| System 1 | Suzuki Coupling | 3-Bromopyridine, 3-Pyridylboronic acid | Pd(PPh₃)₄ | Toluene/H₂O | Na₂CO₃ | 100-110 | 12-24 | 50-65 | [1] |
| System 2 | Suzuki Coupling | 3-Chloropyridine, 3-Pyridylboronic acid | Pd₂(dba)₃ / 1-(dicyclohexylphosphino)piperidine | Dioxane | KF | 100 | 18 | Excellent | [2] |
| System 3 | Stille Coupling | 2,5-Dibromopyridine, 2-Trimethylstannylpyridine | Pd(PPh₃)₄ | DMF | - | 90 | - | 70-90 | [3] |
| System 4 | Negishi Coupling | 2-Bromopyridine, 2-Pyridylzinc chloride | Pd(PPh₃)₄ | THF | - | Reflux | 18 | High | [4][5] |
| System 5 | Suzuki Coupling | 3-Chloropyridine, Pyridineboronic acid | Pd/C | Water | K₂CO₃ | 100 | 2 | 95 | [6] |
Note: The data presented is for the synthesis of related bipyridine structures, as direct comparative studies for this compound are limited. These examples provide a strong indication of the expected performance of each catalytic system.
Experimental Protocols
Detailed methodologies for the key catalytic systems are provided below. These protocols can be adapted for the specific synthesis of this compound.
Protocol 1: Suzuki Coupling
This protocol describes a general procedure for the Suzuki coupling of a bromopyridine with a pyridylboronic acid.
Materials:
-
5-Bromo-3-iodopyridine (or 3,5-dibromopyridine)
-
3-Pyridylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium Carbonate (Na₂CO₃)
-
Toluene
-
Water
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask, combine 5-bromo-3-iodopyridine (1.0 eq), 3-pyridylboronic acid (1.2 eq), and sodium carbonate (2.0 eq).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add a degassed 3:1 mixture of toluene and water.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and add water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain this compound.[7]
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of a bromopyridine with an organotin reagent.
Materials:
-
3,5-Dibromopyridine
-
3-(Tributylstannyl)pyridine
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 3,5-dibromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous DMF via syringe.
-
Add 3-(tributylstannyl)pyridine (1.1 eq) dropwise to the reaction mixture.
-
Heat the reaction to 90 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture and quench with an aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Extract the mixture with an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the crude product by column chromatography.
Protocol 3: Negishi Coupling
This protocol provides a general method for the Negishi coupling of a bromopyridine with an organozinc reagent.
Materials:
-
3,5-Dibromopyridine
-
3-Pyridylzinc chloride (prepared in situ or from a commercial source)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
Preparation of the Organozinc Reagent (if not commercially available):
-
To a solution of 3-bromopyridine or 3-iodopyridine in anhydrous THF under an inert atmosphere, add a solution of n-butyllithium at -78 °C.
-
After stirring for 30 minutes, add a solution of zinc chloride in THF.
-
Allow the mixture to warm to room temperature to form the 3-pyridylzinc chloride solution.
-
-
Coupling Reaction:
-
In a separate flame-dried Schlenk flask, dissolve 3,5-dibromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) in anhydrous THF under an inert atmosphere.
-
Add the prepared 3-pyridylzinc chloride solution (1.2 eq) dropwise to the reaction mixture.
-
Heat the reaction to reflux and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography.[4][5]
-
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized experimental workflow for the synthesis of this compound via a palladium-catalyzed cross-coupling reaction.
Caption: General workflow for this compound synthesis.
References
- 1. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Highly efficient Suzuki-Miyaura coupling of heterocyclic substrates through rational reaction design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Yield comparison between Suzuki and Stille coupling for 5-Bromo-3,3'-bipyridine functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of bipyridine scaffolds is a cornerstone in the development of novel ligands, functional materials, and pharmaceutical agents. Among the plethora of cross-coupling methodologies, the Suzuki-Miyaura and Stille couplings have emerged as robust and versatile strategies for the formation of carbon-carbon bonds. This guide provides an objective comparison of these two powerful reactions for the functionalization of 5-Bromo-3,3'-bipyridine, supported by experimental data from analogous systems, to assist researchers in selecting the optimal synthetic route.
Performance Comparison: Yields and Reaction Conditions
The choice between Suzuki and Stille coupling is often dictated by factors such as substrate scope, functional group tolerance, and toxicity of reagents. While direct comparative studies on this compound are limited, data from structurally similar brominated pyridines and bipyridines provide valuable insights into the expected yields and optimal conditions for each reaction.
| Parameter | Suzuki Coupling (Representative) | Stille Coupling (Representative) |
| Arylating Reagent | Arylboronic Acid / Ester | Aryl-/Heteroarylstannane |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Base/Additive | K₂CO₃, K₃PO₄, Cs₂CO₃ | Often none, or Cu(I) co-catalyst |
| Solvent | Dioxane/H₂O, Toluene, DMF | Toluene, DMF, THF |
| Temperature | 80-110 °C | 80-110 °C |
| Reaction Time | 12-24 hours | 12-24 hours |
| Reported Yields | Moderate to Excellent (50-95%)[1] | Good to Excellent (70-90% for similar substrates) |
Key Considerations for Method Selection
Suzuki Coupling:
-
Advantages: Utilizes generally less toxic and more environmentally benign organoboron reagents. A vast library of boronic acids is commercially available.
-
Disadvantages: Requires a base, which may not be compatible with sensitive functional groups. The presence of the bipyridine product can sometimes inhibit the palladium catalyst, leading to lower yields.[1]
Stille Coupling:
-
Advantages: High functional group tolerance and often proceeds under neutral conditions, avoiding the need for a strong base. Organostannanes are stable to air and moisture.[2]
-
Disadvantages: The primary drawback is the high toxicity of organotin reagents and byproducts, which can be challenging to remove completely from the final product.[2] Homocoupling of the organostannane can be a significant side reaction.[2]
Experimental Workflows and Catalytic Cycles
The following diagrams illustrate the generalized experimental workflows and catalytic cycles for the Suzuki and Stille couplings.
The catalytic cycles for both reactions proceed via oxidative addition, transmetalation, and reductive elimination.
References
A Comparative Guide to Predicting the Electronic Properties of 5-Bromo-3,3'-bipyridine Complexes using DFT Calculations
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for utilizing Density Functional Theory (DFT) calculations to predict the electronic properties of novel 5-Bromo-3,3'-bipyridine metal complexes. While direct experimental and extensive computational data for this specific ligand are emerging, this document leverages established knowledge from analogous bipyridine systems to offer predictive insights. By comparing with unsubstituted and variously substituted bipyridine complexes, researchers can anticipate the impact of the bromo-substituent on key electronic characteristics, guiding experimental design and accelerating materials discovery.
Theoretical Framework: DFT for Transition Metal Complexes
Density Functional Theory (DFT) has become a cornerstone in computational chemistry for predicting the electronic structure and properties of transition metal complexes.[1] This method offers a balance between computational cost and accuracy, enabling the reliable prediction of geometries, spin states, and spectroscopic features.[1][2] For bipyridine-based complexes, DFT has been successfully employed to elucidate structure-property relationships, particularly how substituents on the bipyridine rings modulate the electronic landscape of the resulting metal complexes.[3]
The electronic properties of such complexes, including their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, are critical determinants of their photophysical and electrochemical behavior.[4][5] The HOMO-LUMO gap, for instance, is a key indicator of the complex's stability and the energy required for electronic excitation. Substituents on the bipyridine ligand can significantly influence these frontier orbitals. Electron-withdrawing groups, such as the bromo-substituent in this compound, are generally expected to lower the energy of the ligand-based orbitals.
Predicted Electronic Properties of this compound Complexes: A Comparative Analysis
Based on systematic studies of substituted 2,2'-bipyridine complexes, we can predict the influence of the bromine atom in the 5-position of a 3,3'-bipyridine ligand.[3] The bromine atom is an electron-withdrawing group, which is expected to have a pronounced effect on the electronic properties of the resulting metal complexes compared to their unsubstituted counterparts.
Table 1: Predicted vs. Known Electronic Properties of Bipyridine Complexes
| Property | Unsubstituted 3,3'-Bipyridine Complex (Predicted) | This compound Complex (Predicted) | 4,4'-Disubstituted-2,2'-Bipyridine Complexes (Experimental/DFT) |
| HOMO Energy | Higher (less negative) | Lower (more negative) | Varies with substituent: Electron-donating groups raise HOMO energy; electron-withdrawing groups lower it.[3] |
| LUMO Energy | Higher (less negative) | Lower (more negative) | Varies with substituent: Both donating and withdrawing groups can lower the LUMO energy, but withdrawing groups have a more pronounced effect.[3] |
| HOMO-LUMO Gap | Larger | Smaller | Generally, electron-withdrawing substituents lead to a smaller HOMO-LUMO gap.[3] |
| Redox Potentials | More negative reduction potential | More positive reduction potential | Electron-withdrawing groups shift reduction potentials to more positive values.[3] |
| Absorption Spectra (MLCT) | Higher energy (blue-shifted) | Lower energy (red-shifted) | Electron-withdrawing groups typically cause a red-shift in the metal-to-ligand charge transfer (MLCT) bands.[4][6] |
Note: The predictions for this compound complexes are qualitative and based on established trends for substituted 2,2'-bipyridine systems. Actual values will depend on the specific metal center and overall complex geometry.
Experimental Protocols
The synthesis and characterization of this compound and its metal complexes can be approached using established methodologies for similar bipyridine ligands.
Synthesis of this compound
The synthesis of brominated bipyridines can be achieved through various organic coupling reactions. A common and effective method is the Stille or Suzuki coupling. For instance, 5-bromo-3-aminopyridine could be a starting material, undergoing diazotization followed by a Sandmeyer reaction to introduce a second bromine or another functional group for coupling. Alternatively, coupling reactions involving brominated pyridine precursors are widely used.[7][8]
General Synthesis of a Metal Complex with this compound
A general procedure for the synthesis of a transition metal complex, for example, a Rhenium(I) tricarbonyl complex, is as follows:[9][10]
-
Reactants: A suitable metal precursor (e.g., Re(CO)₅Cl) and the this compound ligand.
-
Solvent: A high-boiling point solvent such as toluene or ethanol is typically used.
-
Procedure: The metal precursor and the ligand are dissolved in the solvent and refluxed for several hours under an inert atmosphere (e.g., argon or nitrogen).
-
Purification: The resulting complex can be purified by cooling the reaction mixture to induce precipitation, followed by filtration and washing with a non-polar solvent like hexane. Further purification can be achieved by recrystallization or column chromatography.
Characterization Techniques
A combination of spectroscopic and analytical techniques is essential for the full characterization of the synthesized complexes:
-
NMR Spectroscopy (¹H and ¹³C): To confirm the structure of the ligand and the complex.
-
Infrared (IR) Spectroscopy: To identify characteristic vibrational modes, particularly the C=N stretching frequencies of the bipyridine ring and any metal-carbonyl stretches if applicable.[3]
-
UV-Visible Spectroscopy: To determine the electronic absorption properties, including the characteristic metal-to-ligand charge transfer (MLCT) bands.[4]
-
Cyclic Voltammetry: To investigate the electrochemical properties and determine the redox potentials of the complex.[3]
-
X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state.[3]
Visualizing Workflows and Relationships
The following diagrams illustrate the general workflow for the synthesis and characterization of this compound complexes and the interplay between computational predictions and experimental validation.
Caption: Experimental workflow for the synthesis and characterization of this compound complexes.
Caption: The synergistic relationship between DFT calculations and experimental validation.
References
- 1. Predicting electronic structure properties of transition metal complexes with neural networks - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Electronic Effects of Substituents on fac-M(bpy-R)(CO)3 (M = Mn, Re) Complexes for Homogeneous CO2 Electroreduction [frontiersin.org]
- 4. nva.sikt.no [nva.sikt.no]
- 5. researchgate.net [researchgate.net]
- 6. Transition metal complexes of 2,2'-bipyridine - Wikipedia [en.wikipedia.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Synthesis, characterization, and in vivo evaluation of the anticancer activity of a series of 5- and 6-(halomethyl)-2,2′-bipyridine rhenium tricarbonyl complexes - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Unveiling the Molecular Architecture: A Comparative Guide to the X-ray Crystal Structure of 5-Bromo-3,3'-bipyridine and Its Derivatives
For researchers, scientists, and drug development professionals, a comprehensive understanding of a molecule's three-dimensional structure is fundamental to predicting its physicochemical properties and biological activity. In the realm of medicinal chemistry and materials science, bipyridine scaffolds are of significant interest due to their versatile coordination properties. This guide provides a detailed comparative analysis of the X-ray crystal structure of 5-Bromo-3,3'-bipyridine and its derivatives, supported by experimental data and protocols to offer a valuable resource for structural analysis.
Single-crystal X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional arrangement in the solid state.[1] Unlike spectroscopic techniques such as NMR, which provides information about the molecule's structure in solution, X-ray crystallography offers a precise and static snapshot of the atomic positions, bond lengths, and bond angles, which are crucial for understanding intermolecular interactions that govern crystal packing and, ultimately, material properties.[1]
Comparative Crystallographic Data
| Parameter | 3,3',5,5'-Tetrabromo-4,4'-bipyridine[2] |
| Crystal System | Triclinic[2] |
| Space Group | P-1[2] |
| a (Å) | Value not available |
| b (Å) | Value not available |
| c (Å) | Value not available |
| α (°) | Value not available |
| β (°) | Value not available |
| γ (°) | Value not available |
| Volume (ų) | Value not available |
| Z | 2[2] |
| Dihedral Angle between Pyridine Rings (°) | 84.56 and 86.11[2] |
Note: Specific unit cell parameters (a, b, c, α, β, γ) and volume for 3,3',5,5'-tetrabromo-4,4'-bipyridine were not provided in the search results.
A key structural feature of bipyridine derivatives is the dihedral angle between the two pyridine rings, which dictates the overall molecular conformation. In the case of 3,3',5,5'-tetrabromo-4,4'-bipyridine, the two independent molecules in the crystal structure exhibit large dihedral angles, indicating a significantly twisted conformation.[2] This twisting is a common feature in 3,3'- and 4,4'-bipyridine systems and is influenced by the steric hindrance of substituents and the nature of intermolecular interactions within the crystal lattice.
Intermolecular Interactions: The Role of Bromine
The presence of bromine atoms in the bipyridine structure introduces the potential for specific and influential intermolecular interactions, namely halogen bonding. In the crystal structure of 3,3',5,5'-tetrabromo-4,4'-bipyridine, notable N···Br and Br···Br interactions are observed.[2] The N···Br distances are reported to be in the range of 3.088 Å to 3.160 Å, which are shorter than the sum of the van der Waals radii, indicating a significant attractive interaction.[2] Additionally, Br···Br interactions with distances of 3.459 Å and 3.603 Å are present, further contributing to the stability of the crystal packing.[2] These halogen bonds, alongside other non-covalent interactions like π-π stacking and C-H···π interactions, play a crucial role in directing the self-assembly of the molecules in the solid state.
Experimental Protocols
The successful determination of a crystal structure via X-ray diffraction is contingent on a meticulous experimental workflow, from the synthesis of the compound to the final refinement of the crystallographic data.
Synthesis of 5-(Bromomethyl)-3,3'-bipyridine: A Representative Derivative
A common derivative of this compound is 5-(bromomethyl)-3,3'-bipyridine. Its synthesis is typically achieved through the radical bromination of 5-methyl-3,3'-bipyridine.[3]
Materials:
-
5-methyl-3,3'-bipyridine
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO) (radical initiator)[4]
-
Anhydrous acetonitrile or Carbon Tetrachloride (CCl₄) (solvent)[3][4]
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methyl-3,3'-bipyridine in the chosen anhydrous solvent.[3]
-
Add N-Bromosuccinimide (1.0-1.2 equivalents) and a catalytic amount of the radical initiator (0.1-0.2 equivalents).[4]
-
Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) with vigorous stirring.[3]
-
Monitor the reaction progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).[3]
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 5-(bromomethyl)-3,3'-bipyridine.[4]
Single-Crystal X-ray Diffraction Protocol
The following is a generalized protocol for the single-crystal X-ray diffraction analysis of a this compound derivative.
1. Crystal Growth: High-quality single crystals are paramount for a successful diffraction experiment. A common and effective method is slow evaporation.
-
Dissolve the purified compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to form a saturated or near-saturated solution.
-
Filter the solution to remove any particulate matter.
-
Cover the container with a perforated film (e.g., Parafilm with small pinholes) to allow for slow evaporation of the solvent over several days to weeks in a vibration-free environment.
2. Data Collection:
-
A suitable single crystal is carefully selected and mounted on a goniometer head.
-
The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100-150 K) using a stream of cold nitrogen gas to minimize thermal vibrations.
-
The crystal is exposed to a monochromatic X-ray beam.
-
As the crystal is rotated, a series of diffraction patterns are collected by a detector.
3. Structure Solution and Refinement:
-
The collected diffraction data is processed to determine the unit cell parameters and the space group of the crystal.
-
The "phase problem" is solved using computational methods (e.g., direct methods or Patterson methods) to generate an initial electron density map.
-
An atomic model of the molecule is built into the electron density map.
-
The model is then refined by adjusting atomic positions, thermal parameters, and other variables to achieve the best possible fit between the observed and calculated diffraction data.
Conclusion
The X-ray crystal structure analysis of this compound and its derivatives provides invaluable insights into their molecular geometry and the subtle interplay of intermolecular forces that dictate their solid-state architecture. The presence of bromine substituents not only influences the electronic properties of the bipyridine system but also introduces the possibility of halogen bonding, a key interaction in crystal engineering. The detailed experimental protocols provided herein offer a practical guide for researchers undertaking the synthesis and structural characterization of these important classes of compounds, facilitating the rational design of new materials and therapeutic agents.
References
Electrochemical Characterization of Metal Complexes: A Comparative Guide Featuring 5-Bromo-pyridyl Azo Ligand Derivatives
For researchers, scientists, and drug development professionals, understanding the electrochemical properties of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. This guide provides a comparative analysis of the electrochemical behavior of iron complexes derived from a 5-bromo-pyridyl containing ligand, 2-(5-bromo-2-pyridylazo)-5-diethylaminophenol (5-Br-PADAP), offering insights into their redox behavior and stability. While direct comprehensive studies on metal complexes of 5-Bromo-3,3'-bipyridine are limited in the reviewed literature, the presented data on the analogous 5-Br-PADAP complexes serves as a valuable case study.[1]
The electrochemical properties of transition metal complexes are pivotal in determining their suitability for various applications, including their potential as therapeutic agents. The redox potentials and electron transfer kinetics offer a window into the complex's stability, reactivity, and potential interactions with biological systems.
Comparative Electrochemical Data
The electrochemical behavior of Fe(III) and Fe(II) complexes with 5-Br-PADAP has been investigated, revealing distinct redox properties. The stoichiometry of these complexes has been determined to be a 1:1 metal-to-ligand ratio.[1] The stability constants (β) for the Fe(III) and Fe(II) complexes with 5-Br-PADAP were found to be in the range of 10^5 and 10^4, respectively.[1]
A summary of the key electrochemical parameters for these complexes is presented below.
| Complex | Method | Key Findings | Reference |
| Fe(III)/5-Br-PADAP | Adsorptive Differential Pulse Voltammetry | Sensitivity of 0.0376 µA µM⁻¹ for Fe(III) determination. | [1] |
| Fe(II)/5-Br-PADAP | Adsorptive Differential Pulse Voltammetry | Sensitivity of 0.0063 µA µM⁻¹ for Fe(II) determination. | [1] |
These findings were instrumental in developing a method for the determination of iron at trace levels in water samples.[1]
Experimental Protocols
The electrochemical characterization of the iron complexes with 5-Br-PADAP was performed using adsorptive differential pulse voltammetry. The following provides a general outline of the experimental methodology.
Instrumentation:
-
A standard three-electrode system is typically employed, consisting of a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).[2]
-
A potentiostat/galvanostat is used to control the applied potential and measure the resulting current.[2][3]
Procedure:
-
Preparation of Solutions: Stock solutions of the metal salts (e.g., FeCl₃, FeCl₂) and the ligand (5-Br-PADAP) are prepared in an appropriate solvent. All chemicals should be of analytical grade.[1]
-
Electrochemical Cell Setup: The electrochemical cell is assembled with the three electrodes and filled with a supporting electrolyte solution (e.g., 0.1 M KCl in water).[4] The solution is typically deoxygenated by purging with an inert gas like argon or nitrogen prior to the experiment to remove dissolved oxygen, which can interfere with the electrochemical measurements.[2][3]
-
Complex Formation: The metal and ligand solutions are added to the electrochemical cell to form the complex in situ. The solution is stirred to ensure homogeneity.
-
Adsorptive Preconcentration: The complex is allowed to adsorb onto the surface of the working electrode by applying a specific preconcentration potential for a set duration.
-
Voltammetric Measurement: A differential pulse voltammetric scan is then performed. The potential is scanned over a defined range, and the resulting current is measured. The peak currents are proportional to the concentration of the electroactive species.
-
Data Analysis: The obtained voltammograms are analyzed to determine the peak potentials and peak currents, which provide information about the redox properties and concentration of the metal complexes.
Experimental Workflow
The logical flow of an electrochemical experiment for the characterization of these metal complexes can be visualized as follows:
Signaling Pathway and Logical Relationships
The electrochemical reduction process of both the free ligand and its metal complexes is a key aspect of their characterization. The following diagram illustrates the logical relationship in the electrochemical analysis of these compounds.
References
- 1. electrochemsci.org [electrochemsci.org]
- 2. Cyclic voltammograms and electrochemical data of FeII polypyridine complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Photophysical and Electrochemical Studies of Multinuclear Complexes of Iron(II) with Acetate and Extended Conjugated N-Donor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Electrochemical data of polypyridine complexes of Ru(II) - PMC [pmc.ncbi.nlm.nih.gov]
Performance Comparison of 5-Bromo-3,3'-bipyridine-based Ligands in Catalysis: A Guide for Researchers
For researchers, scientists, and drug development professionals, the strategic design of ligands is paramount to advancing catalytic transformations. The 5-Bromo-3,3'-bipyridine scaffold presents a versatile platform for developing novel ligands, offering a unique electronic and steric profile. The presence of the bromine atom provides a convenient handle for further functionalization, allowing for the synthesis of a diverse library of ligands with tailored properties for specific catalytic applications.
This guide offers a comparative overview of the potential performance of this compound-based ligands in catalysis. Due to the emerging nature of this specific ligand class, direct head-to-head comparative studies are limited. Therefore, this guide presents a performance comparison based on analogous substituted bipyridine ligands in well-established catalytic reactions, namely the Suzuki-Miyaura cross-coupling and asymmetric catalysis. This approach aims to provide a valuable framework for ligand design and selection.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. The choice of ligand is critical in influencing the efficiency of the palladium catalyst. While specific data on a range of this compound derivatives is not yet available, we can infer potential performance by examining structurally related substituted bipyridine ligands. The electronic and steric modifications on the bipyridine core are expected to significantly impact the catalytic outcome.
Below is a table summarizing the performance of various substituted bipyridine ligands in analogous Suzuki-Miyaura cross-coupling reactions. This data serves as a predictive guide for the potential efficacy of functionalized this compound ligands.
| Ligand Scaffold | Substituent (R) | Reaction | Yield (%) | Catalyst System | Reference |
| 4,4'-Disubstituted-2,2'-bipyridine | H | Arylation of Aryl Bromide | 95 | Pd(OAc)₂ / Ligand | [1] |
| 4,4'-Disubstituted-2,2'-bipyridine | OMe | Arylation of Aryl Bromide | 98 | Pd(OAc)₂ / Ligand | [1] |
| 4,4'-Disubstituted-2,2'-bipyridine | CF₃ | Arylation of Aryl Bromide | 85 | Pd(OAc)₂ / Ligand | [1] |
| 6,6'-Disubstituted-2,2'-bipyridine | Me | Arylation of Aryl Bromide | 92 | Pd(OAc)₂ / Ligand | [2] |
Performance in Asymmetric Catalysis
Chiral bipyridine ligands are instrumental in enantioselective catalysis, enabling the synthesis of single-enantiomer products, a critical requirement in drug development. By introducing chiral moieties through functionalization of the this compound scaffold, novel chiral ligands can be developed. The performance of such ligands is typically evaluated by the enantiomeric excess (ee) achieved in a specific asymmetric reaction.
The following table presents the performance of various chiral bipyridine ligands in asymmetric catalytic reactions. This serves as a benchmark for the potential of chiral ligands derived from this compound.
| Ligand Type | Reaction | Enantiomeric Excess (ee, %) | Catalyst System | Reference |
| Axially Chiral 5,5′-substituted 2,2′-bipyridine | Asymmetric Oxidative [2+2] Annulation | up to 99% | Palladium | [3] |
| Chiral Bipyridine-N,N'-dioxide | Michael Addition/Cyclization | up to 99% | Nickel | [2] |
| Chiral Bipyridine (from β-pinene) | Copper-catalyzed Allylic Oxidation | 82% | Copper | [4] |
| Planar Chiral Bipyridine | Copper-catalyzed Ring Opening | up to 95% | Copper | [5] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful application and evaluation of new ligands. Below is a representative protocol for a Suzuki-Miyaura cross-coupling reaction, a common application for bipyridine-based ligands.
General Protocol for Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with an Arylboronic Acid
Materials:
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
This compound-based ligand (4 mol%)
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (5 mL)
-
Water (1 mL)
-
Schlenk tube
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk tube containing a magnetic stir bar, add Pd(OAc)₂ (0.02 mmol), the this compound-based ligand (0.04 mmol), the aryl bromide (1.0 mmol), the arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Seal the Schlenk tube and evacuate and backfill with an inert gas three times.
-
Add degassed 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Visualizations
To further illustrate the concepts discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Experimental workflow for a typical Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of axially chiral 5,5′-substituted 2,2′-bipyridine ligands and their application in palladium-catalyzed asymmetric oxidative [2 + 2] annulat ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB01000D [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. chemrxiv.org [chemrxiv.org]
Purity Assessment of Synthesized 5-Bromo-3,3'-bipyridine: A Comparative Guide Using HPLC and GC-MS
For researchers, scientists, and professionals in drug development, the rigorous confirmation of a synthesized compound's purity is a critical checkpoint. The presence of impurities can significantly alter the chemical and biological properties of a molecule, potentially leading to misleading experimental results and safety concerns. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the purity assessment of synthesized 5-Bromo-3,3'-bipyridine, a key building block in the development of novel ligands and pharmaceutical agents.
Comparative Analysis of Analytical Techniques
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation and quantification of non-volatile and thermally labile compounds, making it highly suitable for the analysis of this compound. Gas Chromatography-Mass Spectrometry (GC-MS), on the other hand, is ideal for the analysis of volatile and thermally stable compounds, offering excellent separation efficiency and definitive identification of impurities through mass spectral data. The choice between these methods often depends on the expected impurities and the specific requirements of the analysis.
Quantitative Data Summary
The following table summarizes hypothetical data from the purity analysis of a batch of synthesized this compound using both HPLC and GC-MS.
| Parameter | HPLC Analysis | GC-MS Analysis |
| Purity (%) | 99.5% (by area normalization) | 99.3% (by area normalization) |
| Major Impurity 1 | 0.25% (retention time: 3.8 min) | 0.30% (retention time: 5.2 min) |
| Major Impurity 2 | 0.15% (retention time: 4.5 min) | 0.20% (retention time: 6.1 min) |
| Other Impurities | 0.10% (total) | 0.20% (total) |
| Limit of Detection (LOD) | ~0.01% | ~0.005% |
| Limit of Quantitation (LOQ) | ~0.03% | ~0.015% |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This method is designed for the quantitative determination of the purity of this compound and its non-volatile impurities.
Instrumentation:
-
HPLC system equipped with a UV detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid)
-
0-2 min: 20% Acetonitrile
-
2-15 min: 20% to 80% Acetonitrile
-
15-17 min: 80% Acetonitrile
-
17-18 min: 80% to 20% Acetonitrile
-
18-20 min: 20% Acetonitrile
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the identification and quantification of volatile impurities in the synthesized this compound.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer
-
Data acquisition and processing software with a mass spectral library
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Inlet Temperature: 280 °C
-
Oven Temperature Program:
-
Initial temperature: 70 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 280 °C
-
Hold: Hold at 280 °C for 5 minutes
-
-
Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Mass Range: 50-500 amu
-
Ionization Mode: Electron Ionization (EI) at 70 eV
Sample Preparation:
-
Prepare a 1 mg/mL solution of the synthesized this compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Inject 1 µL of the solution into the GC-MS system.
Workflow for Purity Assessment
The following diagram illustrates the logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Comparison with Other Alternatives
While HPLC and GC-MS are primary techniques, other methods can provide complementary information:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural confirmation and can be used for quantitative analysis (qNMR) with an internal standard to provide an absolute purity value.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity. A broad melting range often suggests the presence of impurities.
-
Thin-Layer Chromatography (TLC): A simple, rapid, and cost-effective method for preliminary purity assessment and for monitoring the progress of purification.
Safety Operating Guide
Proper Disposal of 5-Bromo-3,3'-bipyridine: A Comprehensive Guide
For immediate reference, this guide provides essential safety and logistical information for the proper disposal of 5-Bromo-3,3'-bipyridine, ensuring the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should adhere to these procedures to mitigate risks associated with the handling and disposal of this halogenated organic compound.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1] Appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a flame-resistant lab coat, must be worn at all times to prevent skin and eye contact.[1][2] Avoid the formation of dust and aerosols during handling.[1] In the event of accidental exposure, immediately wash the affected skin with soap and copious amounts of water, and for eye contact, flush with water for at least 15 minutes and seek immediate medical attention.[3]
Hazard Assessment Data
| Hazard Classification (Based on Related Compounds) | GHS Category | Hazard Statement |
| Acute Toxicity, Oral | 3 or 4 | H301: Toxic if swallowed or H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | 1B or 2 | H314: Causes severe skin burns and eye damage or H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 or 2A | H318: Causes serious eye damage or H319: Causes serious eye irritation |
| Specific Target Organ Toxicity — Single Exposure | 3 | H335: May cause respiratory irritation |
This data is extrapolated from safety data sheets for structurally similar compounds and should be used for hazard assessment and handling precautions.[3]
Step-by-Step Disposal Protocol
The proper disposal of this compound and associated waste must be carried out in accordance with local, state, and federal regulations.[3] All waste materials are to be treated as hazardous waste and disposed of through a licensed waste disposal company.[3]
1. Waste Segregation and Collection:
-
Designate a specific, sealed, and clearly labeled waste container for "Halogenated Organic Waste".[1]
-
The container should be made of a compatible material, such as glass or high-density polyethylene.[1]
-
For Solid Waste: Carefully transfer any unused or waste this compound solid into the designated waste container using a clean spatula, avoiding dust creation.[1]
-
For Liquid Waste: If the compound is in a solution, pour the solution into the designated liquid halogenated organic waste container.[1]
-
For Contaminated Materials: All materials contaminated with this compound, such as weighing paper, absorbent material from spills, and used PPE (e.g., gloves), must be collected in the designated solid hazardous waste container.[2]
2. Container Rinsing:
-
Triple rinse the original container and any contaminated labware with a suitable solvent like acetone or ethanol.[1][2]
-
The rinsate from this process is also considered hazardous and must be collected and added to the liquid halogenated organic waste container.[1][2]
3. Waste Container Management:
-
Keep waste containers tightly closed except when adding waste.[2]
-
Store the sealed waste containers in a designated and well-ventilated waste accumulation area, preferably within secondary containment.[2]
-
Ensure all waste containers are accurately labeled with the chemical name "this compound," other components of the waste stream, and the appropriate hazard symbols.[1]
4. Spill Decontamination:
-
In case of a small spill, use an inert absorbent material such as sand or vermiculite to contain it.[2][3]
-
Carefully collect the absorbed material and place it in the sealed container for halogenated organic waste.[3]
-
Decontaminate the spill area by washing it with soap and water.[1] All cleaning materials should be disposed of as hazardous waste.[1]
-
For large spills, evacuate the area and contact your institution's environmental health and safety department immediately.[2]
5. Final Disposal:
-
Do not discharge this compound or its containers into drains or the environment.[2]
-
Arrange for the collection and disposal of the hazardous waste through a licensed and approved waste disposal service, following all institutional guidelines.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound and associated materials.
References
Essential Safety and Logistical Information for Handling 5-Bromo-3,3'-bipyridine
This guide provides essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling 5-Bromo-3,3'-bipyridine in a laboratory setting. Adherence to these guidelines is crucial for ensuring personal safety and environmental compliance.
Personal Protective Equipment (PPE)
A comprehensive range of PPE must be worn at all times when handling this compound to minimize exposure.
| Body Part | Personal Protective Equipment | Specifications and Guidelines |
| Eyes/Face | Chemical Splash Goggles and Face Shield | Goggles must meet ANSI Z87.1 standards. A face shield should be worn over goggles, especially when there is a risk of splashing or when handling larger quantities.[1] |
| Hands | Chemical-Resistant Gloves | Disposable nitrile gloves offer good short-term protection.[1] For prolonged contact or handling larger quantities, consider double-gloving or using thicker, more resistant gloves.[1] Always inspect gloves before use and dispose of them properly after handling.[1] |
| Body | Flame-Resistant Laboratory Coat | A Nomex® or similar flame-resistant lab coat, fully buttoned, is recommended.[1] Cotton clothing should be worn underneath.[1] |
| Feet | Closed-Toe Shoes | Shoes must cover the entire foot; perforated shoes or sandals are not permitted.[1] |
| Respiratory | Respirator (if necessary) | Work should be conducted in a well-ventilated area, preferably a chemical fume hood.[2] If dust or aerosols are likely to be generated, a NIOSH-approved respirator is required.[1][2] This necessitates enrollment in a respiratory protection program.[1] |
Operational Plan: Safe Handling Protocol
A systematic approach is critical for safely handling this compound from preparation to disposal.
1. Preparation:
-
Ensure you are wearing all the required PPE as detailed in the table above before handling the compound.[1]
-
Conduct all work in a properly functioning chemical fume hood.[1][3]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[1][2]
-
Assemble all necessary glassware, reagents, and equipment in the fume hood before you begin.[1]
2. Handling:
-
Wash your hands thoroughly after handling the compound.[4]
-
Do not eat, drink, or smoke in the work area.[4]
3. Storage:
-
Store in a tightly sealed, original container.[2]
-
Store away from incompatible materials such as strong oxidizing agents, acids, and bases.[2]
-
The storage area should be secure and accessible only to authorized personnel.[2]
4. Spill Response:
-
Small Spills: Absorb the material with an inert absorbent like sand or vermiculite.[1]
-
Large Spills: Evacuate the laboratory and contact your institution's environmental health and safety department.[1]
-
For any spill, avoid generating dust.[2]
-
Decontaminate the spill area thoroughly.[2]
Disposal Plan
All waste materials, including empty containers, should be treated as hazardous waste and disposed of through a licensed waste disposal company.[2]
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, absorbent material) should be collected in a designated, labeled hazardous waste container for "Halogenated Organic Waste".[1][6]
-
Solutions containing the compound should be collected in a separate, labeled hazardous liquid waste container.[1]
2. Container Management:
-
Keep waste containers closed except when adding waste.[1]
-
Store waste containers in a secondary containment bin in a designated and properly ventilated waste accumulation area.[1]
-
Do not discharge the chemical or its containers into drains or the environment.[1]
3. Contaminated Packaging:
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[1][3]
-
The rinsate should be collected as hazardous liquid waste.[1][3]
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
